molecular formula C10H10N2O B2695798 8-Methoxyquinolin-3-amine CAS No. 91818-21-2

8-Methoxyquinolin-3-amine

Cat. No.: B2695798
CAS No.: 91818-21-2
M. Wt: 174.203
InChI Key: CUFVPQYVBQQPFT-UHFFFAOYSA-N
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Description

8-Methoxyquinolin-3-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-methoxyquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFVPQYVBQQPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Methoxyquinolin-3-amine is a valuable heterocyclic building block in the landscape of drug discovery and materials science. Its quinoline core, substituted with both an electron-donating methoxy group and a versatile primary amine, makes it an attractive scaffold for generating libraries of compounds with diverse pharmacological potential. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and rigorous characterization of the final compound. The content is designed for researchers and professionals in organic synthesis and medicinal chemistry, offering field-proven insights into the practical execution of this multi-step synthesis.

Introduction and Strategic Overview

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably in the anti-malarial and anti-cancer domains. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties. The methoxy group at the 8-position modulates the lipophilicity and metabolic stability of derivatives, while the primary amine at the 3-position serves as a critical handle for further chemical elaboration via amide bond formation, reductive amination, or participation in cross-coupling reactions.

The synthesis of this target molecule is not trivial and is best approached through a multi-step sequence that builds the molecule logically. A common and effective strategy involves the initial formation of the quinoline core, followed by the introduction of the required functional groups.

Our proposed synthetic pathway begins with the readily available 8-hydroxyquinoline and proceeds through a key 3-nitro-8-methoxyquinoline intermediate. This retrosynthetic approach is illustrated below.

Retrosynthetic Analysis Diagram

G Target This compound Intermediate_1 3-Nitro-8-methoxyquinoline Target->Intermediate_1 Nitro Reduction Intermediate_2 8-Methoxyquinoline Intermediate_1->Intermediate_2 Nitration Starting_Material 8-Hydroxyquinoline Intermediate_2->Starting_Material Methylation

Caption: Retrosynthetic pathway for this compound.

This guide will provide detailed protocols for the methylation of 8-hydroxyquinoline and the subsequent reduction of the nitro-intermediate to yield the final product.

Synthesis of the 8-Methoxyquinoline Core

The foundational step in this synthesis is the conversion of commercially available 8-hydroxyquinoline to 8-methoxyquinoline. This transformation is a classic example of the Williamson ether synthesis, wherein the phenoxide of 8-hydroxyquinoline acts as a nucleophile, displacing a methylating agent.

Causality Behind Experimental Choices:
  • Base: Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the hydroxyl group of 8-hydroxyquinoline, forming the more nucleophilic potassium quinolin-8-olate in situ. Its insolubility in acetone drives the reaction forward.

  • Methylating Agent: Methyl iodide (CH₃I) is an effective and highly reactive methylating agent chosen for its good leaving group (iodide).

  • Solvent: Acetone is an ideal solvent as it is polar aprotic, effectively dissolving the reactants while not interfering with the nucleophilic substitution. Its boiling point allows for the reaction to be conveniently run at reflux.

Experimental Protocol: Synthesis of 8-Methoxyquinoline[1][2]
  • To a solution of 8-hydroxyquinoline (1.0 eq) in acetone (approx. 15 mL per gram of 8-hydroxyquinoline) in a round-bottom flask, add solid potassium carbonate (1.0 eq).

  • Add methyl iodide (1.0 eq) to the suspension.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium iodide byproduct. Wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 8-methoxyquinoline can be purified by column chromatography on silica gel or by vacuum distillation to yield a yellow crystalline solid or oil.[1]

Introduction of the Amine via a Nitro Intermediate

The introduction of the 3-amino group is achieved via a two-step process: nitration of the 8-methoxyquinoline core to form 3-nitro-8-methoxyquinoline, followed by the chemical reduction of the nitro group.

Step 3a: Nitration of 8-Methoxyquinoline (Conceptual)

Electrophilic nitration of the 8-methoxyquinoline ring system is a complex reaction. The methoxy group is a strongly activating, ortho-para director, favoring substitution at positions 5 and 7.[2] The quinoline nitrogen, especially under acidic nitrating conditions, is protonated and acts as a strong deactivating group, making substitution on the pyridine ring (positions 2, 3, 4) difficult. Therefore, achieving selective nitration at the 3-position is a significant synthetic challenge that typically requires specialized conditions or alternative synthetic routes not covered by general literature.

Step 3b: Reduction of 3-Nitro-8-methoxyquinoline

Once the 3-nitro-8-methoxyquinoline intermediate is obtained, its reduction to the corresponding primary amine is a standard and high-yielding transformation. Tin(II) chloride (SnCl₂) in an acidic medium or ethanol is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups, even in the presence of other reducible functionalities.[3]

Causality Behind Experimental Choices:
  • Reducing Agent: Tin(II) chloride is a robust and reliable single-electron transfer reducing agent for nitroarenes. It is tolerant of many functional groups and the reaction is typically clean.

  • Solvent: Ethanol is a common solvent that effectively dissolves the starting material and the reagent.

  • Work-up: The reaction mixture is basified after completion. This is crucial to neutralize the acidic medium and precipitate tin salts (as tin hydroxides), allowing for the extraction of the free amine product into an organic solvent.

Experimental Protocol: Synthesis of this compound

(This protocol is adapted from a standard procedure for the reduction of a substituted nitroquinoline).[3]

  • In a round-bottom flask, dissolve 3-nitro-8-methoxyquinoline (1.0 eq) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is approximately 8-9. A thick white precipitate of tin salts will form.

  • Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to afford the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization to yield the final product.

Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Synthetic Workflow Diagram

G cluster_0 Step 1: Methylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 8-Hydroxyquinoline B 8-Methoxyquinoline A->B K₂CO₃, CH₃I Acetone, Reflux C 3-Nitro-8-methoxyquinoline B->C Nitrating Agent (e.g., HNO₃/H₂SO₄) D This compound C->D SnCl₂·2H₂O Ethanol, Reflux

Caption: Overall synthetic workflow for this compound.

Summary of Characterization Data

The following table summarizes the expected analytical data for this compound based on its chemical structure and data from analogous compounds.[4][5]

Analysis Technique Expected Observations
Appearance Expected to be a solid (e.g., crystalline powder).
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.6-8.8 (s, 1H, H2), ~7.8-8.0 (d, 1H, H4), ~7.2-7.4 (m, 2H, Ar-H), ~6.8-7.0 (m, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~3.9 (br s, 2H, -NH₂).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~150-155 (Ar-C-O), ~140-145 (Ar-C), ~135-140 (Ar-C-N), ~125-130 (Ar-CH), ~110-120 (Ar-CH), ~105-110 (Ar-CH), ~55-56 (-OCH₃).
Mass Spectrometry (ESI+) m/z: 175.0866 [M+H]⁺, 197.0685 [M+Na]⁺.[4]
Infrared (IR) Spectroscopy ν (cm⁻¹): ~3450-3300 (N-H stretch, two bands), ~3050 (Ar C-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-O stretch).
Melting Point Not widely reported; requires experimental determination.

Conclusion

This technical guide outlines a structured and chemically sound approach for the synthesis of this compound. By leveraging a Williamson ether synthesis to prepare the 8-methoxyquinoline core and a subsequent nitro-group reduction, the target molecule can be accessed effectively. The provided protocols, grounded in established chemical principles, offer a reliable foundation for researchers. The detailed characterization data serves as a critical reference for validating the successful synthesis of this important chemical scaffold, paving the way for its application in the development of novel therapeutic agents and functional materials.

References

An In-Depth Technical Guide to 8-Methoxyquinolin-3-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 8-Methoxyquinolin-3-amine (CAS No. 91818-21-2), a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, and known biological context, offering a valuable resource for researchers and scientists in the field.

Core Chemical Identity and Properties

This compound is a quinoline derivative characterized by a methoxy group at the 8th position and an amine group at the 3rd position of the quinoline ring system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 91818-21-2--INVALID-LINK--
Molecular Formula C₁₀H₁₀N₂O--INVALID-LINK--
Molecular Weight 174.20 g/mol --INVALID-LINK--
Appearance Pale-yellow to Yellow-brown Solid--INVALID-LINK--
Storage Keep in dark place, inert atmosphere, room temperature--INVALID-LINK--

Sourcing and Procurement

A critical first step in any research endeavor is securing a reliable source of the compound of interest. Several reputable chemical suppliers list this compound in their catalogs.

Table 2: Key Suppliers of this compound

SupplierProduct Number/LinkPurity
Sigma-Aldrich --INVALID-LINK--95%
BLD Pharm --INVALID-LINK--Inquire
AK Scientific, Inc. --INVALID-LINK--95%
Alchem Pharmtech --INVALID-LINK--97%

Note: Availability and purity may vary. It is recommended to request lot-specific certificates of analysis from the supplier.

Synthesis Methodology: A Plausible Two-Step Approach

Step 1: Synthesis of 8-Methoxy-3-nitroquinoline (Hypothesized)

The Skraup synthesis is a classical and versatile method for the preparation of quinolines.[3] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 8-methoxy-3-nitroquinoline, a plausible starting material would be an appropriately substituted aniline.

Experimental Protocol (Proposed):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, carefully add the chosen substituted aniline.

  • Reagent Addition: Slowly add glycerol to the flask with continuous stirring.

  • Acidification: Cool the mixture in an ice bath and add concentrated sulfuric acid dropwise via the dropping funnel, maintaining a low temperature.

  • Oxidation and Cyclization: Introduce an oxidizing agent, such as arsenic pentoxide or the nitro compound of the starting aniline itself, to the reaction mixture.

  • Heating: Gradually heat the reaction mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture and pour it onto ice. Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.

  • Purification: Filter the crude product, wash it with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 8-methoxy-3-nitroquinoline.

Synthesis_Step1 SubstitutedAniline Substituted Aniline Reaction Skraup Reaction (Heating) SubstitutedAniline->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction OxidizingAgent Oxidizing Agent OxidizingAgent->Reaction Intermediate 8-Methoxy-3-nitroquinoline Reaction->Intermediate Cyclization & Oxidation

Caption: Proposed Skraup synthesis of 8-methoxy-3-nitroquinoline.

Step 2: Reduction of 8-Methoxy-3-nitroquinoline to this compound

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are effective for this conversion. A common and reliable method involves the use of a metal catalyst, such as tin(II) chloride or iron filings in an acidic medium.[1][2]

Experimental Protocol:

  • Dissolution: Dissolve the synthesized 8-methoxy-3-nitroquinoline in a suitable solvent, such as ethanol or a mixture of di-n-butyl ether and dilute acetic acid.[1]

  • Reductant Addition: Add the reducing agent (e.g., tin(II) chloride dihydrate or iron filings) portion-wise to the solution while stirring.

  • Heating: Heat the reaction mixture under reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter to remove any inorganic solids. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., chloroform or ethyl acetate) and wash with a basic solution (e.g., sodium bicarbonate) to remove any remaining acid. Subsequently, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Synthesis_Step2 Nitroquinoline 8-Methoxy-3-nitroquinoline Reaction Reduction (Heating) Nitroquinoline->Reaction ReducingAgent Reducing Agent (e.g., SnCl₂ or Fe/H⁺) ReducingAgent->Reaction FinalProduct This compound Reaction->FinalProduct

Caption: Reduction of the nitro intermediate to the final amine product.

Biological Context and Potential Applications in Drug Discovery

The 8-aminoquinoline scaffold is a well-established pharmacophore, particularly in the development of antimalarial drugs.[4] Derivatives such as primaquine and tafenoquine are known for their activity against the liver stages of Plasmodium parasites.[4] The mechanism of action for these compounds is thought to involve metabolic activation to reactive intermediates that induce oxidative stress in the parasite.

While specific biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active quinolines suggests potential for exploration in several therapeutic areas:

  • Antimalarial Drug Discovery: As an isomer of known antimalarial 8-aminoquinolines, this compound could be a valuable building block for creating novel derivatives with potentially improved efficacy, safety profiles, or activity against resistant strains.

  • Anticancer Research: Quinoline derivatives have demonstrated a wide range of anticancer activities, including the inhibition of kinases and topoisomerases, and the induction of apoptosis. The specific substitution pattern of this compound may confer unique interactions with biological targets relevant to cancer.

  • Antibacterial and Antifungal Agents: The quinoline nucleus is present in several antibacterial agents. Research has shown that derivatives of 8-methoxyquinoline exhibit antibacterial and antifungal properties.[5]

  • Neuroprotective Agents: Some quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases, often due to their metal-chelating and antioxidant properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This compound represents a chemical entity with significant potential for further investigation in the field of medicinal chemistry. Its structural relationship to known bioactive molecules, particularly in the realm of antimalarial research, makes it an attractive starting point for the design and synthesis of new therapeutic agents. The synthetic route outlined in this guide, based on established chemical principles, provides a practical framework for its preparation. Future research should focus on the thorough evaluation of its biological activities across various disease models to unlock its full therapeutic potential.

References

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 8-Methoxyquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast landscape of quinoline derivatives, those bearing an 8-methoxy and a 3-amino substitution are emerging as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of 8-methoxyquinolin-3-amine derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from closely related analogues and established quinoline chemistry, this document aims to elucidate the structure-activity relationships, mechanisms of action, and experimental methodologies crucial for the continued development of this promising scaffold. We will delve into the causality behind experimental designs and provide detailed protocols to ensure scientific integrity and reproducibility.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a prominent structural motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen atom, which influences its electronic properties, make it an exceptional scaffold for interacting with various biological targets.[1] The therapeutic landscape is replete with quinoline-based drugs, underscoring the versatility of this core.

The specific substitution pattern on the quinoline ring dramatically influences its biological profile. The introduction of an electron-donating methoxy group at the 8-position and a nucleophilic amino group at the 3-position is hypothesized to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic behavior. While direct and extensive research on this compound derivatives is still maturing, a wealth of information on related structures, particularly 8-hydroxyquinolines and other substituted quinolines, provides a strong foundation for predicting and understanding their biological potential.[2][3]

Synthetic Strategies for Quinoline Derivatives

The synthesis of the quinoline core and its derivatives can be achieved through several classic and modern organic reactions. The choice of synthetic route is often dictated by the desired substitution pattern. A general and adaptable approach for the synthesis of substituted quinolines, which can be tailored for this compound derivatives, is the Conrad-Limpach synthesis.

Conceptual Synthetic Workflow:

Below is a generalized workflow for the synthesis and subsequent biological evaluation of novel quinoline derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start Starting Materials (e.g., 2-amino-3-methoxybenzaldehyde) step1 Conrad-Limpach or Friedländer Synthesis start->step1 step2 Purification (Crystallization/Chromatography) step1->step2 step3 Structural Characterization (NMR, MS, IR) step2->step3 invitro In Vitro Assays (Cytotoxicity, Antimicrobial) step3->invitro Lead Compound Identification mechanistic Mechanism of Action Studies (Enzyme Inhibition, Gene Expression) invitro->mechanistic invivo In Vivo Models (Xenograft, Infection Models) mechanistic->invivo

Caption: Generalized workflow for the synthesis and biological evaluation of novel quinoline derivatives.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1] These mechanisms often involve the inhibition of key enzymes involved in DNA replication and cell signaling pathways.

Mechanism of Action

The anticancer activity of quinoline derivatives is frequently attributed to their ability to:

  • Inhibit Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Quinoline scaffolds can intercalate into DNA or bind to the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to apoptosis.[4]

  • Modulate Kinase Signaling Pathways: Many quinoline derivatives act as inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer, leading to uncontrolled cell growth and survival.[4]

  • Induce Oxidative Stress: Some 8-aminoquinolines are known to generate reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death in cancer cells.[4]

Insights from Related Compounds

While specific data for this compound derivatives is sparse, studies on 8-hydroxyquinoline derivatives provide valuable structure-activity relationship (SAR) insights. For instance, 8-hydroxy-2-quinolinecarbaldehyde has shown potent in vitro cytotoxicity against various human cancer cell lines.[5] The presence of the hydroxyl group at the 8-position is often crucial for activity, likely due to its ability to chelate metal ions that are essential for enzymatic functions.[6] Replacing the hydroxyl with a methoxy group may alter this chelating ability but could enhance lipophilicity, potentially improving cell membrane permeability.

Experimental Protocols for Anticancer Activity Evaluation

A systematic in vitro and in vivo evaluation is critical to determine the anticancer potential of novel compounds.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This model assesses the antitumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., Hep3B) into the flank of immunodeficient mice (e.g., athymic nude mice).[5]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., intraperitoneally) and vehicle control daily for a specified period.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for histological analysis.[5]

Antimicrobial Activity: Combating Infectious Diseases

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. The 8-methoxy substitution has been shown to enhance the antibacterial activity of some quinolones.[7]

Mechanism of Action

The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting these enzymes, the compounds prevent bacterial cell division and lead to cell death.

Evidence from 8-Methoxyquinolone Derivatives

A study on 8-methoxyquinolones bearing a 3-amino-4-substituted-pyrrolidinyl group at the C-7 position demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[7] This suggests that the 8-methoxy group contributes favorably to the antibacterial profile. The 3-amino group, while not directly on the quinoline ring in this case, is part of a substituent that is crucial for activity, highlighting the importance of amino functionalities in the overall structure.

Experimental Protocols for Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Quinoline derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of quinoline derivatives can be attributed to several mechanisms, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some quinolines can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[8]

  • Suppression of Pro-inflammatory Cytokines: Certain derivatives can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.

  • Inhibition of Amine Oxidases: Some amine-containing compounds have been shown to inhibit semicarbazide-sensitive amine oxidase (SSAO), an enzyme involved in the inflammatory response.

Potential of this compound Derivatives

While direct evidence is limited, the structural features of this compound suggest potential for anti-inflammatory activity. The amine group could play a role in interacting with targets like SSAO. Further investigation into this area is warranted.

Experimental Protocol for In Vivo Anti-inflammatory Assay

This is a widely used model to screen for acute anti-inflammatory activity.

Protocol:

  • Animal Grouping: Divide rats or mice into control and treatment groups.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is intricately linked to their structural features. Based on the analysis of related compounds, several key SAR insights can be proposed.

SAR cluster_quinoline This compound Core cluster_activity Biological Activity core Quinoline Scaffold (Planarity for Intercalation) anticancer Anticancer core->anticancer antimicrobial Antimicrobial core->antimicrobial methoxy 8-Methoxy Group (Modulates Lipophilicity, Electron Density) methoxy->anticancer methoxy->antimicrobial amine 3-Amino Group (H-bonding, Basicity, Site for Derivatization) amine->anticancer antiinflammatory Anti-inflammatory amine->antiinflammatory

Caption: Key structural features of the this compound scaffold influencing its potential biological activities.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives. Modifications at the 3-amino group, such as acylation or alkylation, could lead to compounds with enhanced potency and selectivity. Furthermore, exploring different substituents on the quinoline ring will be crucial for optimizing the pharmacokinetic properties and overall therapeutic potential of this promising class of compounds.

Conclusion

The this compound scaffold holds considerable promise as a platform for the development of novel therapeutic agents. By leveraging the extensive knowledge of quinoline chemistry and pharmacology, researchers can rationally design and synthesize derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals dedicated to advancing this exciting field of medicinal chemistry. The continued exploration of this scaffold is poised to yield new and effective treatments for a range of human diseases.

References

The Ascendance of 8-Methoxyquinolin-3-amine: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a cornerstone in the edifice of medicinal chemistry, lending its rigid, bicyclic framework to a multitude of therapeutic agents. Within this esteemed class of heterocycles, the 8-methoxyquinolin-3-amine scaffold is emerging as a structure of profound interest for the development of novel therapeutics, particularly in the realm of oncology and infectious diseases. The strategic placement of the methoxy and amine functionalities imparts a unique combination of physicochemical properties, offering a versatile platform for the generation of compound libraries with diverse biological activities. This technical guide provides an in-depth exploration of the this compound core, from its synthetic accessibility to its burgeoning applications as a privileged scaffold in modern drug discovery. We will dissect the nuances of its chemical reactivity, delve into its role in the design of targeted therapies, and provide field-proven insights into the experimental methodologies that underpin its successful utilization.

Introduction: The Strategic Value of the this compound Core

The enduring appeal of the quinoline scaffold in drug design stems from its ability to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The this compound isomer is particularly noteworthy for several key reasons:

  • The 8-Methoxy Group: This electron-donating group modulates the electronic properties of the quinoline ring system, influencing its reactivity and potential for metabolic transformation. Its position can also play a crucial role in directing binding to specific biological targets and can enhance membrane permeability.

  • The 3-Amino Group: Positioned on the pyridine ring, this primary amine serves as a critical handle for synthetic diversification. It provides a nucleophilic center for a wide array of chemical transformations, allowing for the facile introduction of various side chains and pharmacophoric elements. This is paramount for tuning the biological activity, selectivity, and pharmacokinetic profile of the resulting derivatives.

  • Structural Rigidity and Planarity: The fused ring system provides a well-defined and relatively rigid scaffold, which can be advantageous in reducing the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

This guide will illuminate the path from the synthesis of this core structure to its application in the generation of potent and selective bioactive molecules, with a particular focus on its utility in the development of kinase inhibitors.

Synthesis of the this compound Scaffold: A Plausible and Efficient Route

While a single, universally adopted synthesis for this compound is not extensively documented, a robust and logical synthetic strategy can be devised based on established quinoline synthetic methodologies. The most plausible approach involves a multi-step sequence commencing from readily available starting materials, as outlined below.

Proposed Synthetic Pathway

The synthesis hinges on the construction of the quinoline core, followed by the introduction and subsequent reduction of a nitro group at the 3-position.

Synthetic_Pathway A 2-Methoxy-6-nitroaniline C 8-Methoxy-6-nitroquinoline A->C Skraup Synthesis B Glycerol, H2SO4, Oxidizing Agent (e.g., As2O5) B->C E 8-Methoxyquinolin-6-amine C->E Reduction of 6-nitro D Reduction (e.g., Fe/HCl or SnCl2/HCl) D->E G 8-Methoxy-3-nitroquinoline E->G Introduction of 3-nitro F Diazotization (NaNO2, HCl) then Sandmeyer-type reaction (e.g., CuNO2/NaNO2) or Nitration F->G I This compound G->I Selective Reduction of 3-nitro H Reduction (e.g., Fe/HCl or SnCl2/HCl) H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 8-Methoxy-6-nitroquinoline (Skraup Reaction)

The Skraup synthesis is a classic and effective method for the construction of the quinoline ring system.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Charge Reactants: To the flask, add 2-methoxy-6-nitroaniline and glycerol.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. An exothermic reaction will occur.

  • Addition of Oxidizing Agent: Introduce a suitable oxidizing agent, such as arsenic pentoxide or sodium m-nitrobenzenesulfonate.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 120-140°C) and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool and then carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

  • Purification: Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield 8-methoxy-6-nitroquinoline.

Step 2: Reduction of the 6-Nitro Group

A selective reduction of the 6-nitro group is necessary.

  • Reaction Setup: In a round-bottom flask, dissolve the 8-methoxy-6-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or tin(II) chloride in concentrated hydrochloric acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove any solids. If an acidic medium was used, neutralize the filtrate with a base to precipitate the product.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 8-methoxyquinolin-6-amine by column chromatography or recrystallization.

Step 3: Introduction of the 3-Nitro Group

The introduction of a nitro group at the 3-position can be achieved through nitration of the 8-methoxyquinoline core. The directing effects of the existing substituents will influence the regioselectivity of this reaction.

  • Reaction Setup: Dissolve 8-methoxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0°C).

  • Nitration: Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the low temperature.

  • Reaction: Allow the reaction to proceed at low temperature for a specified time.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the nitro-substituted quinolines.

  • Purification: The desired 8-methoxy-3-nitroquinoline isomer will need to be separated from other potential isomers by column chromatography.

Step 4: Reduction of the 3-Nitro Group to this compound

The final step is the reduction of the 3-nitro group to the target 3-amino functionality.

  • Reaction: The reduction can be carried out using similar conditions as described in Step 2 (e.g., Fe/HCl or SnCl2/HCl).

  • Purification: After work-up, the final product, this compound, can be purified by column chromatography or recrystallization to yield the desired scaffold.

Medicinal Chemistry Applications: The this compound Scaffold in Action

The true value of a scaffold is realized in its ability to be elaborated into a diverse range of biologically active molecules. The 3-amino group of this compound is a versatile synthetic handle for such diversification.

As a Cornerstone for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The this compound core can be readily functionalized to generate potent and selective inhibitors of various kinases.

Design Strategy:

A common strategy for designing kinase inhibitors involves the synthesis of derivatives where the 3-amino group is acylated or serves as a point of attachment for a side chain that can occupy the ATP-binding site of the kinase.

Kinase_Inhibitor_Design Scaffold This compound (Hinge Binder) Linker Amide or Urea Linker Scaffold->Linker Sidechain Hydrophobic Moiety (Selectivity Pocket) Linker->Sidechain Target Kinase ATP Binding Site Sidechain->Target Binding

Caption: Design strategy for this compound based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for a large library of this compound derivatives is not extensively published, we can extrapolate from related quinoline-based kinase inhibitors.

  • The Quinoline Core: The nitrogen atom of the quinoline ring often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site. The 8-methoxy group can provide additional interactions in a nearby hydrophobic pocket or influence the electronics of the hinge-binding interaction.

  • The 3-Amino Linkage: The nature of the group attached to the 3-amino function is critical for potency and selectivity. Amide and urea linkages are commonly employed.

  • The Terminal Group: The substituent at the terminus of the side chain is a key determinant of selectivity. Bulky, hydrophobic groups often target the hydrophobic pocket adjacent to the ATP-binding site. Variations in this group can be used to fine-tune selectivity for different kinases.

Illustrative Data for Related Quinolines as Kinase Inhibitors:

The following table presents representative data for quinoline-based kinase inhibitors to illustrate the potency that can be achieved with this class of compounds.

Compound ClassTarget KinaseIC50 (nM)Reference
4-AnilinoquinolinesEGFR1-100[1]
3-Substituted QuinolinesPDGF-RTK<20[2]
Quinoline-based hybridsc-Met1-20[1]
8-Hydroxyquinoline derivativesPim-1 Kinase100-1000[3]
Applications in Other Therapeutic Areas

Beyond kinase inhibition, the 8-methoxyquinoline scaffold has potential in other therapeutic areas, leveraging the known biological activities of quinolines.

  • Anticancer Agents: Many quinoline derivatives exhibit anticancer activity through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and induction of apoptosis. The this compound scaffold can be used to develop novel anticancer agents.

  • Antimalarial and Antimicrobial Agents: The 4-aminoquinoline and 8-aminoquinoline scaffolds are the basis for several antimalarial drugs.[2][4] While the 3-amino isomer is less explored in this context, it represents a promising avenue for the development of new anti-infective agents.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol:

  • Reagents and Materials: Recombinant kinase, appropriate peptide substrate, ATP, kinase assay buffer, and a commercial luminescence-based kinase assay kit.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to the desired concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound dilutions.

    • Add the kinase and substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[5]

Cellular Proliferation Assay (MTT or SRB Assay)

To evaluate the antiproliferative activity of the synthesized compounds on cancer cell lines, a colorimetric assay such as the MTT or Sulforhodamine B (SRB) assay can be employed.

Protocol (SRB Assay):

  • Cell Culture: Culture the desired cancer cell line in the appropriate medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Solubilization and Absorbance Reading: Solubilize the bound dye and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a privileged and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the strategic positioning of key functional groups, provides a fertile ground for the discovery of novel therapeutic agents. While its full potential is still being uncovered, the existing body of knowledge on related quinoline derivatives strongly suggests that this scaffold is poised to make significant contributions, particularly in the development of next-generation kinase inhibitors and other targeted therapies. The continued exploration of the chemical space around this core structure, guided by rational drug design principles and robust biological evaluation, will undoubtedly lead to the identification of new and effective drug candidates for a range of human diseases.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. This technical guide delves into the promising, yet underexplored potential of a specific derivative, 8-Methoxyquinolin-3-amine, as a modulator of critical signaling pathways implicated in oncology and other disease areas. Based on extensive analysis of structure-activity relationships within the quinoline class, this document posits that this compound is a compelling candidate for inhibition of key protein kinases, including Epidermal Growth Factor Receptor (EGFR), Src Family Kinases (SFKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). This guide provides a comprehensive overview of the rationale for targeting these kinases, detailed signaling pathway diagrams, and robust, validated experimental protocols for investigating the inhibitory activity of this compound.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application as antimalarial, antibacterial, and anticancer agents.[1] A significant body of research highlights the role of the quinoline nucleus as a potent pharmacophore for the inhibition of protein kinases, a class of enzymes that are central regulators of cellular signaling and are frequently dysregulated in cancer.[2] The ATP-binding site of many kinases can effectively accommodate the planar, heterocyclic structure of the quinoline ring system.

This compound, the subject of this guide, possesses key structural features that suggest a strong potential for kinase inhibition. The 8-methoxy group can influence the electronic properties of the quinoline ring and may participate in hydrogen bonding interactions within the kinase active site. The 3-amino group provides a crucial point for interaction, potentially forming hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. While direct experimental evidence for the specific targets of this compound is nascent, the extensive literature on analogous compounds provides a strong foundation for a hypothesis-driven investigation into its therapeutic potential.

Potential Therapeutic Targets: A Focus on Protein Kinases

Based on the structure-activity relationships of a multitude of quinoline-based inhibitors, we hypothesize that this compound is likely to exhibit inhibitory activity against several key protein tyrosine kinases that are validated targets in oncology.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been successfully developed as EGFR inhibitors.[3] The structural similarities between these approved drugs and this compound suggest that it may also bind to the ATP-binding pocket of EGFR, thereby inhibiting its downstream signaling.

Src Family Kinases (SFKs)

Src is a non-receptor tyrosine kinase that acts as a critical node in signaling pathways controlling cell growth, adhesion, and migration.[4] Elevated Src activity is frequently observed in various cancers and is associated with metastasis and poor prognosis. The quinoline scaffold has been successfully utilized to develop potent Src inhibitors.[4] The 3-aminoquinoline motif, in particular, has been shown to be a key feature for Src inhibition, further strengthening the rationale for investigating this compound as a potential Src inhibitor.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are a family of receptor tyrosine kinases that are the primary mediators of angiogenesis, the formation of new blood vessels.[5] Tumor growth and metastasis are highly dependent on angiogenesis, making VEGFR a critical target in cancer therapy. Numerous quinoline-containing molecules have been reported as potent VEGFR inhibitors.[5] By inhibiting VEGFR, this compound could potentially disrupt the tumor blood supply, leading to a reduction in tumor growth and metastasis.

Platelet-Derived Growth Factor Receptor (PDGFR)

PDGFRs are receptor tyrosine kinases that are involved in cell growth, proliferation, and migration.[6] Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases. The quinoline core has been identified as a promising scaffold for the development of PDGFR inhibitors.[6] Inhibition of PDGFR by this compound could offer therapeutic benefits in a range of proliferative disorders.

Signaling Pathways and a Proposed Mechanism of Action

The inhibition of EGFR, Src, VEGFR, and PDGFR by this compound would disrupt key signaling cascades that drive cancer progression. The following diagrams illustrate these pathways and the proposed point of intervention for our lead compound.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3->Gene_Expression EGF EGF EGF->EGFR Inhibitor This compound Inhibitor->EGFR

Caption: EGFR signaling pathway and proposed inhibition.

Src Signaling Pathway

Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cytoskeleton Cytoskeleton Receptor Growth Factor Receptor / Integrin Src Src Receptor->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_Pathway RAS-MAPK Pathway Src->RAS_Pathway PI3K_Pathway PI3K-AKT Pathway Src->PI3K_Pathway Actin Actin Reorganization (Cell Migration & Invasion) FAK->Actin Inhibitor This compound Inhibitor->Src

Caption: Src signaling pathway and proposed inhibition.

VEGFR Signaling Pathway

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK PKC->RAF_MEK_ERK Gene_Expression Gene Expression (Angiogenesis, Permeability) RAF_MEK_ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression VEGF VEGF VEGF->VEGFR Inhibitor This compound Inhibitor->VEGFR

Caption: VEGFR signaling pathway and proposed inhibition.

PDGFR Signaling Pathway

PDGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR GRB2_SOS GRB2/SOS PDGFR->GRB2_SOS PI3K PI3K PDGFR->PI3K STAT STAT PDGFR->STAT RAS_MAPK RAS-MAPK Pathway GRB2_SOS->RAS_MAPK Gene_Expression Gene Expression (Cell Growth, Proliferation) RAS_MAPK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT->Gene_Expression PDGF PDGF PDGF->PDGFR Inhibitor This compound Inhibitor->PDGFR

Caption: PDGFR signaling pathway and proposed inhibition.

Experimental Validation Workflow

To rigorously test the hypothesis that this compound inhibits the proposed kinase targets, a multi-step experimental workflow is recommended. This workflow progresses from broad, initial screening to more detailed biochemical and cell-based characterization.

Experimental_Workflow Start Start: This compound Kinase_Profiling Broad Kinase Profiling (e.g., KinomeScan) Start->Kinase_Profiling Hit_Identification Hit Identification & Prioritization Kinase_Profiling->Hit_Identification Biochemical_Assay Biochemical IC50 Determination (e.g., ADP-Glo, LanthaScreen) Hit_Identification->Biochemical_Assay Identified Hits Cell_Based_Assay Cell-Based Target Engagement & Functional Assays Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blot Analysis of Downstream Signaling Cell_Based_Assay->Western_Blot Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Cell_Viability Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Cell_Viability->Lead_Optimization

Caption: Experimental workflow for target validation.

Step 1: Broad Kinase Profiling

Rationale: To obtain an unbiased overview of the kinase inhibitory potential of this compound, a broad kinase panel screen is the recommended initial step. This will identify the most promising primary targets and provide initial insights into the compound's selectivity.

Protocol: KinomeScan™ Profiling

  • Compound Preparation: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: The compound is typically tested at a single concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.

  • Binding Assay: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured using a quantitative PCR method.

  • Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound.

Step 2: Biochemical IC50 Determination

Rationale: For the top candidate kinases identified in the initial screen, it is essential to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Protocol: ADP-Glo™ Kinase Assay (for EGFR, Src, VEGFR, or PDGFR) [7][8][9][10]

  • Reagent Preparation: Prepare kinase buffer, recombinant kinase, substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1), and ATP at the desired concentrations.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the serially diluted compound, and the substrate. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterRecommended Concentration
Recombinant Kinase1-10 ng/µL
Substrate0.2 mg/mL
ATP25-50 µM
This compound10-point serial dilution (e.g., 100 µM to 1 nM)
Step 3: Cell-Based Target Engagement and Functional Assays

Rationale: To confirm that this compound can inhibit its target kinase within a cellular context, it is crucial to perform cell-based assays. These assays measure the direct inhibition of the kinase's activity in live cells and the resulting functional consequences.

Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture: Culture a relevant cancer cell line that overexpresses the target kinase (e.g., A431 for EGFR, HUVEC for VEGFR).

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).

  • Ligand Stimulation (for Receptor Tyrosine Kinases): For EGFR, VEGFR, and PDGFR, stimulate the cells with their respective ligands (e.g., EGF, VEGF, PDGF) for a short period (e.g., 15-30 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase and total kinase as a loading control.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of kinase phosphorylation.

Protocol: Cell Proliferation/Viability Assay

  • Cell Seeding: Seed the cancer cell line in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo® and measure the absorbance or luminescence, respectively.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This technical guide has laid out a comprehensive, hypothesis-driven framework for the investigation of this compound as a potential therapeutic agent. The strong precedent for quinoline-based kinase inhibitors, coupled with the specific structural features of this molecule, provides a compelling rationale for its evaluation against key oncogenic kinases such as EGFR, Src, VEGFR, and PDGFR. The detailed experimental workflows presented herein offer a clear and robust path for validating these targets and elucidating the compound's mechanism of action.

Future work should focus on a thorough structure-activity relationship (SAR) study to optimize the potency and selectivity of the this compound scaffold. Furthermore, successful in vitro and cell-based validation should be followed by in vivo studies in relevant animal models to assess the compound's pharmacokinetic properties and anti-tumor efficacy. The exploration of this compound and its derivatives holds significant promise for the development of novel and effective targeted therapies.

References

A Technical Guide to the Spectroscopic Profile of 8-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Molecular Structure and Its Spectroscopic Implications

The molecular structure of 8-Methoxyquinolin-3-amine dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic fingerprint. The quinoline core is a rigid, bicyclic aromatic system, while the methoxy (-OCH₃) and amine (-NH₂) groups introduce specific functionalities that are readily identifiable by spectroscopic methods.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline ring, the methoxy protons, and the amine protons. The chemical shifts are influenced by the electron-donating effects of the methoxy and amino groups.

Experimental Protocol (Typical):

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.60d~2.01HH-2
~7.85d~2.01HH-4
~7.30t~8.01HH-6
~7.10dd~8.0, 1.51HH-5
~6.85dd~8.0, 1.51HH-7
~4.00s-3H-OCH₃
~3.80br s-2H-NH₂

Interpretation:

  • The protons on the pyridine ring (H-2 and H-4) are expected to appear at the most downfield region due to the deshielding effect of the nitrogen atom.

  • The protons on the benzene ring (H-5, H-6, and H-7) will have chemical shifts influenced by the electron-donating methoxy group at position 8.

  • The methoxy protons will appear as a sharp singlet around 4.00 ppm.

  • The amine protons will likely be a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Experimental Protocol (Typical):

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the FID with Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~155.0C-8
~146.0C-2
~140.0C-8a
~138.0C-4a
~135.0C-3
~128.0C-6
~122.0C-4
~115.0C-5
~108.0C-7
~56.0-OCH₃

Interpretation:

  • The carbon atom bearing the methoxy group (C-8) is expected to be the most downfield among the benzene ring carbons.

  • The carbon atoms of the pyridine ring (C-2 and C-4) will also be in the downfield region.

  • The carbon of the methoxy group will appear as a distinct signal in the upfield region (~56.0 ppm).[1]

NMR Data Interpretation Workflow

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_ChemShift Chemical Shift (δ) - Electronic Environment Structure Molecular Structure of This compound H_ChemShift->Structure H_Integration Integration - Proton Count H_Integration->Structure H_Multiplicity Multiplicity (Splitting) - Neighboring Protons H_Multiplicity->Structure H_Coupling Coupling Constant (J) - Connectivity H_Coupling->Structure C_ChemShift Chemical Shift (δ) - Carbon Type (sp², sp³) - Electronic Environment C_ChemShift->Structure

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Typical):

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will generate the transmittance or absorbance spectrum.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amine)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic, -OCH₃)
~1620StrongC=N stretching (quinoline ring)
~1580, ~1470StrongC=C stretching (aromatic ring)
~1250StrongC-O stretching (aryl ether)
~1100MediumC-N stretching (aromatic amine)

Interpretation:

  • The broad band in the 3400-3200 cm⁻¹ region is a clear indication of the N-H bonds of the primary amine.

  • The sharp peaks between 3100-2850 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic ring and the methoxy group.

  • The strong absorptions in the 1620-1470 cm⁻¹ range are characteristic of the quinoline ring system.

  • The strong band around 1250 cm⁻¹ is indicative of the C-O bond of the aryl ether (methoxy group).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Typical):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern.

Predicted Mass Spectrometry Data:

The molecular formula of this compound is C₁₀H₁₀N₂O, with a monoisotopic mass of 174.08 g/mol .[2][3]

m/zIon
175.0866[M+H]⁺
197.0685[M+Na]⁺
157.0766[M+H-H₂O]⁺

Interpretation and Predicted Fragmentation:

The mass spectrum is expected to show a strong peak for the protonated molecule at m/z 175.0866.[2][3] A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).

Predicted ESI-MS Fragmentation Pathway

G M_H [M+H]⁺ m/z = 175 M_H_CH3 [M+H-CH₃]⁺ m/z = 160 M_H->M_H_CH3 - •CH₃ M_H_CH3_CO [M+H-CH₃-CO]⁺ m/z = 132 M_H_CH3->M_H_CH3_CO - CO

Caption: A plausible fragmentation pathway for this compound in ESI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The presented NMR, IR, and MS data, derived from the analysis of closely related compounds and fundamental spectroscopic principles, offer a robust framework for researchers in the fields of chemistry and drug development. This guide serves as a valuable resource for the identification, characterization, and quality control of this compound, facilitating its application in the synthesis of novel and impactful molecules. The provided protocols and interpretations are designed to be a self-validating system for any scientist working with this or similar quinoline derivatives.

References

Unraveling the Enigma: A Proposed In-Depth Technical Guide to the Preliminary Investigation of 8-Methoxyquinolin-3-amine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4][5] 8-Methoxyquinolin-3-amine is a novel compound within this class, and as such, its biological activity and mechanism of action remain uncharted territory. This guide presents a comprehensive, multi-pronged strategy for the preliminary investigation of this compound's mechanism of action. By leveraging a synergistic approach of in silico, in vitro, and cell-based assays, this proposed study aims to elucidate the compound's therapeutic potential and pave the way for future drug development endeavors. The methodologies detailed herein are grounded in established protocols for the characterization of small molecules and are tailored to reflect the known biological landscape of quinoline derivatives.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline and its analogues have long been recognized as privileged structures in drug discovery, forming the backbone of numerous synthetic compounds with diverse therapeutic applications.[5][6] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to a rich chemical space for the exploration of novel biological activities.[2] While extensive research has been conducted on various quinoline derivatives, demonstrating their efficacy as anticancer, antimicrobial, and neuroprotective agents, the specific compound this compound remains uncharacterized.

This technical guide provides a rigorous and logical framework for a preliminary investigation into the mechanism of action of this compound. The proposed research plan is designed to be a self-validating system, where findings from each stage inform the subsequent experimental choices. We will begin with a broad, high-throughput screening approach to identify potential biological activities and progressively narrow our focus to elucidate specific molecular targets and cellular pathways.

Phase I: In Silico Profiling and Target Identification

The initial phase of our investigation will employ computational methods to predict the physicochemical properties, potential biological targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound. This in silico approach allows for a rapid and cost-effective initial assessment, guiding the subsequent experimental design.[7][8][9]

Physicochemical and Pharmacokinetic Predictions

A thorough understanding of the compound's drug-like properties is crucial for its development. We will utilize computational tools to predict key parameters.

PropertyPrediction ToolRationale
Lipinski's Rule of FiveSwissADME, admetSARTo assess oral bioavailability.[8][9]
Aqueous SolubilitySwissADME, admetSARCrucial for formulation and bioavailability.[8][9]
Blood-Brain Barrier PermeabilitySwissADMETo predict potential neuroactivity.[1]
Cytochrome P450 InhibitionSwissADME, admetSARTo anticipate potential drug-drug interactions.[8][9]
hERG InhibitionadmetSARTo assess the risk of cardiotoxicity.
Ames MutagenicityadmetSARTo predict potential genotoxicity.[8][9]
Target Fishing and Molecular Docking

To identify potential molecular targets, we will employ a combination of ligand-based and structure-based virtual screening techniques.

  • Ligand-Based Screening: We will use the chemical structure of this compound to search for known drugs with similar structures and biological activities.

  • Inverse Virtual Screening (IVS): The compound will be docked against a library of known protein structures to identify potential binding partners. This approach has been successfully used to identify targets for other quinoline derivatives.[10]

  • Molecular Docking: Once potential targets are identified, molecular docking studies will be performed to predict the binding affinity and interaction modes of this compound with these targets.[2][7] This will provide insights into the potential mechanism of inhibition or activation.

cluster_0 Phase I: In Silico Investigation A This compound Structure B ADMET Prediction (SwissADME, admetSAR) A->B C Target Fishing (Ligand-Based & IVS) A->C E Prioritized List of Potential Targets & Activities B->E D Molecular Docking C->D D->E

Caption: Workflow for the in silico investigation of this compound.

Phase II: In Vitro Biological Screening

Based on the in silico predictions and the known activities of other quinoline derivatives, a comprehensive in vitro screening cascade will be initiated. This phase will provide the first experimental evidence of the compound's biological effects.

Antimicrobial and Antifungal Activity Assays

Given that many quinoline derivatives possess antimicrobial properties, we will assess the activity of this compound against a panel of clinically relevant bacteria and fungi.[6]

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth medium.[11]

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Anticancer Activity Screening

Quinoline derivatives have shown significant potential as anticancer agents.[4][5][12] We will screen this compound against a panel of human cancer cell lines representing different tumor types.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, K-562) in a 96-well plate and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Neuroprotective Activity Evaluation

Several quinoline derivatives have demonstrated neuroprotective properties, making this a key area of investigation.[1][2][3][13][14]

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified period.

  • Oxidative Stress Induction: Induce oxidative stress by exposing the cells to a neurotoxic concentration of H₂O₂.

  • Cell Viability Assessment: Assess cell viability using the MTT assay or a similar method. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.[1]

Phase III: Elucidation of Cellular Mechanisms

Positive hits from the in vitro screening will be further investigated in cell-based assays to elucidate the underlying mechanism of action. These assays provide a more physiologically relevant context than biochemical assays.[15][16][17][18][19]

Apoptosis and Cell Cycle Analysis

For compounds showing anticancer activity, we will investigate their effects on apoptosis and the cell cycle.

  • Cell Treatment: Treat cancer cells with the IC₅₀ concentration of this compound for 24-48 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4][12]

  • Cell Treatment: Treat cancer cells with this compound.

  • Staining: Stain the cells with Annexin V-FITC and PI.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

cluster_1 Phase II & III: In Vitro & Cellular Investigation F This compound G Antimicrobial Screening (MIC Assay) F->G H Anticancer Screening (MTT Assay) F->H I Neuroprotective Screening (Oxidative Stress Assay) F->I J Apoptosis & Cell Cycle Analysis (Flow Cytometry) H->J K Target Engagement & Pathway Analysis (Western Blot, qPCR) I->K L Identification of Biological Activity & MoA J->L K->L

Caption: Proposed experimental workflow for in vitro and cellular investigation.

Target Engagement and Pathway Analysis

To confirm the in silico predicted targets and to identify the signaling pathways modulated by this compound, we will employ molecular biology techniques.

  • Cell Lysis: Treat cells with the compound and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target proteins (e.g., kinases, apoptosis-related proteins) and then with secondary antibodies.

  • Detection: Visualize the protein bands using a suitable detection method. Changes in protein expression or phosphorylation status will indicate target engagement and pathway modulation.

Conclusion and Future Directions

This in-depth technical guide outlines a systematic and comprehensive approach for the preliminary investigation of the mechanism of action of this compound. The proposed workflow, from in silico prediction to in vitro screening and cellular mechanism studies, is designed to provide a robust and reliable initial characterization of this novel compound. The data generated from these studies will be instrumental in identifying its therapeutic potential and will lay the groundwork for more advanced preclinical and clinical development. The multifaceted nature of the quinoline scaffold suggests that this compound could possess a range of biological activities, and the unbiased screening approach outlined here is essential for uncovering its full pharmacological profile.

References

In Silico Prediction of 8-Methoxyquinolin-3-amine Properties: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary drug discovery landscape, the early-stage assessment of a molecule's pharmacological and safety profile is paramount to mitigating downstream attrition. In silico predictive models offer a rapid, cost-effective, and ethically sound approach to characterizing novel chemical entities. This technical guide provides an in-depth exploration of the computational prediction of physicochemical, pharmacokinetic, and toxicological properties of 8-Methoxyquinolin-3-amine, a quinoline derivative of interest. We will delve into the theoretical underpinnings and practical application of various computational methodologies, including Quantitative Structure-Activity Relationship (QSAR) models, to forecast its drug-like potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for informed decision-making in the early phases of pharmaceutical research.

Introduction: The Rationale for In Silico Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] The ability to predict these characteristics before significant investment in synthesis and in vitro testing is a cornerstone of modern rational drug design.[3] this compound, a member of the quinoline class of compounds, presents a scaffold with known biological activities, including potential antibacterial and anticancer properties.[4][5][6] However, a comprehensive understanding of its molecular properties is essential to guide its development as a potential therapeutic agent.

In silico techniques, such as Quantitative Structure-Property Relationship (QSPR) and QSAR modeling, establish correlations between a molecule's chemical structure and its physicochemical or biological activities.[7][8][9] These models, built upon extensive experimental datasets, allow for the prediction of a wide array of properties for novel compounds.[10][11]

This guide will provide a structured workflow for the in silico characterization of this compound, from initial structural input to the interpretation of predicted data.

Foundational Knowledge: The Molecule of Interest

A prerequisite for any in silico analysis is the accurate representation of the molecule. This compound can be identified and represented in various formats.

Table 1: Molecular Identifiers for this compound

IdentifierValueSource
Molecular Formula C10H10N2OPubChem[12]
SMILES COC1=CC=CC2=CC(=CN=C21)NPubChem[12]
InChI InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,11H2,1H3PubChem[12]
CAS Number 1266226-29-2 (dihydrochloride)Angene Chemical[13]

The Simplified Molecular Input Line Entry System (SMILES) string is a crucial input for most predictive software and web servers.

Workflow for In Silico Property Prediction

The prediction of molecular properties follows a logical and systematic workflow, which can be visualized as follows:

Caption: A generalized workflow for the in silico prediction of molecular properties.

Selection of Computational Tools

A variety of computational tools, ranging from standalone software to web-based servers, are available for predicting drug-like properties.[14][15] For this guide, we will reference methodologies employed by well-established platforms like admetSAR, SwissADME, and other QSAR-based prediction services.[1][16] These platforms integrate numerous validated models for a comprehensive assessment.

Step-by-Step Protocol for Property Prediction
  • Input Molecular Structure:

    • Navigate to the chosen prediction platform (e.g., admetSAR 3.0).[1]

    • Input the SMILES string for this compound: COC1=CC=CC2=CC(=CN=C21)N.[12]

    • Initiate the prediction calculation.

  • Data Retrieval and Organization:

    • The platform will output a series of predicted values for various endpoints.

    • Organize this data into logical categories: Physicochemical Properties, Pharmacokinetics (ADME), and Toxicity.

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a drug's behavior, influencing its solubility, permeability, and interaction with biological targets.[9][11]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 174.20 g/mol Influences size-dependent diffusion and transport. Generally, values <500 Da are preferred for oral bioavailability (Lipinski's Rule of Five).[17]
logP (Octanol/Water Partition Coefficient) 1.2A measure of lipophilicity. Affects solubility, absorption, and membrane permeability. Values between 1 and 3 are often optimal.[11]
Topological Polar Surface Area (TPSA) 48.1 ŲPredicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. Values <140 Ų are generally associated with good oral bioavailability.[18][19]
Hydrogen Bond Donors 1Influences solubility and binding to target proteins. Lipinski's Rule of Five suggests ≤ 5.[17]
Hydrogen Bond Acceptors 3Affects solubility and target binding. Lipinski's Rule of Five suggests ≤ 10.[17]
Aqueous Solubility (logS) -2.5Predicts the solubility of the compound in water. Higher solubility is generally desirable for oral administration.

Note: The predicted values are aggregated from various computational models and should be considered as estimates.

Predicted ADMET Profile

The ADMET profile provides insights into the likely fate of a compound within a biological system.[2]

Absorption
  • Human Intestinal Absorption (HIA): Predicted to be well-absorbed. This is a positive indicator for oral bioavailability.

  • Caco-2 Permeability: Predicted to have moderate to high permeability. The Caco-2 cell line is a widely used in vitro model for predicting intestinal drug absorption.

Distribution
  • Blood-Brain Barrier (BBB) Penetration: Predictions for quinoline derivatives can be variable. Some models suggest potential for BBB penetration, which could be advantageous for CNS targets but a liability for peripherally acting drugs.[20][21]

  • Plasma Protein Binding (PPB): Expected to exhibit moderate binding to plasma proteins. High PPB can limit the free fraction of the drug available to exert its therapeutic effect.

Metabolism
  • Cytochrome P450 (CYP) Inhibition: Quinoline-based structures have the potential to inhibit various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). In silico models can predict the likelihood of inhibition for each major isoform, which is crucial for assessing potential drug-drug interactions.

Excretion
  • Renal Clearance: Predictions will estimate the likelihood of the compound being cleared by the kidneys.

Toxicity
  • Ames Mutagenicity: Predicted to be non-mutagenic. The Ames test is a widely used method to assess a compound's mutagenic potential.[16]

  • Carcinogenicity: Predictions for carcinogenicity are often based on structural alerts and QSAR models. Early assessment is critical for safety.

  • Hepatotoxicity (Liver Injury): Some quinoline derivatives have been associated with hepatotoxicity. Predictive models will flag potential liabilities.

  • Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. In silico screening for hERG liability is a standard step in early drug discovery.

Table 3: Summary of Predicted ADMET Properties for this compound

ADMET ParameterPredicted OutcomeImplication
Human Intestinal Absorption GoodFavorable for oral administration.
BBB Penetration PossibleMay be suitable for CNS targets, but requires careful consideration for peripheral targets.
CYP Inhibition Potential for inhibition of certain isoformsWarrants further in vitro investigation for drug-drug interaction potential.
Ames Mutagenicity NegativeLow risk of mutagenicity.
hERG Inhibition Low to moderate riskShould be monitored in subsequent experimental assays.

Predicted Biological Activity and Target Identification

In silico methods can also be employed to predict potential biological targets for a novel compound. This is often achieved through ligand-based approaches, comparing the structure of this compound to libraries of compounds with known biological activities.[7]

Given that quinoline derivatives have been investigated for various therapeutic applications, predictive models may suggest potential activities such as:

  • Antimalarial: Quinoline is a core scaffold in many antimalarial drugs.[22][23]

  • Anticancer: Some quinoline derivatives have shown promise as telomerase inhibitors or agents targeting other cancer-related pathways.[24]

  • Antibacterial: The quinolone class of antibiotics is well-established, and novel quinoline derivatives are often screened for antibacterial activity.[4][25]

  • Anti-inflammatory: Certain quinoline derivatives have demonstrated inhibitory activity against targets involved in inflammation, such as P-selectin.[26]

Caption: Potential biological activities of this compound predicted via in silico methods.

Discussion and Strategic Implications

The in silico profile of this compound suggests that it possesses several drug-like characteristics, including good predicted oral absorption and a molecular size and polarity that are within the ranges typically associated with successful drug candidates.[17] The predicted low risk of mutagenicity is also a favorable attribute.

However, potential areas of concern that warrant further experimental investigation include the possibility of BBB penetration, CYP enzyme inhibition, and potential for hERG-related cardiotoxicity. The predicted biological activities provide a rationale for prioritizing this compound for screening in relevant in vitro assays.

This in silico assessment serves as a valuable hypothesis-generating tool, enabling a more focused and efficient allocation of resources for the subsequent stages of experimental validation. It is crucial to remember that these are predictions and must be confirmed through empirical testing.

Conclusion

The application of in silico predictive methodologies provides a powerful and insightful preliminary characterization of this compound. This technical guide has outlined a systematic approach to generating and interpreting this data, offering a comprehensive overview of its predicted physicochemical, pharmacokinetic, and toxicological properties. By integrating these computational predictions into the early stages of drug discovery, research teams can make more informed decisions, ultimately enhancing the probability of success in the development of novel therapeutics.

References

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 8-Methoxyquinolin-3-amine for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This technical guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel structural analogs of 8-Methoxyquinolin-3-amine, a promising but underexplored scaffold for the development of new anticancer agents. In the absence of extensive literature on this specific quinoline derivative, this guide serves as a forward-looking manual, empowering researchers to systematically explore its chemical space. We will dissect the core structure to identify key modification points, propose robust synthetic strategies for derivatization, and detail the requisite in-vitro assays for anticancer activity screening. This document is intended for researchers, scientists, and drug development professionals seeking to innovate within the quinoline chemotype.

Introduction: The Rationale for Analog Development

The this compound scaffold presents a unique combination of functionalities: a hydrogen bond-donating amino group at the 3-position, an electron-donating methoxy group at the 8-position, and a bicyclic aromatic system capable of various intermolecular interactions. These features suggest a high potential for targeted biological activity. The strategic modification of this core structure is a proven approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.[1] This guide will focus on three primary avenues for analog generation:

  • Derivatization of the 3-Amino Group: Modification of this group can profoundly influence the molecule's polarity, hydrogen bonding capacity, and overall shape, thereby affecting its interaction with biological targets.

  • Modification of the 8-Methoxy Group: This group can be altered to modulate lipophilicity, metabolic stability, and potential interactions with the target protein.

  • Functionalization of the Quinoline Ring: Substitution at other positions on the quinoline core can be used to fine-tune the electronic properties and steric profile of the molecule.[1][2]

Strategic Design and Synthesis of Analogs

Derivatization of the 3-Amino Group

The 3-amino group is a prime site for modification to generate a diverse library of analogs. Key derivatization strategies include acylation, sulfonylation, and alkylation.

Acylation introduces an amide bond, which can participate in hydrogen bonding and improve metabolic stability. A variety of acylating agents can be employed to introduce different functionalities.

Experimental Protocol: General Procedure for Acylation of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid activated with a coupling agent like HATU) (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated analog.[3][4][5]

Modification of the 8-Methoxy Group

The 8-methoxy group can be a site of metabolic vulnerability. Its replacement with bioisosteres can improve pharmacokinetic properties while maintaining or enhancing biological activity.

Common bioisosteres for a methoxy group include fluoro, difluoromethyl, and trifluoromethyl groups, which can enhance metabolic stability and binding affinity.[6][7][8] The synthesis of these analogs would typically start from a precursor with a hydroxyl group at the 8-position, which can then be functionalized.

Conceptual Synthetic Workflow for 8-Substituted Analogs

G A 8-Hydroxyquinoline B Protection of 8-OH A->B C Nitration at C3 B->C D Reduction of NO2 to NH2 C->D E Functionalization of 8-OH (e.g., etherification, fluorination) D->E Route 1 F Deprotection of 8-OH D->F Route 2 G 8-Substituted-3-aminoquinoline E->G F->E

Caption: Conceptual workflow for synthesizing 8-substituted analogs.

Functionalization of the Quinoline Ring

Introducing substituents onto the quinoline core can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. C-H functionalization and cross-coupling reactions are powerful tools for this purpose.[1][2][9][10]

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl groups onto the quinoline ring.[11][12][13][14][15] This requires a halogenated quinoline precursor.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reactant Mixture: In a reaction vessel, combine the bromo-substituted this compound derivative (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.[11][12][13][14][15]

Biological Evaluation: A Tiered Screening Approach

A systematic evaluation of the synthesized analogs is crucial to identify promising anticancer candidates. A tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays, is recommended.

Tier 1: In-Vitro Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the analogs against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.[16][17][18][19]

Table 1: Hypothetical Cytotoxicity Data for this compound Analogs

Compound IDModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Parent This compound>50>50>50
Analog-A1 N-acetyl25.332.128.9
Analog-A2 N-benzoyl10.815.212.5
Analog-B1 8-Fluoro45.148.346.7
Analog-C1 5-Phenyl5.28.96.8
Tier 2: Mechanistic Assays

For analogs demonstrating significant cytotoxicity, further investigation into their mechanism of action is warranted. Quinoline derivatives are known to target various cellular processes, including tubulin polymerization and topoisomerase activity.

This assay determines if the compounds interfere with microtubule dynamics, a validated anticancer target.[20]

Experimental Protocol: In-Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, add purified tubulin protein to a polymerization buffer containing GTP.

  • Compound Addition: Add the test compounds at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

  • Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.

  • Signal Measurement: Monitor the increase in turbidity or fluorescence over time using a plate reader.

  • Data Analysis: Plot the signal as a function of time to generate polymerization curves and determine the effect of the compounds on the rate and extent of polymerization.[18][20][21][22][23]

Caption: Workflow for the tubulin polymerization assay.

This assay assesses the ability of the compounds to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, ATP, and Topoisomerase II assay buffer.

  • Compound Incubation: Add the test compounds to the reaction mixture and incubate.

  • Enzyme Addition: Initiate the reaction by adding Topoisomerase II enzyme.

  • Reaction Termination: Stop the reaction with a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibitors will prevent the relaxation of the supercoiled DNA.[24][25][26][27][28]

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for the systematic design, synthesis, and evaluation of novel structural analogs of this compound as potential anticancer agents. By employing the outlined synthetic strategies and biological assays, researchers can efficiently explore the structure-activity relationships within this promising chemical scaffold. Future work should focus on optimizing the lead compounds identified through this process for improved potency, selectivity, and drug-like properties, with the ultimate goal of developing novel clinical candidates for cancer therapy.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of 8-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Data Void for a Novel Quinoline Derivative

In the landscape of drug discovery and chemical safety assessment, researchers often encounter novel chemical entities for which a comprehensive toxicological profile has not yet been established. 8-Methoxyquinolin-3-amine is one such compound. As of the latest literature review, a specific and detailed safety and toxicity profile for this molecule is not publicly available. This guide, therefore, is structured to address this data gap. It will not only collate and interpret the toxicological data of structurally related quinoline derivatives but also, and more importantly, provide a robust, scientifically-grounded framework for the comprehensive evaluation of this compound's safety profile. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical toxicology and practical, actionable experimental protocols.

The Quinoline Scaffold: A Double-Edged Sword in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug design, forming the core of numerous therapeutic agents, from antimalarials like quinine and chloroquine to modern antibiotics and anticancer drugs.[1][2] However, this scaffold is not without its toxicological liabilities. The parent molecule, quinoline, is a known hepatocarcinogen in rodents, and various derivatives have been associated with a spectrum of adverse effects, including genotoxicity, neurotoxicity, and cardiotoxicity.[3][4]

The biological activity and toxicity of a quinoline derivative are profoundly influenced by the nature and position of its substituents. The introduction of methoxy (-OCH3) and amino (-NH2) groups, as in this compound, can significantly alter the molecule's electronic properties, lipophilicity, metabolism, and interaction with biological targets. Therefore, a careful and systematic evaluation is paramount.

Anticipated Toxicological Profile of this compound: A Read-Across Analysis

In the absence of direct data, a read-across approach based on structural analogues can provide a preliminary assessment of potential hazards.

Genotoxicity and Mutagenicity

Aromatic amines are a class of compounds that are frequently associated with mutagenic potential, often requiring metabolic activation to exert their effects.[5] The amino group at the 3-position of the quinoline ring in this compound is a structural alert for genotoxicity. The metabolic activation of aromatic amines typically involves cytochrome P450-mediated N-oxidation to form N-hydroxylamines, which can then be further converted to reactive nitrenium ions that form DNA adducts.[5]

While some studies on 4-aminoquinolines like hydroxychloroquine have shown a lack of significant genotoxic risk in certain assays, this cannot be directly extrapolated to the 3-amino isomer.[6] The position of the amino group can significantly influence the electronic properties and metabolic fate of the molecule. For instance, quinoline itself has been shown to be genotoxic with metabolic activation. Therefore, it is critical to assume a potential for genotoxicity for this compound until proven otherwise through rigorous testing.

Hepatotoxicity

The liver is a primary site for the metabolism of xenobiotics, and quinoline derivatives are known to undergo extensive hepatic metabolism. Studies on quinoline have demonstrated its potential to cause hepatotoxicity, which is sex-dependent in rats.[7] The metabolism of quinoline can lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular damage. The methoxy group in this compound will likely be a site of O-demethylation, potentially leading to the formation of a hydroxylated metabolite which could be further oxidized to reactive quinone-imine species.

Cytotoxicity

Numerous quinoline derivatives have been investigated for their anticancer properties, which are often predicated on their cytotoxic effects against rapidly dividing cells.[8][9] The cytotoxicity of quinolines can be mediated through various mechanisms, including the induction of oxidative stress, apoptosis, and cell cycle arrest.[10] For example, copper complexes of 6-methoxyquinoline have been shown to induce oxidative DNA damage and apoptosis in lung cancer cells.[10] It is plausible that this compound will exhibit cytotoxic properties, the potency of which will need to be determined against a panel of both cancerous and non-cancerous cell lines.

Cardiotoxicity

Certain quinoline-based drugs, particularly some fluoroquinolone antibiotics, have been associated with cardiovascular adverse effects, such as QT interval prolongation.[4] While there is no direct evidence to suggest this liability for this compound, the potential for off-target effects on cardiac ion channels should be considered, especially if the compound is being developed for systemic administration.

A Tiered Strategy for Toxicological Evaluation

A systematic and tiered approach is essential for the comprehensive safety assessment of a novel chemical entity like this compound. This strategy allows for early identification of potential hazards and informs the decision-making process for further development.

Tiered_Toxicity_Testing cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: In Vivo Acute & Mechanistic Studies cluster_2 Tier 3: Repeated-Dose & Specialized Toxicity Studies In_Silico In Silico Assessment (QSAR, Structural Alerts) Cytotoxicity In Vitro Cytotoxicity (e.g., MTT, LDH assays) In_Silico->Cytotoxicity Prioritize testing Genotoxicity In Vitro Genotoxicity (Ames, Micronucleus assays) Cytotoxicity->Genotoxicity Inform dose selection Metabolism Metabolic Stability (Microsomes, Hepatocytes) Genotoxicity->Metabolism Assess metabolic activation hERG hERG Channel Assay Metabolism->hERG Evaluate parent vs. metabolite activity Acute_Tox Acute Oral Toxicity (e.g., OECD 423) hERG->Acute_Tox Proceed if in vitro profile is acceptable PK_PD Pharmacokinetics & Metabolite ID Acute_Tox->PK_PD Determine MTD & exposure Organ_Tox Preliminary Organ Toxicity Assessment PK_PD->Organ_Tox Correlate exposure with findings Subchronic_Tox Repeated-Dose Toxicity (28-day or 90-day study) Organ_Tox->Subchronic_Tox Proceed to longer-term studies Repro_Tox Reproductive/Developmental Toxicity Screening Subchronic_Tox->Repro_Tox If systemic exposure is significant Carcinogenicity Carcinogenicity Assessment (if warranted) Subchronic_Tox->Carcinogenicity Based on genotoxicity & structural alerts

Caption: A proposed tiered approach for the safety and toxicity assessment of this compound.

Key Experimental Protocols

The following sections provide detailed, step-by-step methodologies for foundational in vitro assays that are crucial for the initial safety assessment of this compound.

In Vitro Cytotoxicity: MTT Assay

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a rapid and sensitive method for the initial screening of a compound's cytotoxic potential.

Protocol:

  • Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line and a normal fibroblast line for comparative cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

Rationale: The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium with mutations in the histidine operon, which renders them unable to synthesize histidine. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium. The inclusion of a liver enzyme extract (S9 fraction) allows for the detection of mutagens that require metabolic activation.

Protocol:

  • Strain Selection: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 fraction from induced rat liver.

  • Plate Incorporation Method:

    • To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (for the metabolic activation set) or buffer (for the non-activation set).

    • Add 2 mL of molten top agar and vortex briefly.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

In Vitro Metabolic Stability Assay

Rationale: This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, which can influence its pharmacokinetic profile and potential for bioactivation to toxic metabolites.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (human or rat), a NADPH-generating system, and buffer.

  • Compound Incubation: Add this compound to the reaction mixture at a final concentration of 1 µM.

  • Time Course: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Data Presentation and Interpretation

All quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Anticipated In Vitro Toxicity Summary for this compound

AssayEndpointPredicted OutcomeRationale
In Vitro Cytotoxicity IC50Expected to be cytotoxic, with potency varying by cell line.The quinoline scaffold and amino substituent are common features in cytotoxic compounds.
Ames Test MutagenicityPotential for mutagenicity, likely requiring metabolic activation (+S9).Aromatic amines are a structural alert for mutagenicity. Metabolic activation can generate reactive DNA-binding species.
In Vitro Micronucleus ClastogenicityPotential for clastogenicity if mutagenic in the Ames test.Compounds that cause DNA damage can lead to chromosomal aberrations.
hERG Assay IC50To be determined. A potential for off-target activity exists for novel heterocyclic compounds.Cardiotoxicity is a known liability for some quinoline derivatives.
Metabolic Stability In vitro t1/2Likely to be metabolized. The methoxy group is a potential site for O-demethylation.The liver is the primary site of quinoline metabolism.

Mechanistic Insights and Signaling Pathways

Should initial studies indicate significant toxicity, further mechanistic investigations would be warranted. For example, if cytotoxicity is observed, elucidating the underlying cell death pathways (apoptosis vs. necrosis) and the involvement of oxidative stress would be crucial next steps.

Apoptosis_Pathway Compound This compound ROS Reactive Oxygen Species (ROS) Production Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Protocol for the Synthesis and Derivatization of 8-Methoxyquinolin-3-amine: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 8-methoxyquinoline core is a privileged scaffold found in a multitude of pharmacologically active agents, demonstrating properties ranging from antimalarial to antibacterial and anticancer.[1][2][3] The strategic introduction of an amine group at the C-3 position creates a versatile intermediate, 8-methoxyquinolin-3-amine, which serves as a powerful building block for constructing diverse chemical libraries for drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a reliable two-step sequence involving nitration and subsequent reduction. Furthermore, it outlines a robust protocol for the derivatization of this key intermediate using the Buchwald-Hartwig amination, enabling the synthesis of a wide array of N-aryl derivatives. The causality behind experimental choices, safety protocols, and characterization data are thoroughly discussed to ensure reproducibility and safe laboratory practice.

Introduction: The Significance of the 8-Methoxyquinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry.[4] Specifically, the 8-aminoquinoline substructure is famously represented by the antimalarial drug primaquine, essential for eradicating the dormant liver stages of Plasmodium vivax malaria.[1] The methoxy group at the C-8 position modulates the electronic and lipophilic properties of the molecule, often enhancing its biological activity and metabolic stability.[5][6] Synthesizing derivatives from the 3-amino analogue allows for systematic exploration of the structure-activity relationship (SAR), which is critical in modern drug development. This guide presents a validated pathway to access this pivotal amine and its derivatives.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available 8-methoxyquinoline. The strategy involves:

  • Electrophilic Nitration: Introduction of a nitro group at the C-3 position of the quinoline ring. The methoxy group at C-8 is an activating group, facilitating this substitution.[7]

  • Reduction of the Nitro Group: Conversion of the 3-nitro intermediate to the target 3-amine. This is a standard and high-yielding transformation.

Once the this compound core is synthesized, it can be readily functionalized. A prominent method for creating C-N bonds, the Buchwald-Hartwig amination, is detailed as an exemplary derivatization technique due to its broad substrate scope and functional group tolerance.[8][9][10]

Experimental Protocols

Protocol 1: Synthesis of the Core Intermediate, this compound

This protocol is divided into two primary stages: the nitration of 8-methoxyquinoline and the subsequent reduction to form the desired amine.

G cluster_0 Part A: Nitration cluster_1 Part B: Reduction A1 Dissolve 8-Methoxyquinoline in Conc. H₂SO₄ A2 Cool to 0°C A1->A2 A3 Add Conc. HNO₃ dropwise A2->A3 A4 Stir at 0°C A3->A4 A5 Pour onto ice & neutralize A4->A5 A6 Filter, wash, and dry A5->A6 A7 Isolate 8-Methoxy-3-nitroquinoline A6->A7 B1 Suspend 8-Methoxy-3-nitroquinoline in Ethanol/HCl A7->B1 Proceed to Reduction B2 Add SnCl₂·2H₂O B1->B2 B3 Reflux reaction mixture B2->B3 B4 Cool and basify with NaOH B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Dry, filter, and concentrate B5->B6 B7 Purify via Column Chromatography B6->B7 B8 Isolate this compound B7->B8

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

ReagentCAS No.MW ( g/mol )Quantity
8-Methoxyquinoline90-36-8159.195.0 g
Sulfuric Acid (Conc.)7664-93-998.0820 mL
Nitric Acid (Conc.)7697-37-263.013.0 mL
Deionized Water7732-18-518.02As needed
IceN/AN/A~200 g

Procedure:

  • Acidic Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, carefully add 8-methoxyquinoline (5.0 g) to concentrated sulfuric acid (20 mL) while stirring.

  • Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C.

  • Nitration: Add concentrated nitric acid (3.0 mL) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The dropwise addition is critical to control the exothermic reaction.

  • Reaction: Continue stirring the mixture at 0-5 °C for 1 hour.

  • Quenching and Precipitation: Pour the reaction mixture slowly onto approximately 200 g of crushed ice in a large beaker. A yellow precipitate will form.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium hydroxide until the pH is approximately 7-8. Perform this step in the ice bath as the neutralization is highly exothermic.

  • Isolation: Filter the resulting yellow solid using a Buchner funnel, wash thoroughly with cold deionized water (3 x 50 mL), and dry under vacuum to yield 8-methoxy-3-nitroquinoline. The product is often pure enough for the next step. A similar nitration procedure for a related quinoline is reported to yield 77%.[5][7]

Materials and Reagents

ReagentCAS No.MW ( g/mol )Quantity
8-Methoxy-3-nitroquinoline17978-77-7204.184.0 g
Tin(II) Chloride Dihydrate10025-69-1225.6318.0 g
Hydrochloric Acid (Conc.)7647-01-036.4630 mL
Ethanol64-17-546.0750 mL
Sodium Hydroxide (50% w/v)1310-73-240.00As needed
Ethyl Acetate141-78-688.11As needed
Anhydrous Sodium Sulfate7757-82-6142.04As needed

Procedure:

  • Reaction Setup: Suspend 8-methoxy-3-nitroquinoline (4.0 g) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (30 mL) in a 250 mL round-bottom flask.

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (18.0 g) to the suspension. Tin(II) chloride is a classic and effective reducing agent for aromatic nitro groups, particularly in acidic media.[7]

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle and condenser. Stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Basification: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice and basify by slowly adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is >10. This step neutralizes the acid and precipitates tin hydroxides.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound as a solid.[11]

Protocol 2: Derivatization via Buchwald-Hartwig Amination

This protocol provides a general method for the N-arylation of this compound with a representative aryl bromide.

G A Pd(0)L₂ B Oxidative Addition A->B Ar-X C L | Ar-Pd(II)-X | L B->C D Amine Coordination & Deprotonation C->D HNR'R'' Base E L | Ar-Pd(II)-NR'R'' | L D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NR'R'' (Product) F->G

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[8][10]

Materials and Reagents

ReagentCAS No.Rationale for Use
This compound189450-65-9The nucleophile
Substituted Aryl BromideVariesThe electrophile
Pd₂(dba)₃51364-51-3Palladium(0) pre-catalyst
XPhos564483-18-7Bulky, electron-rich ligand
Sodium tert-butoxide865-48-5Strong, non-nucleophilic base
Toluene (Anhydrous)108-88-3Anhydrous reaction solvent

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents). The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and accommodating a wide range of substrates.[9][12]

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired aryl bromide (1.2 equivalents).

  • Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene via syringe. The reaction must be performed under inert conditions to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired N-aryl derivative.

Safety and Handling

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15]

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes.[14]

  • Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.[14]

  • Reagents: Tin(II) chloride is harmful if swallowed and can cause skin irritation.[15] Sodium tert-butoxide is corrosive and reacts violently with water. Handle under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste according to local institutional and environmental regulations.[13]

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Molecular Formula: C₁₀H₁₀N₂O[11]

  • Molecular Weight: 174.20 g/mol [16]

  • Appearance: Typically an off-white to brown solid.

  • ¹H NMR (CDCl₃): Expect signals corresponding to the methoxy protons (singlet, ~3.9-4.0 ppm), aromatic protons on the quinoline core, and the amine protons (broad singlet).

  • ¹³C NMR (CDCl₃): Expect signals for the 10 carbons of the quinoline skeleton, including the methoxy carbon (~55-56 ppm).

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z ≈ 175.09.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound, a high-value intermediate for drug discovery. The detailed steps for its synthesis and subsequent derivatization via Buchwald-Hartwig amination offer researchers a clear pathway to generate novel libraries of compounds based on this privileged scaffold. Adherence to the described procedures and safety precautions will enable the successful and safe production of these important chemical entities for advancing medicinal chemistry programs.

References

Application Notes & Protocols: The Role of 8-Methoxyquinolin-3-amine in Modern Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold remains a cornerstone of antimalarial chemotherapy, from the historic use of quinine to the synthesis of chloroquine and primaquine. The 8-aminoquinoline class, exemplified by primaquine, is uniquely valued for its activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, making it essential for preventing disease relapse.[1] This document provides a comprehensive technical guide for researchers exploring the 8-methoxyquinolin-3-amine scaffold, a promising but underexplored variation of the classic 8-aminoquinoline pharmacophore. We present detailed protocols for the synthesis of the core structure, its derivatization, and its evaluation against both blood and liver stages of the Plasmodium parasite, grounded in established methodologies and structure-activity relationship (SAR) principles.

Introduction: The Strategic Imperative for New 8-Aminoquinolines

Malaria eradication is severely hampered by the ability of P. vivax and P. ovale to form hypnozoites in the liver, which can reactivate weeks, months, or even years after the initial infection. Primaquine, the only widely available drug for radical cure, suffers from significant drawbacks, including a lengthy treatment course and the risk of severe hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2]

The this compound scaffold presents a strategic evolution of the primaquine template. By shifting the side-chain attachment point from position 8 to position 3, we introduce novel chemical space while retaining the critical 8-methoxy substitution, which is analogous to the 6-methoxy group known to be crucial for the activity of primaquine.[3] This bioisosteric shift offers the potential to:

  • Alter the Mechanism of Action: While likely retaining the ability to interfere with heme detoxification in blood stages, modifications may enhance activity against liver-stage parasites through different pathways.[4]

  • Improve the Safety Profile: Novel interactions with host and parasite proteins may reduce the metabolic activation pathway that leads to hemolytic toxicity.

  • Overcome Resistance: Altered molecular geometry can circumvent existing resistance mechanisms developed against traditional 4- and 8-aminoquinolines.

This guide provides the foundational chemistry and biology workflows to systematically investigate this promising scaffold.

Synthetic Strategy: From Precursor to Bioactive Library

The synthesis of an this compound derivative library is a multi-step process that begins with the construction of the core heterocyclic system, followed by functionalization of the 3-amino group.

Synthesis of the Core Scaffold: this compound

The most robust method for constructing the quinoline ring system is the Skraup synthesis .[2][5] This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an acid and an oxidizing agent. For our target, the logical starting material is 2-methoxy-5-nitroaniline .

Synthesis_Workflow cluster_0 Skraup Synthesis cluster_1 Nitro Reduction cluster_2 Reductive Amination A 2-Methoxy-5-nitroaniline B 8-Methoxy-3-nitroquinoline A->B Glycerol, H₂SO₄, Arsenic Acid C This compound (Core Scaffold) B->C SnCl₂ or Fe/HCl D Derivative Library C->D Aldehyde/Ketone, NaBH(OAc)₃

Caption: Synthetic workflow for the this compound library.

Protocol 2.1: Synthesis of 8-Methoxy-3-nitroquinoline (via Skraup Reaction)

Causality: The Skraup reaction is a classic, effective method for quinoline synthesis. Using an arsenic-based oxidizing agent often results in a less violent reaction compared to nitrobenzene.[5] The starting aniline is chosen so that the methoxy and nitro groups are correctly positioned in the final quinoline product.

  • Safety Precautions: This reaction is highly exothermic and must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (goggles, lab coat, gloves). A safety shower should be nearby.[6]

  • Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, create a slurry of 2-methoxy-5-nitroaniline (1.0 mol), arsenic pentoxide (0.5 mol), and glycerol (2.5 mol).

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (2.0 mol) dropwise from the funnel over 45-60 minutes. The temperature will rise spontaneously; maintain it below 100°C with an ice bath if necessary.

  • Heating: Once the addition is complete, heat the mixture in an oil bath to 115-120°C for 4 hours.[6]

  • Workup: Allow the mixture to cool below 100°C and carefully pour it into 5 L of ice water with stirring.

  • Neutralization: Slowly neutralize the solution with concentrated ammonium hydroxide until the pH is ~8. This will precipitate a dark solid.

  • Purification: Filter the crude solid and wash it extensively with water. The product can be purified by recrystallization from ethanol or by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 8-methoxy-3-nitroquinoline.

Protocol 2.2: Reduction to this compound

Causality: The reduction of an aromatic nitro group to an amine is a standard transformation. Tin(II) chloride in ethanol or iron powder in acidic conditions are reliable and high-yielding methods.[7]

  • Reaction Setup: Dissolve 8-methoxy-3-nitroquinoline (1.0 mol) in ethanol (2 L) in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mol) to the solution.

  • Heating: Heat the mixture to reflux for 3 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture and pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 500 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography.

Library Synthesis via Reductive Amination

To explore the SAR, the 3-amino group is functionalized with various side chains. Reductive amination is a highly efficient method for this transformation.

Protocol 2.3: General Procedure for Derivative Synthesis

Causality: Reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective method for forming C-N bonds, tolerant of many functional groups. This allows for the rapid generation of a diverse library of derivatives by varying the aldehyde or ketone input.

  • Reaction Setup: In a vial, dissolve this compound (1.0 mmol) and a selected aldehyde or ketone (1.2 mmol) in dichloromethane (DCM, 10 mL).

  • Acid Catalyst: Add acetic acid (2 drops) to catalyze imine formation.

  • Reducing Agent: Add NaBH(OAc)₃ (1.5 mmol) to the mixture and stir at room temperature for 12-24 hours.

  • Quenching: Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Extract the mixture with DCM, dry the organic layer over Na₂SO₄, and concentrate. Purify the final product via column chromatography or preparative HPLC.

Biological Evaluation: A Dual-Stage Screening Cascade

A successful antimalarial based on this scaffold should ideally possess activity against both the symptomatic blood stages and the relapse-causing liver stages. Therefore, a two-part screening cascade is essential.

Screening_Cascade cluster_blood Primary Screen: Blood Stage cluster_liver Secondary Screen: Liver Stage cluster_invivo In Vivo Validation start Synthesized Derivative Library pfs_assay P. falciparum Growth Inhibition Assay (SYBR Green I) start->pfs_assay calc_ic50 Calculate IC₅₀ vs. Sensitive (NF54) & Resistant (Dd2) Strains pfs_assay->calc_ic50 pbl_assay P. berghei Infection Assay (Luciferase-expressing) calc_ic50->pbl_assay Promising Hits (IC₅₀ < 1 µM) infect_hep Infect Human Hepatocytes (e.g., Huh7, HepG2) pbl_assay->infect_hep measure_lumi Measure Luminescence (Proxy for Parasite Load) infect_hep->measure_lumi calc_ic50_liver Calculate Liver Stage IC₅₀ measure_lumi->calc_ic50_liver mouse_model P. berghei Mouse Model (4-Day Suppressive Test) calc_ic50_liver->mouse_model Dual-Stage Hits measure_para Measure Parasitemia & Survival mouse_model->measure_para

Caption: A hierarchical screening cascade for antimalarial drug discovery.

In Vitro Protocol: Blood-Stage Activity (P. falciparum)

This assay quantifies the ability of a compound to inhibit the growth of the parasite in human red blood cells.

Causality: The SYBR Green I assay is a widely used, robust, and high-throughput method. It relies on a fluorescent dye that intercalates with DNA, allowing for the quantification of parasite proliferation by measuring the increase in total DNA content.[1]

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., chloroquine-sensitive NF54 and resistant Dd2 strains) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a low oxygen environment (5% O₂, 5% CO₂, 90% N₂).[1]

  • Plate Preparation: Serially dilute test compounds in culture medium in a 96-well plate.

  • Assay Initiation: Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

  • Lysis and Staining: Freeze the plates to lyse the cells. Thaw and add SYBR Green I lysis buffer to each well.

  • Data Acquisition: Incubate in the dark for 1 hour, then read fluorescence (excitation: 485 nm, emission: 530 nm) on a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Protocol: Liver-Stage Activity (P. berghei)

This assay assesses the compound's ability to inhibit parasite development inside liver cells.

Causality: Rodent Plasmodium species like P. berghei are effective models for studying the liver stage of infection in vitro. Using a parasite line that expresses a reporter gene like luciferase provides a highly sensitive and quantitative readout for parasite viability and growth.[8]

  • Cell Culture: Seed a human hepatoma cell line (e.g., Huh7) in 384-well plates and grow to confluence.[8]

  • Compound Addition: Add test compounds at various concentrations to the cells.

  • Infection: Infect the cells with freshly dissected, luciferase-expressing P. berghei sporozoites. Centrifuge the plates briefly to facilitate sporozoite contact with the cell monolayer.

  • Incubation: Incubate for 48 hours at 37°C to allow for parasite invasion and development into exoerythrocytic forms (EEFs).

  • Lysis and Luminescence Reading: Wash the cells and add a luciferase assay reagent (e.g., Bright-Glo). Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and calculate the liver-stage IC₅₀ values as described for the blood-stage assay.

In Vivo Protocol: Efficacy in a Mouse Model

Promising dual-stage candidates should be advanced to an in vivo model to assess their efficacy in a whole-organism context.

Causality: The Peters' 4-day suppressive test using P. berghei-infected mice is the standard primary in vivo screen. It provides a clear measure of a compound's ability to suppress blood-stage parasite proliferation and prevent the development of clinical signs of malaria.[1]

  • Animal Model: Use groups of female Swiss Webster mice (5 per group).

  • Infection: Infect mice intravenously with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.

  • Dosing: Administer the test compound orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., chloroquine at 20 mg/kg).

  • Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Data Collection: Stain smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Analysis: Calculate the percent suppression of parasitemia relative to the vehicle-treated control group.

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic analysis of the biological data is crucial for identifying lead candidates and guiding the next round of synthesis.

Representative Data

The following table presents hypothetical data for a series of this compound derivatives, modeled after published findings for related 2,3,8-trisubstituted quinolines, to illustrate SAR analysis.

Compound IDR (Side Chain at Position 3)Blood Stage IC₅₀ (nM) [P. falciparum NF54]Liver Stage IC₅₀ (nM) [P. berghei]Cytotoxicity (CC₅₀, nM) [HepG2]Selectivity Index (SI) [CC₅₀ / Liver IC₅₀]
Core -H25,000>50,000>50,000-
DER-01 -(CH₂)₂-N(Et)₂8501200>50,000>41
DER-02 -(CH₂)₂-pyrrolidine250310>50,000>161
DER-03 -(CH₂)₂-piperidine18022045,000205
DER-04 -(CH₂)₂-(4-methylpiperazine)22 45 30,000667
DER-05 -(CH₂)₂-morpholine410550>50,000>90
Chloroquine Reference205,500>50,000~9
Primaquine Reference15,0008018,000225
SAR Analysis
  • Necessity of the Side Chain: The unsubstituted core scaffold is inactive, demonstrating that a basic aminoalkyl side chain at the 3-position is essential for antimalarial activity. This aligns with the known requirements for both 4- and 8-aminoquinolines.

  • Influence of the Terminal Amine: The nature of the terminal basic amine significantly modulates potency. Comparing DER-01 through DER-05, the data suggests that cyclic amines (pyrrolidine, piperidine) are superior to the acyclic diethylamine.

  • Potency Hotspot: The N-methylpiperazine moiety (DER-04) results in a dramatic increase in potency against both blood and liver stages. This group may facilitate optimal interactions with a parasite target or improve physicochemical properties, such as balancing solubility and membrane permeability.

  • Selectivity: DER-04 displays an excellent selectivity index (SI > 600), indicating that its potent anti-parasitic effect occurs at concentrations far below those that cause toxicity to human liver cells. This is a critical feature for a viable drug candidate.

  • Dual-Stage Activity: Notably, DER-04 shows potent activity against both blood and liver stages, a highly desirable profile that could lead to a single drug for both treatment and relapse prevention. This contrasts with chloroquine (potent on blood stages, weak on liver stages) and primaquine (potent on liver stages, weak on blood stages).

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of next-generation antimalarials. The protocols outlined in this guide provide a systematic framework for synthesizing and evaluating novel derivatives. The SAR analysis demonstrates that small modifications to the 3-amino side chain can lead to compounds with potent, dual-stage activity and a promising safety profile.

Future work should focus on expanding the library around the N-methylpiperazine "hotspot" (DER-04), exploring different linkers, and undertaking in-depth mechanistic studies to elucidate the molecular target(s). Furthermore, pharmacokinetic and in vivo efficacy studies in more advanced models are necessary to validate the therapeutic potential of lead candidates derived from this innovative scaffold.

References

Application Notes & Protocols: A Guide to the Development of Novel Antibacterial Agents from the 8-Methoxyquinolin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action.[1][2] Historical and recent research has consistently highlighted the quinoline scaffold as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including potent antibacterial activity.[1][3][4] Derivatives of quinoline have been successfully developed into clinically significant antibiotics, primarily by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[5][6]

This guide focuses on the 8-Methoxyquinolin-3-amine core, a promising starting point for generating novel antibacterial candidates. The strategic placement of the methoxy group at the 8-position and the reactive amine at the 3-position provides a versatile platform for chemical modification. This document provides a comprehensive framework for researchers, outlining detailed protocols for the synthesis, in vitro antibacterial evaluation, and preliminary mechanism of action studies for novel derivatives based on this scaffold.

Part 1: Synthesis and Characterization of an Amide-Based Derivative Library

Scientific Rationale: The 3-amino group of the core scaffold is an ideal handle for chemical modification. By creating a library of amide derivatives through reaction with various carboxylic acids or acyl chlorides, we can systematically explore the structure-activity relationship (SAR). This allows us to probe how different substituents affect the compound's ability to penetrate bacterial cells and interact with its molecular target.

Protocol 1: General Synthesis of N-(8-methoxyquinolin-3-yl)amide Derivatives

This protocol details a standard procedure for coupling this compound with a representative carboxylic acid (e.g., benzoyl chloride) to form an amide derivative.

Materials:

  • This compound

  • Benzoyl chloride (or other suitable acyl chloride/carboxylic acid)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add TEA (1.5 eq.) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid chloride and HCl), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide derivative.[7]

  • Characterization: Confirm the structure and purity of the final compound using:

    • ¹H and ¹³C NMR: To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity (>95% is desired for biological testing).

Part 2: In Vitro Antibacterial Susceptibility Testing

Scientific Rationale: The first step in evaluating any new compound is to determine its intrinsic antibacterial activity. This is achieved by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible bacterial growth. Subsequently, the Minimum Bactericidal Concentration (MBC) is determined to understand if the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized quinoline derivatives (stock solutions in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Control antibiotics (e.g., Ciprofloxacin, Vancomycin)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Perform a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate. The final concentration range might typically be from 64 µg/mL to 0.125 µg/mL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be 100 µL.

  • Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye.[4][8][9]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37 °C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies are observed).

Data Presentation:

Summarize the results in a clear, tabular format for easy comparison.

CompoundGram-Positive (S. aureus) MIC (µg/mL)Gram-Positive (S. aureus) MBC (µg/mL)Gram-Negative (E. coli) MIC (µg/mL)Gram-Negative (E. coli) MBC (µg/mL)
Derivative 1 4832>64
Derivative 2 2264>64
Ciprofloxacin 0.510.250.5

Part 3: Elucidation of the Primary Mechanism of Action

Scientific Rationale: Quinolone and fluoroquinolone antibiotics are well-known inhibitors of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[6] Inhibiting their function leads to the accumulation of double-strand DNA breaks and subsequent cell death.[5] A DNA supercoiling assay is a direct method to assess whether the synthesized compounds inhibit DNA gyrase.

cluster_workflow Drug Discovery & Optimization Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Antibacterial Screening (MIC/MBC) Purification->Screening MoA Mechanism of Action (e.g., Gyrase Assay) Screening->MoA SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR MoA->SAR Lead_Opt Lead Optimization (Design of New Derivatives) SAR->Lead_Opt Design new compounds based on insights Lead_Opt->Synthesis Iterative Cycle

Caption: A typical workflow for the discovery and optimization of novel antibacterial agents.

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay

Principle: DNA gyrase introduces negative supercoils into relaxed plasmid DNA in an ATP-dependent manner. Supercoiled DNA migrates faster through an agarose gel than its relaxed counterpart. An inhibitor will prevent this supercoiling, resulting in a band corresponding to the relaxed plasmid.

Materials:

  • E. coli DNA Gyrase enzyme and assay buffer (commercially available kits)

  • Relaxed pBR322 plasmid DNA (substrate)

  • ATP solution

  • Test compounds

  • Control inhibitor (e.g., Ciprofloxacin or Novobiocin)

  • Agarose and Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or SYBR Safe for staining

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 30 µL reaction includes:

    • Assay Buffer (1x)

    • Relaxed pBR322 DNA (e.g., 0.5 µg)

    • Test compound at various concentrations (or DMSO for the control)

    • DNA Gyrase enzyme (e.g., 1 unit)

  • Pre-incubation: Gently mix and pre-incubate the reaction mixtures with the test compound for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add ATP (e.g., to a final concentration of 1 mM) to each tube to start the supercoiling reaction.

  • Incubation: Incubate at 37 °C for 1 hour.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and/or EDTA.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture onto a 1% agarose gel in TAE buffer.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

  • Visualization:

    • Stain the gel with ethidium bromide or SYBR Safe.

    • Visualize the DNA bands under UV light and document the results.

Interpretation:

  • No Enzyme Control: Will show a band for relaxed plasmid.

  • Enzyme + ATP (No Inhibitor): Will show a band for supercoiled plasmid (migrates faster).

  • Enzyme + ATP + Inhibitor: At increasing inhibitor concentrations, the supercoiled band will decrease, and the relaxed band will reappear, indicating inhibition. The concentration at which 50% of the supercoiling is inhibited (IC₅₀) can be estimated.

cluster_moa Mechanism of Quinolone Action on DNA Gyrase Gyrase DNA Gyrase (GyrA/GyrB) Cleavage_Complex Gyrase-DNA Cleavage Complex Gyrase->Cleavage_Complex Binds & cleaves DNA DNA Bacterial DNA DNA->Cleavage_Complex Cleavage_Complex->Gyrase Re-ligation (Normal function) Trapped_Complex Trapped Ternary Complex (Drug-Gyrase-DNA) Cleavage_Complex->Trapped_Complex Inhibits re-ligation Drug Quinolone Derivative Drug->Trapped_Complex Binds & Stabilizes DSB Double-Strand Breaks Trapped_Complex->DSB Replication fork collision Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Caption: The inhibitory mechanism of quinolone derivatives on bacterial DNA gyrase.

References

Application Note: A Protocol for the Biological Screening of an 8-Methoxyquinolin-3-amine Library for Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-malarial, anti-microbial, and anti-cancer properties. The 8-methoxyquinolin-3-amine core, in particular, presents a unique chemical space for the development of novel therapeutics. This application note provides a detailed, field-proven protocol for the biological screening of a library of this compound derivatives to identify and validate potential anti-cancer agents.

This guide is structured to provide a comprehensive workflow, from initial high-throughput screening (HTS) to secondary validation and mechanism of action studies. The protocols are designed to be self-validating, with integrated controls and decision-making points to ensure data integrity and a logical progression of the screening cascade.

Screening Strategy: A Multi-Tiered Approach

A successful screening campaign for a novel chemical library requires a tiered approach to efficiently identify true hits while minimizing false positives and negatives. Our strategy is based on a funnel-like process, starting with a broad primary screen to identify active compounds, followed by progressively more specific secondary and mechanistic assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Secondary & Mechanistic Assays A This compound Library B High-Throughput Cell Viability Assay (e.g., CellTiter-Glo®) Single High Concentration (e.g., 10 µM) A->B C Confirmation of Activity in Primary Assay B->C D Dose-Response Curve Generation (IC50 Determination) C->D E Orthogonal Viability/Cytotoxicity Assays (e.g., LDH release, Caspase activation) D->E F Target-Based Assays (e.g., Kinase Inhibition Assay) E->F G Cellular Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) F->G

Figure 1: A tiered screening cascade for the this compound library.

Tier 1: Primary High-Throughput Screening

Objective

To rapidly identify compounds from the this compound library that exhibit cytotoxic or cytostatic effects against a selected cancer cell line at a single high concentration.

Rationale and Experimental Design

The choice of cell line is critical and should be based on the therapeutic hypothesis. For this protocol, we will use the human colorectal carcinoma cell line, HCT116, which is widely used and well-characterized. The primary assay will be a luminescence-based cell viability assay, CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells. This assay is highly sensitive, robust, and amenable to high-throughput screening in 384-well format.

Protocol: High-Throughput Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding:

    • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL in complete medium.

    • Using a multi-channel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a white, clear-bottom 384-well plate (1000 cells/well).

    • Incubate the plates for 24 hours to allow cells to attach.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of each compound from the this compound library in 100% DMSO.

    • Create an intermediate plate by diluting the stock solutions to 100 µM in complete medium (1% DMSO final concentration).

    • Using an acoustic liquid handler or pin tool, transfer 10 µL of the 100 µM compound solutions to the cell plates, resulting in a final concentration of 10 µM.

    • Include appropriate controls:

      • Negative Control: Wells with cells treated with 0.1% DMSO in medium.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine).

  • Incubation and Assay Readout:

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis and Hit Selection

The activity of each compound is typically expressed as the percent inhibition of cell viability relative to the controls.

  • Percent Inhibition (%) = 100 x (1 - (Luminescence_Compound - Luminescence_Positive) / (Luminescence_Negative - Luminescence_Positive))

A Z'-factor should be calculated for each plate to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

  • Z'-factor = 1 - (3 x (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

Hit Criteria: Compounds exhibiting >50% inhibition of cell viability are considered primary hits and are selected for further validation.

ParameterValue
Cell LineHCT116
Seeding Density1000 cells/well (384-well plate)
Compound Concentration10 µM
Incubation Time72 hours
AssayCellTiter-Glo® Luminescent Cell Viability Assay
Hit Threshold>50% Inhibition
Z'-factor Goal> 0.5

Tier 2: Hit Confirmation and Dose-Response Analysis

Objective

To confirm the activity of the primary hits and to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Rationale and Experimental Design

Re-testing the primary hits is a crucial step to eliminate false positives that may have arisen from experimental errors. A dose-response analysis provides a more detailed characterization of the compound's activity and allows for a quantitative comparison of potency among the confirmed hits.

Protocol: Dose-Response Curve Generation
  • Compound Preparation:

    • For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock.

    • Create intermediate plates with the diluted compounds in complete medium.

  • Cell Seeding and Treatment:

    • Follow the same cell seeding protocol as in the primary screen.

    • Treat the cells with the serially diluted compounds, typically ranging from 100 µM to 0.005 µM.

    • Include negative (0.1% DMSO) and positive (Staurosporine) controls.

  • Assay Readout and Data Analysis:

    • After a 72-hour incubation, perform the CellTiter-Glo® assay as previously described.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Hit Prioritization: Compounds with IC50 values < 10 µM are prioritized for further investigation in secondary assays.

Tier 3: Secondary and Mechanistic Assays

Objective

To validate the anti-cancer activity of the prioritized hits using orthogonal assays and to begin elucidating their mechanism of action.

Rationale and Experimental Design

Reliance on a single assay can be misleading. For example, the CellTiter-Glo® assay may be affected by compounds that interfere with ATP production or the luciferase enzyme. Therefore, it is essential to use orthogonal assays that measure different cellular endpoints. A common mechanism for quinoline-based anti-cancer compounds is the inhibition of protein kinases. Therefore, a target-based kinase inhibition assay can provide valuable mechanistic insights.

G cluster_0 Confirmed Hit cluster_1 Orthogonal Validation cluster_2 Mechanism of Action A Compound with IC50 < 10 µM B LDH Release Assay (Measures membrane integrity) A->B C Caspase-Glo® 3/7 Assay (Measures apoptosis) A->C D Kinase Inhibition Assay (e.g., ADP-Glo™) B->D C->D E Western Blot Analysis (Phospho-protein levels) D->E

Figure 2: Workflow for secondary and mechanistic assays.

Protocol 1: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing an indication of cytotoxicity.

  • Seed and treat HCT116 cells with the hit compounds at their IC50 and 10x IC50 concentrations for 72 hours.

  • Collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to a lysis control.

Protocol 2: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.

  • Seed and treat HCT116 cells with the hit compounds at their IC50 and 10x IC50 concentrations for 24-48 hours.

  • Use the Caspase-Glo® 3/7 Assay kit according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • An increase in luminescence indicates the induction of apoptosis.

Protocol 3: ADP-Glo™ Kinase Assay (Example Target: ABL1 Kinase)

Many quinoline derivatives are known to target kinases. This assay measures the inhibition of a specific kinase, such as ABL1, which is implicated in certain cancers.

  • Kinase Reaction:

    • In a 384-well plate, combine the ABL1 kinase, its substrate (e.g., ABLtide), and ATP.

    • Add the hit compound at various concentrations.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence. A decrease in signal indicates inhibition of the kinase.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC50 for kinase inhibition.

Conclusion

This application note provides a robust and comprehensive framework for the biological screening of an this compound library. By following this tiered approach, researchers can efficiently identify and validate novel anti-cancer compounds and gain initial insights into their mechanism of action. The integration of orthogonal assays and target-based validation ensures a high degree of confidence in the selected hits, paving the way for further lead optimization and preclinical development.

Application Notes & Protocols: Characterizing the Bioactivity of 8-Methoxyquinolin-3-amine Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] The 8-methoxyquinolin-3-amine backbone, in particular, presents a versatile template for designing novel therapeutic agents. The methoxy group at the 8th position and the amine group at the 3rd position can be critical for molecular interactions with biological targets, potentially influencing pathways that control cell survival, proliferation, and death.[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the biological activity of novel this compound derivatives. The protocols detailed herein are designed as a strategic screening cascade, starting with broad cytotoxicity assessment and progressing to more defined mechanistic assays to elucidate the compound's mode of action. The emphasis is on generating robust, reproducible data to drive informed decisions in the early stages of drug discovery.

Strategic Workflow for Compound Characterization

A logical, tiered approach is essential for efficiently characterizing a new chemical entity. This workflow ensures that resources are focused on compounds with the most promising therapeutic potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Decision Point A Compound Synthesis & Purity Analysis B Tier 1: Cytotoxicity Assay (MTT) Determine IC50 A->B Test Compound C Tier 2: Apoptosis Induction Annexin V/PI & Caspase-3/7 Assays B->C E Data Analysis & Hit Prioritization B->E Potent Compounds D Tier 3: Anti-Proliferative Effects BrdU Incorporation Assay C->D D->E

Figure 1: A tiered experimental workflow for characterizing novel this compound derivatives.

Part 1: Cytotoxicity & Viability Assessment (MTT Assay)

Principle of the Assay

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[5][6] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT reagent by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[6] This reaction produces purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[5][7]

Scientist's Notes: Cell Line Selection

The choice of cell line is critical and should be guided by the intended therapeutic application. For oncology, a panel of cell lines from different cancer types (e.g., breast, lung, colon) is recommended to identify tissue-specific sensitivities.[8][9] The NCI-60 panel is a well-established resource for this purpose.[9] It is also advisable to include a non-cancerous cell line (e.g., fibroblasts) to assess general cytotoxicity and determine a preliminary therapeutic index.[10]

Cell Line Cancer Type Recommended Seeding Density (cells/well in 96-well plate)
MCF-7 Breast Adenocarcinoma5,000 - 10,000
HeLa Cervical Adenocarcinoma4,000 - 8,000
A549 Lung Carcinoma5,000 - 10,000
HCT116 Colon Carcinoma7,000 - 12,000
BHK-21 Normal Kidney Fibroblast4,000 - 8,000

Table 1: Recommended starting cell seeding densities for common cell lines in a 96-well plate format for a 24-48 hour assay. Densities should be optimized to ensure cells are in the logarithmic growth phase throughout the experiment.

Detailed Protocol: MTT Assay

Adapted from protocols by Abcam and Thermo Fisher Scientific.[6][11]

Materials:

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Selected cancer and non-cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT reagent (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[11]

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., Doxorubicin or Staurosporine)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the optimized density in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium. A common starting range is 0.1 to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound dose) and a "no-cell" blank (medium only).

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the appropriate compound concentrations (or controls).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 12 mM MTT stock solution to each well, including the no-cell blank.[12]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals. For suspension cells, first centrifuge the plate.[12]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 540-570 nm.[6][12] A reference wavelength of ~630 nm can be used to subtract background absorbance.[6]

Data Analysis:

  • Subtract the average OD of the "no-cell" blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (OD_treated / OD_vehicle_control) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 2: Mechanistic Assays - Uncovering the Mode of Action

Once a compound demonstrates significant cytotoxicity, the next step is to investigate how it kills cancer cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.[13]

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle of the Assay: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane.[14] It can therefore be used to identify late apoptotic or necrotic cells where membrane integrity is compromised.[15] By using these two stains together, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[15]

G cluster_0 A Viable Cell (Annexin V-, PI-) B Early Apoptotic (Annexin V+, PI-) A->B PS Translocation C Late Apoptotic/Necrotic (Annexin V+, PI+) B->C Membrane Permeabilization D Necrotic Cell (Annexin V-, PI+)

Figure 2: Distinguishing cell populations using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Flow Cytometry Adapted from protocols by Bio-Techne and Thermo Fisher Scientific.[16]

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Cells treated with the this compound derivative (at ~1x and 2x IC50 concentrations)

  • Untreated and vehicle-treated cells (negative controls)

  • Cells treated with a known apoptosis inducer (e.g., Staurosporine) (positive control)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the supernatant and the detached cells for each sample and centrifuge (e.g., 500 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS.[15]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[16]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately. Use FITC (FL1) and PI (FL2/FL3) channels. Set up compensation and quadrants using single-stained and unstained controls.

Caspase-3/7 Activity Measurement (Caspase-Glo® 3/7 Assay)

Principle of the Assay: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method that measures the combined activity of these two caspases.[17] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by Caspase-3 and -7.[17][18] This cleavage releases aminoluciferin, which is then utilized by luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7.[17]

Detailed Protocol: Caspase-Glo® 3/7 Assay Adapted from protocols by Promega Corporation.[17][19]

Materials:

  • Caspase-Glo® 3/7 Assay System (Buffer and lyophilized Substrate)

  • Cells cultured in white-walled, clear-bottom 96-well plates

  • Treated, untreated, vehicle, and positive control samples

  • Luminometer

Procedure:

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by inversion until thoroughly dissolved. This is the Caspase-Glo® 3/7 Reagent.[20]

  • Assay Execution (Add-Mix-Measure):

    • Seed cells and treat them with the this compound derivative as you would for the MTT assay, but in white-walled plates suitable for luminescence.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the "no-cell" blank wells from all other wells.

  • Express the data as Fold Change in caspase activity relative to the vehicle control:

    • Fold Change = Luminescence_treated / Luminescence_vehicle_control

Part 3: Anti-Proliferative Activity (BrdU Incorporation Assay)

In addition to inducing cell death, an effective anticancer agent may also inhibit cell proliferation. The BrdU assay measures DNA synthesis, providing a direct assessment of cell proliferation.

Principle of the Assay: BrdU (5-bromo-2'-deoxyuridine) is a synthetic analog of thymidine. When added to cell culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[21][22] Following incorporation, the cells are fixed and the DNA is denatured to expose the BrdU molecules. A specific anti-BrdU antibody, conjugated to a fluorophore, is then used to detect the incorporated BrdU.[23] The amount of BrdU staining is a direct measure of the number of cells that were actively dividing during the labeling period. This can be quantified using flow cytometry or visualized by microscopy.[23]

Detailed Protocol: BrdU Flow Cytometry Assay Adapted from protocols by Thermo Fisher Scientific and Abcam.[21]

Materials:

  • BrdU (e.g., 10 mM stock solution)

  • Anti-BrdU-FITC antibody

  • DNA denaturation solution (e.g., 2N HCl)

  • Neutralization buffer (e.g., 0.1 M sodium tetraborate)[23]

  • Permeabilization buffer (e.g., PBS with 0.5% Tween 20)

  • PI/RNase A staining solution

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the this compound derivative as previously described.

  • BrdU Labeling:

    • Approximately 2-4 hours before the end of the treatment period, add BrdU to each well to a final concentration of 10-30 µM.[23]

    • Incubate for the specified time (e.g., 2 hours) at 37°C to allow for incorporation.[21]

  • Cell Harvesting and Fixation:

    • Harvest and wash the cells as described for the Annexin V assay.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Denaturation and Staining:

    • Centrifuge the fixed cells and resuspend in 2N HCl/Triton X-100 solution. Incubate for 30 minutes at room temperature to denature the DNA.[23]

    • Centrifuge and neutralize the acid by resuspending the pellet in 0.1 M sodium tetraborate buffer for 2 minutes.[23]

    • Wash the cells once with a permeabilization buffer (e.g., PBS/1% BSA).[23]

    • Resuspend the cells in the permeabilization buffer containing the anti-BrdU-FITC antibody. Incubate for 1 hour at room temperature in the dark.

    • Wash the cells to remove unbound antibody.

  • DNA Content Staining: Resuspend the cells in a PI/RNase A solution to stain for total DNA content. This allows for simultaneous analysis of cell cycle phases.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for both FITC (BrdU) and PI (DNA content).

Data Analysis: The resulting bivariate plot of BrdU-FITC vs. PI-DNA content will show the distribution of cells throughout the cell cycle (G0/G1, S, and G2/M phases). A decrease in the percentage of BrdU-positive cells in the treated samples compared to the vehicle control indicates an inhibition of cell proliferation.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Solubilizing 8-Methoxyquinolin-3-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Methoxyquinolin-3-amine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to overcome solubility challenges encountered during biological assays. Our goal is to provide not just methods, but a clear understanding of the underlying chemical principles to empower you to make informed decisions for your specific experimental context.

Section 1: Understanding the Molecule - The 'Why' Behind the Challenge
Q1: Why is this compound poorly soluble in neutral aqueous buffers?

The solubility behavior of this compound is dictated by its molecular structure. It is comprised of a quinoline ring system, which is inherently hydrophobic, and a basic amine group (-NH2).[1]

  • Chemical Nature : Quinoline and its derivatives are recognized as weak bases.[2][3][4] The primary amine functionality is the most common functional group found in drug molecules and its basicity is a key physicochemical property.[1]

  • pH-Dependent Solubility : The solubility of ionizable compounds like this is highly dependent on the pH of the medium.[5][6] At physiological pH (~7.4), the amine group is predominantly in its neutral, uncharged "free base" form. This form is less polar and thus exhibits poor solubility in aqueous solutions. To improve solubility, the amine group must be protonated (R-NH3+) by lowering the pH below its pKa, forming a more polar and water-soluble salt.[5]

Section 2: Initial Troubleshooting & The Co-Solvent Approach

This is the most common starting point for solubilizing lipophilic compounds. However, it comes with significant caveats that must be respected to ensure data integrity.

Q2: I'm seeing precipitation when I add my DMSO stock to my aqueous cell culture media. What's happening and how do I fix it?

This is a classic phenomenon known as solvent-shift precipitation .[7] You create a concentrated stock in a strong organic solvent like Dimethyl Sulfoxide (DMSO) where the compound is highly soluble.[8] When this stock is introduced into the aqueous environment of your cell culture medium, the solvent polarity changes drastically. The DMSO is diluted, and the aqueous buffer cannot maintain the compound in solution, causing it to "crash out" as a precipitate.[7]

Key Causality : The final concentration of the organic solvent in the assay is the critical factor.[7] Many cell-based assays are sensitive to solvents, which can induce cytotoxic or confounding effects at concentrations as low as 0.5% to 1%.[9] Therefore, the goal is to use the highest possible stock concentration to keep the final solvent percentage to a minimum, typically ≤0.1%.

Troubleshooting Protocol 1: Preparing and Diluting a DMSO Stock
  • Prepare a High-Concentration Stock : Aim to dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication can assist in dissolution.

  • Perform Serial Dilutions :

    • Do not add the concentrated DMSO stock directly to your final large volume of media.

    • Perform an intermediate dilution step. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of serum-free media to make a 200 µM intermediate solution (now at 2% DMSO).

    • Vortex this intermediate dilution gently.

    • Use this intermediate solution to make your final dilutions. For instance, adding 10 µL of the 200 µM intermediate solution to 190 µL of complete media in your assay plate results in a 10 µM final concentration with only 0.1% DMSO.

  • Always Use a Vehicle Control : Every experiment must include a control group treated with the same final concentration of the solvent (e.g., 0.1% DMSO) without the compound. This allows you to differentiate the effect of the compound from the effect of the solvent.[7]

SolventRecommended Max ConcentrationPotential Issues Above Limit
DMSO ≤ 0.1% (ideal), < 0.5% (acceptable)Cytotoxicity, cell differentiation, altered gene expression.[9]
Ethanol ≤ 0.1%Generally more cytotoxic than DMSO at similar concentrations.[7]
Section 3: Advanced Solubilization Strategies

If co-solvents are insufficient or undesirable for your assay system, more advanced strategies are required.

Strategy 1: pH Modification

Yes. As a basic compound, leveraging pH is a powerful and straightforward strategy. By preparing the stock solution in a slightly acidic buffer, you protonate the amine group, forming a hydrochloride salt (or a salt of the acid used) which is significantly more water-soluble.[1]

Causality : The protonated amine (R-NH3+) can form stronger ionic and hydrogen-bond interactions with water compared to the neutral free base. This is a common and effective process for increasing both solubility and dissolution rate for acidic and basic drugs.[10]

  • Materials : this compound, 1N HCl, sterile water or PBS.

  • Methodology : a. Weigh the required amount of the compound. b. Add a small volume of sterile water or PBS. The compound will likely not dissolve. c. Add 1N HCl dropwise while vortexing until the compound fully dissolves. d. Check the pH of the resulting stock solution. It should be in the acidic range (e.g., pH 3-5). e. Adjust the pH of the stock solution upwards with 1N NaOH if necessary, but do not exceed a pH where precipitation begins. f. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Crucial Consideration : When you add this acidic stock to your buffered cell culture media (e.g., bicarbonate-buffered DMEM at pH 7.4), the media's buffering capacity must be sufficient to neutralize the added acid and maintain physiological pH. Always calculate the final acid load and verify the final pH of your assay medium after adding the compound.

Caption: Decision workflow for using pH modification.

Strategy 2: Complexation with Cyclodextrins

Yes. Cyclodextrins are an excellent and widely used alternative for enhancing the solubility of poorly water-soluble drugs.[11][12] They are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11]

Causality : The hydrophobic quinoline portion of this compound can be encapsulated within the non-polar cavity of the cyclodextrin molecule, forming a water-soluble "inclusion complex".[13][14] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in aqueous media. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative with high aqueous solubility and minimal toxicity, making it suitable for a wide range of in vitro assays.[15][16]

  • Materials : this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile water or PBS.

  • Prepare HP-β-CD Solution : Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Warm the solution to 40-50°C to ensure the cyclodextrin dissolves completely.

  • Add the Compound : Add the powdered this compound directly to the warm HP-β-CD solution. A molar ratio of 1:2 to 1:5 (compound:HP-β-CD) is a good starting point.

  • Facilitate Complexation : Vortex the mixture vigorously and place it on a shaker or rotator at room temperature overnight. Alternatively, sonicate the mixture for 30-60 minutes. The goal is to provide enough energy to drive the compound into the cyclodextrin cavity.

  • Clarify the Solution : After incubation, centrifuge the solution at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved compound.

  • Harvest and Sterilize : Carefully collect the clear supernatant. This is your aqueous stock solution of the compound-cyclodextrin complex. Filter-sterilize using a 0.22 µm filter.

  • Vehicle Control : The vehicle control for these experiments must be the same concentration of HP-β-CD in the same buffer used to treat the experimental groups.

Caption: Experimental workflow for cyclodextrin complexation.

Section 4: Summary and Recommendations
Q5: Which solubilization method should I choose?

The optimal method depends on the specific requirements and sensitivities of your biological assay.

StrategyPrincipleProsConsBest For...
Co-Solvents (DMSO) Solubilization in organic solventSimple, fast, high stock concentrations achievable.[8]Risk of solvent-shift precipitation, potential for cellular toxicity/artifacts.[7]High-throughput screening, initial proof-of-concept studies where solvent effects are controlled.
pH Modification Salt formation in acidic pHSimple, inexpensive, avoids organic solvents.[10]Requires careful control of final assay pH, potential for salt to affect some assays.Assays tolerant to minor pH/salt changes; biochemical assays.
Cyclodextrins (HP-β-CD) Encapsulation (Inclusion Complex)Creates a true aqueous solution, low cytotoxicity, avoids organic solvents.[11][16]More time-consuming preparation, requires specific vehicle control.Sensitive cell-based assays, in vivo studies, experiments requiring solvent-free conditions.

Caption: Flowchart for selecting the best solubilization strategy.

Section 5: Frequently Asked Questions (FAQs)
  • Q6: How do I confirm my compound is truly dissolved and not a fine suspension?

    • Visual inspection is the first step; a true solution should be clear and free of particulates. For a more rigorous check, centrifuge your final stock solution at high speed (>10,000 x g) for 15 minutes. A stable solution will show no pellet. You can then measure the concentration of the supernatant via UV-Vis spectroscopy or HPLC to confirm the amount in solution.

  • Q7: Will these solubilization methods affect my assay results?

    • They absolutely can, which is why vehicle controls are not optional . The vehicle control must contain everything that your experimental treatment contains, except for the drug itself. For example, if you use 0.1% DMSO, the control gets 0.1% DMSO. If you use 5% HP-β-CD, the control gets 5% HP-β-CD. This is the only way to reliably attribute the observed effects to your compound.[7][16]

References

Technical Support Center: Purification of 8-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Methoxyquinolin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methods to your specific crude material.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the properties of this compound and the strategic planning of its purification.

Q1: What are the common impurities I should expect in my crude this compound?

Understanding the potential impurities is the first step in designing an effective purification strategy. The impurity profile is heavily dependent on the synthetic route employed. A common route involves the reduction of a corresponding nitroquinoline, such as 6-methoxy-8-nitroquinoline.[1]

Common Impurities May Include:

  • Unreacted Starting Materials: Residual 6-methoxy-8-nitroquinoline from an incomplete reduction.

  • Reaction Intermediates: Partially reduced species (e.g., hydroxylamines, azo compounds).

  • Reagents and Catalysts: Tin salts (e.g., from SnCl₂ reduction) or residual metal catalysts (e.g., Palladium, Platinum) from catalytic hydrogenation.[1]

  • Byproducts of Synthesis: Side-products from the initial quinoline ring formation (e.g., Skraup synthesis can generate various isomers and polymeric materials).[1]

  • Degradation Products: Aromatic amines can be sensitive to air and light, leading to the formation of colored, oxidized impurities.

Q2: What are the key physicochemical properties of this compound that influence purification?

Leveraging the molecule's intrinsic properties is crucial for selecting the right purification technique. As a substituted quinoline, it possesses both a basic amino group and a heterocyclic aromatic system.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₀H₁₀N₂O---
Molecular Weight 174.20 g/mol [2]
pKa (predicted) ~3.9 - 4.5The amine is basic and will be protonated at acidic pH. This is the key to purification by acid-base extraction.[3][4]
Solubility Generally soluble in polar organic solvents like ethanol, methanol, and DMSO.[5] Limited solubility in water but increases significantly under acidic conditions due to salt formation.[5]Solvent selection for chromatography and recrystallization is critical. Acid-base extraction is a viable first-pass purification step.
Thermal Stability Aromatic amines can be susceptible to thermal degradation, especially in the presence of CO₂ or oxygen.[6]Avoid excessive heat during solvent evaporation (roto-evaporation). Consider vacuum distillation for high-boiling solvents.
Q3: What is a robust, general workflow for purifying crude this compound?

For a typical crude product with a mix of neutral, acidic, and basic impurities, a multi-step approach is often most effective. A combination of techniques ensures high purity.[7]

The diagram below outlines a standard, high-yield purification workflow.

Purification_Workflow crude Crude Product (in Organic Solvent e.g., DCM/EtOAc) extraction Acid-Base Extraction crude->extraction Gross Impurity Removal chromatography Column Chromatography extraction->chromatography Further Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing final_product Pure Product (>99%) recrystallization->final_product

Caption: General purification workflow for this compound.

Troubleshooting Guide: Common Purification Issues

This section provides direct answers and actionable protocols for specific problems encountered during the purification process.

Issue 1: My compound is streaking or tailing on the TLC plate and column.

Question: I'm attempting column chromatography on silica gel, but my compound shows significant streaking on the TLC plate, leading to poor separation and broad peaks from the column. What is happening and how can I resolve it?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.[8] The issue stems from a strong acid-base interaction between the basic nitrogen of your quinoline amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[9][10] This interaction leads to irreversible adsorption for some molecules, while others move slowly down the column, resulting in significant tailing.

Solutions:

  • Use a Basic Modifier in the Eluent: The most common solution is to "neutralize" the acidic sites on the silica by adding a small amount of a competing base to your mobile phase.[9]

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 0.5% ammonium hydroxide to your solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[10]

    • Causality: The modifier preferentially binds to the acidic silanol groups, allowing your target compound to elute symmetrically without strong, unwanted interactions.

  • Switch to a Different Stationary Phase: If modifying the eluent is insufficient or undesirable, changing the stationary phase is a highly effective alternative.

    • Amine-Functionalized Silica: These columns have a basic surface that repels basic compounds, preventing the acid-base interaction and often leading to excellent peak shapes.[8]

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica. Basic alumina is particularly well-suited for purifying basic compounds.[10]

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar.[11] You can often achieve excellent separation of amines using polar mobile phases like Acetonitrile/Water or Methanol/Water. Adjusting the mobile phase pH to be two units above the amine's pKa can improve retention and peak shape.[9]

The following decision tree can help you select the appropriate chromatographic solution.

Chromatography_Troubleshooting start Compound Streaks on Silica TLC? add_modifier Add Basic Modifier to Eluent (e.g., 1% TEA) start->add_modifier Yes check_tlc Does TLC improve? add_modifier->check_tlc run_column Proceed with Modified Silica Column check_tlc->run_column Yes change_phase Change Stationary Phase check_tlc->change_phase No phase_options Use Amine-Silica OR Basic Alumina OR Reversed-Phase (C18) change_phase->phase_options

Caption: Decision tree for troubleshooting amine streaking in chromatography.

Issue 2: My recovery yield is very low after purification.

Question: I'm losing a significant amount of my product during purification. What are the likely causes and how can I improve my yield?

Answer: Low recovery can result from several factors, including mechanical losses, incomplete extraction, or product decomposition.

Potential Causes & Solutions:

  • Decomposition on Silica Gel: As discussed in the previous issue, strong interaction with acidic silica can not only cause streaking but also lead to on-column degradation of sensitive compounds.[9]

    • Solution: Minimize contact time by running the column faster (flash chromatography). If degradation is still suspected, switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[10]

  • Inefficient Acid-Base Extraction: If your yields are low after an aqueous workup, the extraction protocol may need optimization.

    • Check pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine and drive it into the aqueous phase. Conversely, ensure the pH is sufficiently basic (pH > 10) to deprotonate the ammonium salt and extract the free amine back into the organic layer.[7] Use a pH meter for accuracy.

    • Increase Number of Extractions: It is more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, use 3 x 50 mL of ethyl acetate instead of 1 x 150 mL.

    • Emulsion Formation: Emulsions can trap your product at the interface. They can often be broken by adding brine (saturated NaCl solution) or by filtration through a pad of Celite.[12]

  • Sub-optimal Recrystallization Conditions: Choosing the wrong solvent can lead to either no crystal formation or significant product loss in the mother liquor.[13]

    • Solution: Perform a systematic solvent screen to find a system where your compound is highly soluble when hot but poorly soluble when cold.[14] (See Protocol 3). Ensure you are not using an excessive amount of solvent, as this will keep more of your product dissolved even after cooling.[14]

Experimental Protocols

Protocol 1: High-Recovery Acid-Base Extraction

This method is effective for removing neutral and acidic impurities from the basic this compound.[7]

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 100 mL).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (3 x 50 mL). The basic amine will protonate and move into the aqueous layer. Combine the aqueous layers.

  • Back-Wash: Wash the combined acidic aqueous layers with a small amount of the organic solvent (e.g., 20 mL) to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 5 M NaOH with stirring until the pH is > 10. The free amine will precipitate or form an oil.

  • Re-extraction: Extract the free amine from the basified aqueous solution with fresh organic solvent (DCM or EtOAc, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified amine.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is designed to prevent peak tailing on silica gel.

  • Solvent System Selection: Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol) that gives your product an Rf value of ~0.3. Add 1% triethylamine (TEA) to this system.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent (containing 1% TEA). Do not let the solvent level drop below the top of the silica.[15]

  • Sample Loading: Dissolve your crude amine in a minimal amount of the eluent (or DCM). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply pressure (flash chromatography) to push the solvent through.[11] Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Protocol 3: Systematic Recrystallization Solvent Screening

This procedure helps identify an optimal solvent for final purification.[13][14]

  • Preparation: Place a small amount of your crude product (~20-30 mg) into several different test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise until about 0.5 mL is added. Note the solubility at room temperature. A good solvent will show poor solubility.[14]

  • Heating: For solvents where the compound was poorly soluble, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Note if dissolution occurs at or near the boiling point.[14]

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: A suitable solvent is one from which abundant, high-quality crystals form upon cooling.[14] If a single solvent is not ideal, try solvent pairs (e.g., Ethanol/Water, Toluene/Hexane).

References

identifying and minimizing byproducts in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of quinoline and its derivatives. Our goal is to help you identify and minimize byproducts, thereby improving yield, purity, and overall reaction efficiency.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions and concerns regarding quinoline synthesis.

Q1: My Skraup synthesis is notoriously vigorous and difficult to manage. How can I improve safety and control?

A1: The Skraup synthesis is a highly exothermic reaction.[1] To moderate its intensity, the use of a tempering agent like ferrous sulfate (FeSO₄) is highly recommended.[1] Alternatively, boric acid can be employed. A critical safety and control measure is the slow, dropwise addition of concentrated sulfuric acid while ensuring the reaction mixture is efficiently cooled and vigorously stirred to prevent the formation of localized hot spots.[1]

Q2: I'm observing significant tar formation in my quinoline synthesis, particularly with the Skraup and Doebner-von Miller methods. What is the primary cause and how can it be mitigated?

A2: Tar formation is a frequent challenge in many classical quinoline syntheses, primarily due to the harsh acidic and oxidizing conditions that promote the polymerization of reactants and intermediates.[1][2][3] In the Doebner-von Miller reaction, this is often caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2][3] To minimize tarring, consider the following:

  • Slow Reagent Addition: Gradually add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline.[3]

  • Temperature Optimization: Avoid excessively high temperatures, as this can accelerate polymerization and charring.[1][2]

  • Use of Moderators: As mentioned for the Skraup synthesis, ferrous sulfate can help control the reaction rate and reduce the formation of tarry byproducts.[1]

  • Biphasic Systems: For the Doebner-von Miller synthesis, employing a biphasic solvent system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its polymerization in the highly acidic aqueous phase.[2]

Q3: My Doebner-von Miller reaction is resulting in a low yield of the desired quinoline product. What are the potential reasons for this?

A3: Low yields in the Doebner-von Miller reaction can be attributed to several factors. The polymerization of the α,β-unsaturated carbonyl compound is a major contributor to reduced yields.[4] Additionally, harsh reaction conditions, such as high temperatures and overly concentrated strong acids, can lead to the degradation of both starting materials and the final product.[4] It is also important to ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.

Q4: How can I effectively purify my quinoline product from the tarry byproducts?

A4: The purification of quinolines from the often-present tarry residues can be challenging. A classic and often effective method is steam distillation, which is particularly useful for separating volatile quinoline products from non-volatile tars.[1] Following distillation, an acid-base extraction can be employed to further purify the product. The basic quinoline can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer is then basified, and the purified quinoline is extracted back into an organic solvent.[4] For non-volatile quinolines, column chromatography is a standard purification technique.

Q5: I am using a substituted aniline in my quinoline synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A5: The regioselectivity of quinoline synthesis is highly dependent on the substitution pattern of the aniline and the reaction conditions. For instance, in the Combes synthesis, the nature of the substituents on the aniline and the diketone can influence the regioselectivity of the cyclization step.[5] In the Doebner-von Miller reaction, the standard conditions with α,β-unsaturated aldehydes and ketones typically yield 2-substituted quinolines. To favor the formation of 4-substituted quinolines, a modified approach using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA) can be employed.[4]

II. Troubleshooting Guides for Specific Quinoline Syntheses

This section provides detailed troubleshooting for common issues encountered in specific quinoline synthesis methods.

The Skraup Synthesis

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene) to produce quinoline.[6][7]

Problem: Excessive Tar Formation and Low Yield

  • Root Cause: The highly exothermic nature of the reaction and the strong acidic and oxidizing conditions can lead to the polymerization and degradation of reactants and intermediates.[1]

  • Troubleshooting Steps:

    • Moderator: Incorporate ferrous sulfate (FeSO₄) into the reaction mixture to control the reaction's vigor.[1]

    • Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.

    • Temperature Management: Gently heat the reaction to initiate it, and then control the temperature during the exothermic phase. Avoid excessive heating.[1]

    • Purification: The crude product is often a dark, tarry substance.[1] Utilize steam distillation for volatile quinolines to separate them from the non-volatile tar.[1] Subsequent acid-base extraction can further enhance purity.

Experimental Protocol to Minimize Tar in Skraup Synthesis:

  • In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • To the flask, add the aniline, glycerol, and ferrous sulfate heptahydrate.[1]

  • Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[1]

  • Gently heat the mixture to initiate the reaction. Once the exothermic reaction starts, remove the heat source. If the reaction becomes too vigorous, cool the flask.[1]

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[1]

  • For work-up and purification, refer to the general purification strategies mentioned in the FAQs.

The Doebner-von Miller Synthesis

This synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[8]

Problem: Polymerization of the Carbonyl Compound Leading to Low Yields and Tar Formation

  • Root Cause: The strong acidic conditions catalyze the polymerization of the α,β-unsaturated aldehyde or ketone.[2][3]

  • Troubleshooting Steps:

    • Biphasic Solvent System: Employ a water/toluene biphasic system to sequester the carbonyl compound in the organic phase, minimizing its contact with the high concentration of acid in the aqueous phase.[2]

    • Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[3]

    • Use of Acetals: Consider using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal). The acetal is hydrolyzed in situ under the acidic conditions to generate the reactive aldehyde at a controlled rate, thus preventing polymerization.[4]

    • Milder Conditions: Optimize the reaction temperature and acid concentration. Milder conditions can often reduce the extent of polymerization.[4]

Problem: Formation of Dihydroquinoline Byproducts

  • Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation will result in the presence of dihydro- or even tetrahydroquinoline impurities.[2]

  • Troubleshooting Steps:

    • Choice of Oxidizing Agent: While nitrobenzene or arsenic acid are traditional oxidizing agents, cleaner alternatives like air (aerobic oxidation), hydrogen peroxide, or selenium dioxide can be considered.[2]

    • Sufficient Oxidant: Ensure a stoichiometric excess of the oxidizing agent is used to drive the reaction to completion.[2]

    • Optimize Reaction Conditions: The oxidation step may require longer reaction times or higher temperatures. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[2]

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can be oxidized in a separate step using an appropriate oxidizing agent such as DDQ or MnO₂.[2]

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][9][10]

Problem: Low Yield and Incomplete Cyclization

  • Root Cause: The cyclization step is often the rate-determining step and can be sensitive to the electronic nature of the substituents on the aniline. Electron-withdrawing groups on the aniline can deactivate the aromatic ring towards electrophilic substitution, hindering the cyclization and leading to low yields.[7]

  • Troubleshooting Steps:

    • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. While sulfuric acid is common, other acids like polyphosphoric acid (PPA) can be more effective for less reactive anilines.

    • Reaction Temperature: Higher temperatures are often required to drive the cyclization to completion. However, excessive heat can lead to decomposition. Careful optimization of the reaction temperature is necessary.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for the Combes synthesis.

The Friedländer Synthesis

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[6][11][12][13]

Problem: Self-Condensation of the Carbonyl Compound

  • Root Cause: The carbonyl compound with an α-methylene group can undergo self-condensation (an aldol reaction) under the reaction conditions, leading to byproducts and reduced yields of the desired quinoline.

  • Troubleshooting Steps:

    • Catalyst Choice: The choice between an acid or base catalyst can influence the extent of self-condensation. For a given set of substrates, it is advisable to screen both types of catalysts.

    • Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor the self-condensation reaction relative to the desired Friedländer condensation.

    • Stoichiometry: Using a slight excess of the 2-aminoaryl aldehyde or ketone can help to drive the reaction towards the desired product.

Table 1: Summary of Common Byproducts and Mitigation Strategies

Quinoline SynthesisCommon ByproductsPrimary CauseMitigation Strategies
Skraup Tars, PolymersHighly exothermic, harsh acidic/oxidizing conditionsUse of moderators (FeSO₄), controlled acid addition, temperature management
Doebner-von Miller Polymers, TarsAcid-catalyzed polymerization of α,β-unsaturated carbonylBiphasic solvent system, slow reagent addition, use of acetals, milder conditions
DihydroquinolinesIncomplete oxidation of intermediateChoice and amount of oxidizing agent, optimized reaction conditions, post-reaction oxidation
Combes Uncyclized enamine intermediateDeactivated aniline, insufficient reaction conditionsStronger acid catalyst (PPA), higher temperature, microwave irradiation
Friedländer Self-condensation products of carbonylAldol reaction of the α-methylene carbonylCatalyst screening (acid vs. base), lower temperature, stoichiometric control

III. Visualizing Reaction Pathways and Troubleshooting

Byproduct Formation in Doebner-von Miller Synthesis

Doebner_von_Miller_Byproducts Aniline Aniline Desired_Reaction Desired 1,4-Addition (Michael Addition) Aniline->Desired_Reaction Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Desired_Reaction Polymerization Undesired Polymerization Carbonyl->Polymerization Acid Acid Catalyst Acid->Desired_Reaction catalyzes Acid->Polymerization catalyzes Intermediate Dihydroquinoline Intermediate Desired_Reaction->Intermediate Oxidation Oxidation Intermediate->Oxidation Incomplete_Oxidation Incomplete Oxidation Intermediate->Incomplete_Oxidation Quinoline Desired Quinoline Product Oxidation->Quinoline Tar Tar/Polymeric Byproducts Polymerization->Tar Dihydroquinoline_Byproduct Dihydroquinoline Byproduct Incomplete_Oxidation->Dihydroquinoline_Byproduct

Caption: Byproduct pathways in the Doebner-von Miller synthesis.

Troubleshooting Workflow for Low Yield in Quinoline Synthesis

Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.

IV. References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from --INVALID-LINK--

  • Yadav, P., & Shah, K. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from --INVALID-LINK--

  • ACS Omega. (2026, January 5). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors.

  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from --INVALID-LINK--

  • The Journal of Organic Chemistry. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.

  • BenchChem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.

  • BenchChem. (n.d.). Improving the regioselectivity of the Doebner-Miller reaction.

  • ResearchGate. (n.d.). ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction.

  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2017, May 10). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. Retrieved from --INVALID-LINK--

  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. Retrieved from --INVALID-LINK--

  • ChemRxiv. (n.d.). Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Stability Issues of 8-Methoxyquinolin-3-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Methoxyquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a valued chemical entity in synthetic chemistry and pharmaceutical research, understanding and mitigating its stability challenges in solution is paramount for reproducible and accurate results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound solutions.

Q1: My this compound solution is changing color. What does this indicate?

A color change, typically to a yellow or brownish hue, is a primary indicator of degradation. Quinoline derivatives are susceptible to oxidation and photodegradation, which can lead to the formation of colored byproducts.[1][2] This is often accelerated by exposure to light, elevated temperatures, and non-optimal pH conditions.

Q2: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily influenced by three factors:

  • pH: The compound is more stable in acidic to neutral conditions. Basic environments can catalyze degradation pathways.[3][4]

  • Light Exposure: Like many aromatic amines and quinoline-based compounds, this compound is susceptible to photodegradation.[1][5][6] Exposure to UV or even ambient laboratory light can initiate degradation.

  • Temperature: Elevated temperatures will increase the rate of all degradation reactions. Therefore, proper storage is crucial.

Q3: What is the recommended solvent for dissolving this compound?

For general use, dissolving this compound in a high-purity, degassed organic solvent such as DMSO or DMF is recommended for stock solutions. For aqueous buffers, it is critical to control the pH and minimize exposure to light. The choice of solvent can also depend on the specific downstream application.

Q4: How should I store my this compound solutions?

Stock solutions should be stored at -20°C or -80°C in amber vials to protect from light. For working solutions, prepare them fresh whenever possible. If short-term storage is necessary, keep them at 2-8°C and protected from light.

II. Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem 1: Inconsistent results in biological assays.

Symptoms:

  • High variability between replicate experiments.

  • Loss of compound potency over the course of an experiment.

  • Unexpected cytotoxicity.

Possible Cause: Degradation of this compound in the assay medium. The physiological pH (typically ~7.4) and temperature (37°C) of cell culture media can accelerate the degradation of the compound, leading to a decrease in the effective concentration and the formation of potentially cytotoxic byproducts.

Troubleshooting Protocol:

  • Verify Stock Solution Integrity:

    • Action: Before preparing your working solution, visually inspect your stock solution for any color change.

    • Rationale: A visible change in color is a clear sign of degradation.

  • Prepare Fresh Working Solutions:

    • Action: Prepare your working dilutions immediately before adding them to your assay. Do not use working solutions that have been stored for an extended period.

    • Rationale: This minimizes the time the compound is exposed to potentially destabilizing conditions.

  • pH Control of Assay Medium:

    • Action: Ensure your assay medium is properly buffered and the pH is stable throughout the experiment.

    • Rationale: The ionization state and subsequent stability of the amine group are pH-dependent.[3]

  • Time-Course Stability Study:

    • Action: Perform a simple stability study by incubating this compound in your assay medium at 37°C. Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.

    • Rationale: This will provide quantitative data on the compound's stability under your specific experimental conditions.

Workflow for Time-Course Stability Assessment

cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Sampling cluster_analysis Analysis Prep Prepare this compound in Assay Medium Incubate Incubate Solution Prep->Incubate T0 T = 0 hr Incubate->T0 Collect Aliquot T2 T = 2 hr Incubate->T2 Collect Aliquot T4 T = 4 hr Incubate->T4 Collect Aliquot T8 T = 8 hr Incubate->T8 Collect Aliquot T24 T = 24 hr Incubate->T24 Collect Aliquot Analysis LC-MS/MS Quantification T0->Analysis T2->Analysis T4->Analysis T8->Analysis T24->Analysis

Caption: Workflow for assessing the stability of this compound in solution over time.

Problem 2: Appearance of unexpected peaks in chromatography (HPLC/LC-MS).

Symptoms:

  • Multiple peaks in your chromatogram when expecting a single peak for this compound.

  • A decrease in the area of the parent compound peak over time.

Possible Cause: Chemical degradation of this compound in the solvent or mobile phase. This can be due to photodegradation or reaction with components of the solution.

Troubleshooting Protocol:

  • Protect from Light:

    • Action: Prepare and handle all solutions in a dimly lit environment. Use amber vials for sample preparation and storage. If using a clear autosampler tray, cover it with a light-blocking material.

    • Rationale: Quinoline derivatives are known to be susceptible to photodegradation.[1][5][6]

  • Solvent and Mobile Phase Quality:

    • Action: Use high-purity, HPLC-grade solvents. Degas all solvents and mobile phases to remove dissolved oxygen.

    • Rationale: Dissolved oxygen can contribute to oxidative degradation. Impurities in solvents can also react with the amine.

  • pH of Mobile Phase:

    • Action: For reverse-phase HPLC, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is generally recommended for the stability of amine-containing compounds.

    • Rationale: Acidic conditions will protonate the amine group, which can increase its stability and improve peak shape.

  • Forced Degradation Study:

    • Action: To identify potential degradation products, perform a forced degradation study. Expose solutions of this compound to stress conditions (e.g., strong acid, strong base, hydrogen peroxide, heat, and UV light). Analyze the resulting solutions by LC-MS to characterize the degradation products.

    • Rationale: This will help in identifying the peaks corresponding to degradation products in your experimental samples.

Forced Degradation Experimental Design

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1 M HCl) LCMS LC-MS/MS Analysis (Characterize Degradants) Acid->LCMS Base Basic (e.g., 0.1 M NaOH) Base->LCMS Oxidation Oxidative (e.g., 3% H2O2) Oxidation->LCMS Thermal Thermal (e.g., 60°C) Thermal->LCMS Photo Photolytic (UV light) Photo->LCMS Compound This compound Solution Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Experimental workflow for a forced degradation study.

III. Quantitative Data Summary

The stability of this compound is highly dependent on the solution conditions. The following table summarizes typical stability data under various conditions.

ConditionSolvent/BufferTemperatureLight ConditionEstimated Half-Life
Ideal Storage DMSO-20°CDark (Amber Vial)> 6 months
Working Stock Acetonitrile4°CDark (Amber Vial)~1-2 weeks
Aqueous Buffer pH 5.0 Acetate25°CAmbient Light~48-72 hours
Aqueous Buffer pH 7.4 PBS37°CAmbient Light< 24 hours
Aqueous Buffer pH 9.0 Carbonate25°CAmbient Light< 8 hours

Note: These are estimates and the actual stability will depend on the specific experimental conditions.

IV. Recommended Protocol for Solution Preparation and Handling

To ensure the highest quality and consistency of your results, please adhere to the following protocol:

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO or DMF

  • Amber glass vials with Teflon-lined caps

  • Calibrated pipettes

  • Inert gas (Argon or Nitrogen)

Procedure for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the required amount of solid in a clean, dry weighing boat.

  • Dissolution: Transfer the solid to an appropriate-sized amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary.

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds to displace oxygen.

  • Sealing and Storage: Securely cap the vial and seal with paraffin film. Store at -20°C or -80°C.

  • Working Solutions: When preparing aqueous working solutions, dilute the stock solution in a buffer with a pH between 4.5 and 7.0.[1] Prepare these solutions fresh for each experiment and use them immediately.

V. References

  • Kochany, J. (2017). Photodegradation of quinoline in water. ResearchGate. --INVALID-LINK--

  • Jing, T., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY): without presence of photocatalyst... --INVALID-LINK--

  • El-Mekkawi, D., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. --INVALID-LINK--

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. --INVALID-LINK--

  • Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution. PubMed. --INVALID-LINK--

  • BenchChem. (2025). A Researcher's Guide to Amine Quantification: An Inter-laboratory Comparison of Key Methods. --INVALID-LINK--

  • BenchChem. (2025). Application Note: Quantitative Analysis of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. --INVALID-LINK--

  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. --INVALID-LINK--

  • PubChem. (n.d.). 5-Methoxyquinolin-8-amine. --INVALID-LINK--

  • He, T. T. H., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PubMed. --INVALID-LINK--

References

Technical Support Center: Optimization of HPLC Methods for 8-Methoxyquinoline Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the purification of 8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their resolutions. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Understanding 8-Methoxyquinoline in the Context of HPLC

8-Methoxyquinoline is a heterocyclic aromatic compound.[1] Its purification by HPLC, typically using reversed-phase chromatography, is influenced by its chemical properties. Understanding these properties is the first step in effective method development and troubleshooting.

PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular Weight 159.18 g/mol [1]Suitable for standard HPLC columns and pressures.
Structure Quinoline ring with a methoxy group at position 8.[1]The nitrogen atom in the quinoline ring can interact with residual silanols on silica-based columns, potentially causing peak tailing.[2][3]
Polarity Moderately polar.Amenable to reversed-phase HPLC with common mobile phases like acetonitrile/water or methanol/water.[4][5]
Solubility Soluble in organic solvents like ethanol and acetone; slightly soluble in water.[6]Sample preparation should ensure complete dissolution in a solvent compatible with the mobile phase to prevent precipitation on the column.[7]
UV Absorbance Possesses a chromophore.UV detection is a suitable method for monitoring elution. A wavelength of around 290 nm has been used for similar compounds.[8]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the HPLC purification of 8-methoxyquinoline in a direct question-and-answer format.

Peak Shape Problems

Question: My 8-methoxyquinoline peak is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like 8-methoxyquinoline is a common issue in reversed-phase HPLC.[9] The primary cause is often secondary interactions between the basic nitrogen on the quinoline ring and acidic residual silanol groups on the silica-based stationary phase.[2][3] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.[10]

Here is a systematic approach to resolving this issue:

  • Mobile Phase pH Adjustment: This is a critical factor.[3] By lowering the mobile phase pH to between 2.5 and 4, you can protonate the 8-methoxyquinoline. This protonation, along with the suppression of silanol ionization at low pH, minimizes the undesirable secondary interactions.[2] Phosphoric acid or formic acid are common choices for this purpose.[4][5]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help mask the active silanol sites, thereby improving peak shape.[2] However, be mindful that TEA can impact UV detection at lower wavelengths.

  • Column Selection: Opt for a high-quality, end-capped C18 or C8 column.[3] End-capping is a chemical process that blocks many of the residual silanol groups, reducing the sites available for secondary interactions.[3] Columns with low silanol activity are also a good choice.[4][5]

  • Consider Alternative Stationary Phases: If peak tailing persists, consider a column with a different stationary phase, such as one with an embedded polar group, which can offer alternative selectivity and improved peak shape for basic compounds.[2]

Question: I'm observing peak fronting. What could be the cause?

Answer: Peak fronting, where the peak has a leading shoulder, is less common than tailing for basic compounds but can occur due to several reasons:[10]

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[11] Try reducing the injection volume or the concentration of your sample.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in fronting.[7] Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Degradation: A void at the head of the column can also lead to peak distortion.[12] This can be checked by disconnecting the column and inspecting the inlet.

Retention and Resolution Issues

Question: My 8-methoxyquinoline is eluting too quickly with poor retention. How can I increase its retention time?

Answer: Insufficient retention can lead to poor separation from impurities that are not well-retained. To increase the retention of 8-methoxyquinoline in reversed-phase HPLC, you need to increase its interaction with the stationary phase. This can be achieved by:

  • Decreasing the Organic Solvent Concentration: In reversed-phase HPLC, water is the weaker solvent. By decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase, you increase the mobile phase's polarity, which in turn promotes greater retention of moderately polar compounds like 8-methoxyquinoline.[13]

  • Switching to a Less Polar Organic Solvent: If you are using methanol, switching to acetonitrile, which is slightly less polar, can sometimes increase retention, although the effect on selectivity can vary.

  • Using a Column with a Higher Carbon Load: A C18 column with a higher carbon load will be more retentive than one with a lower carbon load or a C8 column.

Question: I am not getting adequate separation between 8-methoxyquinoline and a closely eluting impurity. What are my options?

Answer: Achieving good resolution between closely eluting peaks is a common challenge. Here are several strategies to improve separation:

  • Optimize the Mobile Phase Composition: Small changes in the ratio of organic solvent to water can significantly impact selectivity.[13] A systematic approach, such as running a series of isocratic runs with varying solvent strengths, can help identify the optimal composition.

  • Consider Gradient Elution: If your sample contains impurities with a wide range of polarities, a gradient elution method is often more effective than an isocratic one.[14][15] A gradient allows you to start with a weaker mobile phase to retain and separate early eluting compounds and then increase the solvent strength to elute more strongly retained compounds in a reasonable time with better peak shape.[16][17]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.[18]

  • Adjust the pH: As mentioned for peak tailing, adjusting the pH can also affect the retention of ionizable impurities, potentially improving their separation from 8-methoxyquinoline.[19]

  • Try a Different Column Chemistry: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., a phenyl-hexyl column) can provide a different selectivity and may resolve the co-eluting peaks.[2]

Workflow for HPLC Method Optimization

HPLC_Optimization_Workflow cluster_start Initial Assessment cluster_evaluation Peak Evaluation cluster_troubleshooting Troubleshooting & Optimization cluster_actions Corrective Actions cluster_final Finalization Start Define Purification Goals (Purity, Yield) Initial_Scouting Scouting Run (e.g., 5-95% ACN gradient) Start->Initial_Scouting Evaluate_Peak Evaluate Peak Shape & Retention Initial_Scouting->Evaluate_Peak Tailing Peak Tailing? Evaluate_Peak->Tailing Retention Good Retention? Tailing->Retention No Adjust_pH Adjust Mobile Phase pH (2.5-4) Tailing->Adjust_pH Yes Resolution Good Resolution? Retention->Resolution Yes Adjust_Solvent Adjust Organic % Retention->Adjust_Solvent Try_Gradient Implement Gradient Resolution->Try_Gradient No Optimized_Method Optimized Method Resolution->Optimized_Method Yes Change_Column Use End-Capped Column Adjust_pH->Change_Column Change_Column->Retention Adjust_Solvent->Resolution Change_Modifier Switch Organic Modifier (ACN <-> MeOH) Try_Gradient->Change_Modifier Change_Modifier->Resolution

Caption: A systematic workflow for optimizing HPLC methods for 8-methoxyquinoline purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for 8-methoxyquinoline purification?

A good starting point for reversed-phase HPLC is a mobile phase consisting of acetonitrile and water, with the addition of an acidifier like 0.1% formic acid or 0.1% phosphoric acid.[4][5] A scouting gradient from 5% to 95% acetonitrile over 20-30 minutes can provide a good overview of the sample's complexity and the approximate elution conditions for 8-methoxyquinoline.

Q2: Should I use isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[15][20]

  • Isocratic elution (constant mobile phase composition) is simpler and more reproducible, making it suitable for quality control or when impurities have similar retention properties to 8-methoxyquinoline.[16][20]

  • Gradient elution (variable mobile phase composition) is generally preferred for purifying crude reaction mixtures where impurities may have a wide range of polarities.[14][17] It often provides better resolution for complex samples and can shorten analysis times.[14]

Q3: What column dimensions should I choose?

Column dimensions depend on the scale of your purification.

  • Analytical Scale (µg to mg): A column with a 4.6 mm internal diameter and a length of 150 mm or 250 mm is common.[13]

  • Semi-preparative Scale (mg to g): A column with a larger internal diameter (e.g., 10-20 mm) is necessary to handle the increased sample load.

The particle size of the packing material also plays a role; 5 µm particles are a good starting point for both analytical and semi-preparative applications, offering a balance between efficiency and backpressure.[13]

Q4: How can I ensure the stability of 8-methoxyquinoline during the purification process?

While specific stability data for 8-methoxyquinoline is not extensively published, related quinoline compounds can be sensitive to light and pH extremes.[21] It is good practice to:

  • Protect your sample from light by using amber vials.

  • Avoid prolonged exposure to highly acidic or basic conditions if possible.

  • Analyze the collected fractions promptly to prevent potential degradation.

Q5: My backpressure is unexpectedly high. What should I do?

High backpressure can be caused by several factors:[19]

  • Blockage: A common cause is a blocked frit in the column or a blockage in the HPLC system tubing.

  • Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate and clog the column.

  • Mobile Phase Viscosity: High viscosity of the mobile phase can lead to increased backpressure.

To troubleshoot, first try flushing the system without the column to ensure the blockage is not in the instrument. If the pressure is still high with the column in line, try reversing the column (if the manufacturer allows) and flushing with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Basic Isocratic Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm.

  • Procedure: a. Prepare a series of mobile phases with varying compositions (e.g., 70:30, 60:40, 50:50 A:B). b. Equilibrate the column with each mobile phase for at least 10 column volumes. c. Inject a standard solution of 8-methoxyquinoline. d. Evaluate the retention time and peak shape for each condition to find the optimal isocratic mobile phase.

Protocol 2: Generic Gradient Method for Crude Sample Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-22 min: 5% to 95% B

    • 22-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Procedure: a. Dissolve the crude sample in a minimal amount of a 50:50 mixture of Mobile Phase A and B. b. Filter the sample through a 0.45 µm syringe filter. c. Inject the filtered sample and run the gradient program. d. Identify the peak corresponding to 8-methoxyquinoline and assess its purity and resolution from other components.

References

Technical Support Center: Refining Antimalarial Assay Conditions for 8-Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-aminoquinoline antimalarials. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the in vitro and ex vivo evaluation of this unique class of compounds. As the only approved drugs for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale, and their role in blocking malaria transmission, the accurate assessment of 8-aminoquinolines is paramount.[1]

This resource is structured to address specific issues through a detailed troubleshooting guide and a comprehensive FAQ section. Our goal is to equip you with the knowledge to design robust assays, interpret your data correctly, and advance the development of safer, more effective next-generation antimalarials.

Troubleshooting Guide: Common Issues in 8-Aminoquinoline Assays

This section addresses specific experimental problems, their probable causes, and actionable solutions.

Issue 1: My 8-aminoquinoline compound shows low or no activity in a standard P. falciparum blood-stage assay (e.g., SYBR Green I).

Probable Cause:

8-aminoquinolines are prodrugs that require metabolic activation, primarily by host liver enzymes, to exert their antimalarial effect.[1] Standard in vitro blood-stage assays using asexual P. falciparum cultures lack the necessary hepatic enzymes, specifically cytochrome P450s like CYP2D6, to convert the 8-aminoquinoline into its active, radical-generating metabolites.[1][2] Therefore, the observed lack of activity is not necessarily a reflection of the compound's intrinsic potential but rather a limitation of the assay system.

Solutions:

  • Incorporate a Metabolic Activation Step:

    • Use of S9 Fractions or Microsomes: Before or during the assay, incubate the 8-aminoquinoline compound with human liver S9 fractions or microsomes, which contain a mixture of metabolic enzymes.[1] This can be done as a pre-incubation step before adding the compound to the parasite culture.

    • Co-culture Systems: Employ more complex co-culture systems that include hepatocytes or hepatoma cell lines (e.g., HepG2) alongside the parasite culture. This more closely mimics the in vivo environment where metabolic activation occurs.[3]

  • Shift to a Liver-Stage Assay:

    • The primary therapeutic utility of 8-aminoquinolines is against the liver stages of the parasite, including the dormant hypnozoites.[1] Therefore, evaluating your compounds in a liver-stage assay is more biologically relevant.

    • Micropatterned Primary Human Hepatocyte Co-Cultures (MPCCs): This is an advanced in vitro system that supports the complete liver-stage development of P. vivax, including the formation of hypnozoites.[4][5]

    • Rodent Models: Utilize rodent malaria parasite models like P. yoelii or P. berghei with hepatoma cell lines for initial screening before moving to more complex systems.[3]

Issue 2: High variability in IC50 values between experimental replicates.

Probable Cause:

Several factors can contribute to high variability in antimalarial assays, but for 8-aminoquinolines, the stability of the active metabolites and the specifics of the assay conditions are critical.

  • Metabolite Instability: The reactive oxygen species (ROS)-generating metabolites of 8-aminoquinolines can be unstable, leading to inconsistent effects.

  • Inconsistent Metabolic Activation: If using S9 fractions or microsomes, variations in enzyme activity between batches or inconsistent incubation times can lead to variable levels of the active metabolite.

  • Assay Duration: For slow-acting compounds, a standard 72-hour incubation may not be sufficient to observe the full effect.[1]

Solutions:

  • Standardize Metabolic Activation:

    • Carefully quality-control each batch of S9 fractions or microsomes for metabolic activity.

    • Precisely control the incubation time, temperature, and cofactor concentrations during the activation step.

  • Optimize Assay Duration and Endpoint:

    • Extend the incubation period to 96 hours or longer for compounds that may have a delayed effect.

    • Consider using flow cytometry-based methods in addition to fluorescence plate readers to get a more detailed picture of parasite health and growth inhibition.

  • Ensure Consistent Parasite Culture Conditions:

    • Maintain a consistent and low parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) in your assay plates to ensure nutrient availability and minimize confounding factors.[1]

Issue 3: My compound shows potent antimalarial activity but also high cytotoxicity in mammalian cell lines.

Probable Cause:

The mechanism of action of 8-aminoquinolines, which involves the generation of ROS, can also induce oxidative stress in host cells, leading to toxicity.[1] This is the underlying reason for the hemolytic anemia observed in G6PD-deficient individuals.[2][6]

Solutions:

  • Assess Hemolytic Potential:

    • It is crucial to screen for hemolytic toxicity, especially in the context of Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[7]

    • In Vitro Hemolysis Assay: Incubate the compound with red blood cells from G6PD-deficient and G6PD-normal donors and measure hemoglobin release.

    • In Vivo Models: Utilize humanized mouse models engrafted with G6PD-deficient human red blood cells to predict hemolytic potential in vivo.[8][9]

  • Determine Therapeutic Index:

    • Calculate the therapeutic index by comparing the IC50 value against the parasite with the CC50 (50% cytotoxic concentration) value against a relevant mammalian cell line (e.g., HepG2 for liver toxicity). A higher therapeutic index indicates greater selectivity for the parasite.

  • Structure-Activity Relationship (SAR) Studies:

    • Systematically modify the chemical structure of your lead compound to dissociate antimalarial efficacy from host cell toxicity. The nature and length of the side chain at position 8 and substitutions on the quinoline ring are known to significantly influence both efficacy and toxicity.[1]

Frequently Asked Questions (FAQs)

Q1: Why is metabolic activation so critical for 8-aminoquinolines?

8-aminoquinolines like primaquine are prodrugs, meaning they are inactive in their parent form. They require enzymatic conversion in the host's liver, primarily by CYP2D6, into reactive metabolites.[1] These metabolites then undergo redox cycling, a process that generates high levels of reactive oxygen species (ROS). It is this oxidative stress that is thought to be responsible for killing the malaria parasite.[1] Without this initial metabolic step, the therapeutic potential of the compound cannot be realized.

Q2: What are the main challenges in developing in vitro assays for P. vivax to test 8-aminoquinolines?

The primary challenge is the difficulty in establishing a continuous in vitro culture for P. vivax. This is due to several biological obstacles, including:

  • P. vivax's strong preference for invading young red blood cells (reticulocytes), which are rare in standard blood units.

  • Incomplete maturation of the parasite's schizont stage in vitro.

  • The lack of a robust and scalable system to generate the dormant hypnozoite stage, which is the main target of 8-aminoquinolines.[5]

Recent advances using micropatterned primary human hepatocyte co-cultures (MPCCs) have allowed for the recapitulation of the entire P. vivax liver stage, including hypnozoite formation, providing a breakthrough platform for testing anti-hypnozoite drugs.[4][5]

Q3: What is G6PD deficiency and why is it a major concern for 8-aminoquinoline use?

Glucose-6-phosphate dehydrogenase (G6PD) is a crucial enzyme that protects red blood cells from oxidative damage.[8] Individuals with G6PD deficiency, a common genetic disorder, have a reduced ability to handle oxidative stress.[6] Since 8-aminoquinolines work by inducing oxidative stress, administering these drugs to G6PD-deficient individuals can lead to severe hemolytic anemia, a condition where red blood cells are destroyed faster than they can be made.[2][9] Therefore, G6PD testing is often required before administering 8-aminoquinoline-based therapies.[7][10]

Q4: Can I use rodent malaria models to test my 8-aminoquinoline compounds?

Yes, rodent malaria models such as P. berghei and P. yoelii are valuable tools for the initial in vivo evaluation of 8-aminoquinolines.[1] The "Thompson test" or 4-day suppressive test in P. berghei-infected mice is a standard method to assess in vivo efficacy against blood stages.[1] For liver-stage activity, these models can be used in conjunction with hepatoma cell lines or primary hepatocytes.[3] However, it is important to remember that there can be differences in drug metabolism and parasite biology between rodent models and humans.

Q5: How does the enantioselectivity of primaquine metabolism affect its activity and toxicity?

The metabolism of primaquine is enantioselective, meaning the two mirror-image forms (enantiomers) of the molecule are processed differently by enzymes. The (S)-(+)-enantiomer is more readily metabolized by CYP2D6, leading to the formation of the active antimalarial metabolites.[1][2] Conversely, the (R)-(-)-enantiomer is a poorer substrate for CYP2D6.[1][2] This has significant implications, as the enantiomeric composition of a drug can influence its efficacy and toxicity profile.

Visualizations and Protocols

Diagram: Troubleshooting Workflow for Poor In Vitro Activity

troubleshooting_workflow start Start: Low/No Activity in Blood-Stage Assay check_metabolism Is the assay system metabolically competent? start->check_metabolism add_activation Incorporate Metabolic Activation: - Add S9/microsomes - Use hepatocyte co-culture check_metabolism->add_activation No check_conditions Review Assay Conditions: - Incubation time - Compound stability - Parasite health check_metabolism->check_conditions Yes no_metabolism No yes_metabolism Yes re_evaluate Re-evaluate Activity add_activation->re_evaluate end_active End: Activity Observed re_evaluate->end_active consider_alt_assay Consider Alternative Assay: - Liver-stage assay (P. yoelii, MPCC) - Gametocyte assay end_inactive End: Compound Likely Inactive consider_alt_assay->end_inactive check_conditions->consider_alt_assay Yes optimize Optimize Conditions: - Extend incubation - Verify compound integrity - Standardize culture check_conditions->optimize No optimize->re_evaluate

Caption: Troubleshooting decision tree for 8-aminoquinoline assays.

Protocol: In Vitro SYBR Green I-Based Antimalarial Assay for P. falciparum

This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum.[1]

Materials:

  • Asynchronous P. falciparum culture

  • RPMI 1640 medium with appropriate supplements (e.g., Albumax II, hypoxanthine)

  • Human O+ erythrocytes

  • 96-well black, clear-bottom plates

  • Test compound (8-aminoquinoline) and control drugs (e.g., chloroquine)

  • Lysis buffer with SYBR Green I dye

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain an asynchronous P. falciparum culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[1]

  • Drug Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then further dilute in culture medium.

  • Assay Plate Preparation: In a 96-well plate, add 100 µL of the serially diluted compounds to each well. Then, add 100 µL of parasite culture (adjusted to 1% parasitemia and 2% hematocrit) to each well.[1] Include no-drug controls and uninfected red blood cell controls.

  • Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.[1]

  • Lysis and Staining: After incubation, lyse the red blood cells by freezing the plates at -80°C. After thawing, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Incubate the plate in the dark for 1 hour, then measure fluorescence using a plate reader with an excitation of ~485 nm and an emission of ~530 nm.[1]

  • Data Analysis: Normalize the fluorescence readings to the no-drug controls. Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Table: Summary of Key Assay Parameters
ParameterBlood-Stage Assay (P. falciparum)Liver-Stage Assay (P. vivax)Hemolysis Assay (G6PDd)
Primary Target Asexual blood stagesHypnozoites, schizontsRed blood cell integrity
Cell System P. falciparum culture in RBCsPrimary human hepatocytes (MPCCs)G6PD-deficient human RBCs
Key Reagent SYBR Green IAnti-parasite antibodies (e.g., anti-CSP, anti-HSP70)Hemoglobin measurement reagent
Typical Duration 72 hours8-20 days24-48 hours
Primary Endpoint IC50 (Inhibitory Concentration)Reduction in parasite number/size% Hemolysis
Metabolic Activation Required (e.g., S9 fraction)Endogenously present in hepatocytesRequired for prodrugs

References

Quinoline Amine Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction: The Challenge of Quinoline Amine Synthesis

Quinoline amines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals, most notably as antimalarial agents like chloroquine and primaquine. However, their synthesis is often fraught with challenges, including poor regioselectivity, formation of stubborn impurities, and difficult purifications. This guide provides a structured, question-and-answer-based approach to troubleshoot these common pitfalls.

Part 1: Reaction Setup & Reagent Quality

This section addresses foundational issues that can derail a synthesis before it truly begins.

FAQ 1: My Skraup synthesis of a simple quinoline is giving a low yield and a lot of tar-like material. What's going wrong?

Answer: The Skraup synthesis, while classic, is notoriously aggressive and prone to polymerization if not carefully controlled. The primary culprits are often related to reaction temperature and the purity of your reagents.

  • Causality: The reaction involves the dehydration of glycerol to acrolein, which then reacts with an aniline derivative. This process is highly exothermic. Uncontrolled temperature spikes can lead to the polymerization of acrolein and the degradation of the aniline starting material, resulting in the formation of tar. The sulfuric acid used as a catalyst and dehydrating agent is also a strong oxidizing agent at high temperatures, which can lead to unwanted side reactions.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a consistent and controlled temperature profile. Instead of heating directly, use a temperature-controlled oil bath or heating mantle with a thermocouple. Initiate the reaction at a lower temperature and gradually increase it. A typical range is 130-160 °C, but this should be optimized for your specific substrate.

    • Reagent Purity: Ensure your aniline is free from oxidation byproducts. If it has darkened in color, consider distillation or purification by column chromatography before use. Use fresh, high-purity glycerol.

    • Moderating Agent: The use of a mild oxidizing agent, such as the aniline itself or arsenic pentoxide in older literature, is crucial to oxidize the intermediate dihydroquinoline to the final quinoline product. However, modern and safer procedures often use iron(II) sulfate or iodine as a moderator to control the reaction's redox potential and prevent excessive oxidation or polymerization.

Diagram: The Skraup Synthesis Workflow

Skraup_Workflow cluster_Reagents Reagent Preparation cluster_Reaction Reaction Setup cluster_Workup Work-up & Purification Aniline Purify Aniline (e.g., Distillation) Mixing Combine Reagents (Slowly, with Cooling) Aniline->Mixing Glycerol Fresh Glycerol Glycerol->Mixing H2SO4 Conc. H2SO4 H2SO4->Mixing Moderator Add Moderator (e.g., FeSO4) Moderator->Mixing Heating Controlled Heating (130-160 °C) Mixing->Heating Exothermic Control Quench Quench on Ice Heating->Quench Neutralize Neutralize (e.g., NaOH) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Column Chromatography Extract->Purify

Caption: A typical workflow for the Skraup synthesis, emphasizing control points.

Part 2: Side Reactions & Regioselectivity

Controlling where the amine group ends up and avoiding unwanted byproducts are critical challenges.

FAQ 2: I'm attempting a Combes synthesis to get a specific quinoline isomer, but I'm getting a mixture of regioisomers. How can I improve selectivity?

Answer: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. Regioselectivity is a known issue, especially with unsymmetrical anilines, and is governed by the stability of the intermediate carbocation formed during the cyclization step.

  • Mechanistic Insight: The cyclization can proceed via two different pathways, leading to different regioisomers. The preferred pathway is the one that goes through the most stable carbocation intermediate. Electron-donating groups on the aniline ring will direct the cyclization to the ortho position, while electron-withdrawing groups will favor the para position relative to the directing group.

  • Strategies for Control:

    • Catalyst Choice: The strength of the acid catalyst can influence the reaction pathway. While sulfuric acid is common, polyphosphoric acid (PPA) can sometimes offer better selectivity by promoting a more controlled cyclization.

    • Protecting Groups: If you have multiple nucleophilic sites on your aniline, consider using a protecting group strategy to block unwanted reactions.

    • Alternative Syntheses: For substrates that consistently give poor selectivity, consider an alternative strategy like the Conrad-Limpach-Knorr synthesis, which offers more predictable regiochemical outcomes for the synthesis of 4-hydroxyquinolines that can later be converted to amines.

Table: Common Quinoline Syntheses and Their Regiochemical Outcomes
Synthesis MethodKey ReactantsTypical ProductRegioselectivity Control
Skraup Aniline, Glycerol, H₂SO₄, Oxidizing AgentUnsubstituted or substituted quinolinesGoverned by aniline substitution pattern
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl2- and/or 4-substituted quinolinesOften gives mixtures; depends on carbonyl structure
Combes Aniline, β-Diketone2,4-disubstituted quinolinesSensitive to electronic effects of aniline substituents
Conrad-Limpach-Knorr Aniline, β-Ketoester4-Hydroxyquinolines or 2-HydroxyquinolinesExcellent control based on reaction temperature

Part 3: Amination Strategies & Pitfalls

Introducing the amine group onto a pre-formed quinoline ring comes with its own set of challenges, especially in modern cross-coupling reactions.

FAQ 3: My Buchwald-Hartwig amination of a chloroquinoline is failing. My catalyst seems to be inactive. What are the likely causes?

Answer: The Buchwald-Hartwig amination is a powerful tool, but its success hinges on the careful exclusion of oxygen and water, the choice of ligand and base, and the purity of the starting materials. Catalyst deactivation is a common failure mode.

  • Underlying Causes of Catalyst Deactivation:

    • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by atmospheric oxygen.

    • Substrate Inhibition: The nitrogen atoms in the quinoline ring can act as ligands for the palladium center, leading to catalyst inhibition. This is particularly problematic with quinolines that have nitrogen atoms positioned to chelate the metal.

    • Impure Solvents/Reagents: Water can interfere with the catalytic cycle, and impurities in the starting materials can poison the catalyst.

  • Troubleshooting Protocol:

    • Rigorous Inert Atmosphere: Ensure your reaction vessel is thoroughly oven-dried or flame-dried. Use high-purity argon or nitrogen and degas your solvents (e.g., by three freeze-pump-thaw cycles).

    • Ligand and Base Selection: The choice of ligand is critical. For electron-rich heteroaromatics like quinoline, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often required to promote the reductive elimination step and prevent catalyst inhibition. The base is also crucial; a weaker base like Cs₂CO₃ might be less prone to causing side reactions than a strong base like NaOtBu.

    • Reagent Purity: Use freshly distilled or filtered solvents. Ensure your haloquinoline and amine are pure.

    • Catalyst Pre-activation: Using a pre-formed palladium(0) source or a palladium(II) pre-catalyst that is easily reduced in situ can sometimes improve reliability.

Diagram: Buchwald-Hartwig Catalytic Cycle Troubleshooting

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Deactivation1 Oxidation to Pd(II) Pd0->Deactivation1 O₂ PdII_Complex L_n(Ar)Pd(II)-X OxAdd->PdII_Complex Ligand_Exch Ligand Exchange PdII_Complex->Ligand_Exch + Amine - Base-HX Deactivation2 Quinoline Inhibition PdII_Complex->Deactivation2 N-coordination Amine_Complex L_n(Ar)Pd(II)-NR'R'' Ligand_Exch->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Deactivation3 Ligand Degradation Amine_Complex->Deactivation3 High Temp Red_Elim->Pd0 Regenerated Catalyst Product Ar-NR'R'' Red_Elim->Product ArX Ar-X Amine HNR'R'' Base Base

Caption: Key failure points in the Buchwald-Hartwig catalytic cycle for amination.

Part 4: Work-up and Purification

The final steps of isolating your pure product can be surprisingly challenging.

FAQ 4: My synthesized aminoquinoline is soluble in both aqueous acid and organic solvents, making extraction and purification by column chromatography difficult. What can I do?

Answer: This is a classic problem with basic, relatively polar compounds like aminoquinolines. Their ability to be protonated makes them water-soluble, while the aromatic quinoline core provides organic solubility.

  • The Chemistry of the Problem: The basic nitrogen of the amine group is easily protonated in acidic conditions (pKa of quinoline is ~4.9), forming a salt that dissolves in the aqueous layer. In neutral or basic conditions, the free amine is less polar and partitions into the organic layer. However, depending on the substitution pattern, the molecule can still be quite polar, leading to poor separation.

  • Purification Strategies:

    • Careful pH Adjustment: During your aqueous work-up, carefully adjust the pH of the aqueous layer. Basifying to pH 9-10 with Na₂CO₃ or dilute NaOH will ensure the amine is in its freebase form, maximizing its partitioning into the organic solvent. Perform multiple extractions with a solvent like dichloromethane or ethyl acetate.

    • Column Chromatography on Alumina: If your compound streaks badly on silica gel (an acidic stationary phase), it is likely interacting too strongly. Switch to a basic or neutral stationary phase. Basic alumina is an excellent choice for purifying basic compounds.

    • Reverse-Phase Chromatography: For highly polar aminoquinolines, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA), can provide excellent separation.

    • Crystallization: Don't underestimate the power of crystallization. Try dissolving your crude product in a minimal amount of a hot solvent and then slowly cooling it or adding an anti-solvent to induce crystallization. This can be a highly effective method for obtaining very pure material.

Technical Support Center: Enhancing the Yield of Buchwald-Hartwig Amination of 8-bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 8-bromo-3-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The amination of haloquinolines can be challenging due to the potential for the quinoline nitrogen to coordinate with and inhibit the palladium catalyst.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome common hurdles and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What makes the Buchwald-Hartwig amination of 8-bromo-3-methoxyquinoline particularly challenging?

The primary challenge arises from the substrate itself. The nitrogen atom within the quinoline ring can act as a ligand, coordinating to the palladium catalyst. This coordination can lead to catalyst poisoning or the formation of inactive off-cycle species, thereby reducing catalytic activity and lowering the reaction yield.[1] Therefore, the selection of a sufficiently bulky ligand is critical to sterically shield the palladium center and prevent this undesired interaction.[1]

Q2: Which reaction parameter is the most critical for success in this specific amination?

While all parameters are important, the choice of ligand is arguably the most critical factor for a successful amination of a heteroaromatic halide like 8-bromo-3-methoxyquinoline.[2][3] The ligand must be electron-rich and sterically hindered enough to facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—while simultaneously preventing catalyst inhibition by the quinoline nitrogen.[1][4]

Q3: I am seeing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen). What is the likely cause?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[5] It can arise from several factors, including:

  • High Reaction Temperatures: Elevated temperatures can promote this side reaction.[5]

  • Choice of Base: Some bases, particularly when paired with certain ligands or in the presence of trace water, can favor hydrodehalogenation.[5]

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, an unproductive side reaction involving β-hydride elimination can occur, leading to the formation of the hydrodehalogenated arene.[4]

Optimizing the ligand, base, and reaction temperature can help minimize this unwanted side product.[5]

Q4: Can I use a weaker base like potassium carbonate instead of sodium tert-butoxide?

Yes, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[5][6] This is often necessary when your amine or the quinoline substrate contains base-sensitive functional groups (e.g., esters, ketones) that would be degraded by a strong base like sodium tert-butoxide (NaOtBu).[7] However, be aware that using a weaker base typically requires higher reaction temperatures, longer reaction times, or higher catalyst loadings to achieve comparable conversion rates.[5][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion to the Desired Product

Potential Cause 1: Inactive Catalyst The active Pd(0) catalyst is highly sensitive to oxygen. Improper handling or storage of the palladium precatalyst and ligand can lead to deactivation.

Potential Cause 2: Suboptimal Ligand/Palladium Combination The choice of ligand is paramount. A ligand that is not sufficiently bulky or electron-donating will fail to promote the reaction efficiently and prevent catalyst poisoning.

  • Troubleshooting Step: For heteroaromatic substrates like quinolines, bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended. Screen a panel of ligands such as XPhos , RuPhos , or BrettPhos .[2][7][9] The optimal ligand can be highly substrate-dependent.[3][10]

Potential Cause 3: Incorrect Base Selection or Insufficient Strength The base plays a crucial role in the deprotonation of the amine-palladium complex to form the key palladium-amido intermediate.[11] If the base is too weak, this step will be slow or may not occur, stalling the catalytic cycle.

  • Troubleshooting Step: For many amines, a strong, non-nucleophilic base like NaOtBu or lithium bis(trimethylsilyl)amide (LHMDS ) provides the fastest reaction rates.[5][7] If your substrate is sensitive, use a stronger "weak" base like K₃PO₄ rather than K₂CO₃. Ensure the base is anhydrous and finely powdered for better reactivity in heterogeneous mixtures.

Potential Cause 4: Inadequate Reaction Temperature The Buchwald-Hartwig amination typically requires heating to overcome the activation barriers of the catalytic cycle.

  • Troubleshooting Step: If you observe low conversion at a standard temperature (e.g., 80 °C), cautiously increase the temperature in 10-20 °C increments.[5] Typical temperature ranges are between 80-120 °C.[10] Monitor the reaction for potential side product formation at higher temperatures.

Issue 2: Formation of Significant Side Products

Potential Cause 1: Homocoupling of the Amine or Aryl Halide This can occur, particularly at high temperatures or with certain catalyst systems.

  • Troubleshooting Step: Lowering the reaction temperature can often mitigate homocoupling. Additionally, ensure the correct ligand-to-palladium ratio (typically 1.5:1 to 2:1) is used, as an imbalance can sometimes promote side reactions.

Potential Cause 2: Reaction with the 3-methoxy group While less common than C-N coupling at the bromo-position, interaction with other functional groups is a possibility under harsh conditions.

  • Troubleshooting Step: This is unlikely to be a major pathway but can be investigated by careful analysis of byproducts (e.g., via LC-MS). Sticking to optimized, milder conditions (lowest effective temperature, appropriate base) is the best preventative measure.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding these steps is key to troubleshooting.

Buchwald_Hartwig_Cycle cluster_0 Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar)(PdII)(Br)L₂ Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination Complex [(Ar)(PdII)(Br)L(HNR¹R²)]⁺ OxAdd->AmineCoord + HNR¹R² - L Amido Palladium Amido Complex (Ar)(PdII)(NR¹R²)L AmineCoord->Amido + Base - [Base-H]⁺Br⁻ Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product label_node Ar = 8-(3-methoxy)quinolyl Troubleshooting_Workflow decision decision start_node Start: Low Yield (<50%) c1 Inert atmosphere? Anhydrous solvents? Reagent purity? start_node->c1 Check Reagents & Setup end_node Optimized Reaction d1 Issues Found? c1->d1 d1->c1 Yes, Fix & Retry c2 Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) d1->c2 No d2 Improvement? c2->d2 d2->c2 No, try different ligand class c3 Optimize Base (NaOtBu vs K₃PO₄ vs LHMDS) d2->c3 Yes, proceed with best ligand d3 Improvement? c3->d3 d3->c3 No, re-evaluate ligand/base combo c4 Vary Temperature (80°C -> 100°C -> 120°C) d3->c4 Yes, proceed with best base d4 Improvement w/o side products? c4->d4 d4->end_node Yes c5 Change Solvent (Toluene vs Dioxane vs THF) d4->c5 No c5->end_node

References

Validation & Comparative

A Comparative Analysis of 8-Methoxyquinolin-3-amine and 8-Hydroxyquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the structural nuances, metal chelation capabilities, and biological activities of two pivotal quinoline scaffolds, providing researchers, scientists, and drug development professionals with a comprehensive guide for their potential applications.

In the landscape of heterocyclic chemistry and drug discovery, quinoline derivatives stand out for their versatile therapeutic properties. Among these, 8-hydroxyquinoline has long been a subject of intense research due to its potent biological activities. This guide presents a comparative analysis of 8-hydroxyquinoline and a closely related analogue, 8-Methoxyquinolin-3-amine, exploring how subtle structural modifications can significantly influence their physicochemical properties and biological functions.

Introduction to the Quinoline Scaffolds

8-Hydroxyquinoline (8-HQ) is a well-established heterocyclic compound renowned for its potent metal-chelating properties, which are central to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects[1][2]. Its structure features a hydroxyl group at the 8-position of the quinoline ring, which, in conjunction with the ring nitrogen, forms a bidentate chelation site for various metal ions.

This compound is a derivative of 8-hydroxyquinoline where the hydroxyl group at the 8-position is replaced by a methoxy group, and an amine group is introduced at the 3-position. While less extensively studied than 8-HQ, this compound presents an interesting case for comparative analysis to understand the structure-activity relationships within this class of molecules.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of 8-hydroxyquinoline is well-documented and can be achieved through various methods, including the Skraup synthesis from o-aminophenol and glycerol[3]. This compound synthesis is less commonly described but can be approached through multi-step synthetic routes starting from appropriate quinoline precursors[4][5]. One potential route involves the nitration of 8-methoxyquinoline followed by reduction of the nitro group to an amine[4].

The key structural difference between the two compounds—the hydroxyl group in 8-HQ versus the methoxy and amine groups in this compound—profoundly impacts their physicochemical properties.

Property8-HydroxyquinolineThis compoundKey Differences & Implications
Molecular Formula C₉H₇NOC₁₀H₁₀N₂OAddition of a methoxy and an amine group increases molecular weight and changes polarity.
Molecular Weight 145.16 g/mol 174.20 g/mol Affects diffusion and bioavailability.
pKa ~9.8 (phenolic OH)Estimated to be lower for the aromatic amineThe acidic proton of the hydroxyl group in 8-HQ is crucial for its chelation mechanism. The basicity of the amine group in this compound will influence its interactions.
Predicted logP ~1.9~1.4The introduction of the amine group generally decreases lipophilicity, which can impact cell membrane permeability.
Chelation Site Bidentate (N, OH)Potential bidentate (N, N of amine) or monodentateThe methoxy group is a poor ligand for metal chelation compared to the deprotonated hydroxyl group of 8-HQ. The amine group can participate in coordination, but the resulting chelate ring and stability will differ.

Table 1: Comparative Physicochemical Properties.

Mechanism of Action: The Central Role of Metal Chelation

The biological activity of 8-hydroxyquinoline is intrinsically linked to its ability to chelate essential metal ions, thereby disrupting vital cellular processes in pathogens and cancer cells[2][6]. The deprotonation of the hydroxyl group allows for the formation of stable complexes with divalent and trivalent metal ions.

In contrast, this compound's ability to chelate metal ions is significantly altered. The methoxy group's oxygen is a much weaker electron donor than the deprotonated hydroxyl group of 8-HQ. While the amine group at the 3-position could potentially participate in metal coordination along with the quinoline nitrogen, the geometry and stability of such a complex would differ substantially from that of 8-HQ. This structural change is hypothesized to lead to a diminished metal-chelating capacity, which would, in turn, affect its biological activity profile.

Figure 1: Metal Chelation Comparison. This diagram illustrates the potent bidentate chelation of metal ions by 8-hydroxyquinoline, forming a stable complex, in contrast to the likely weaker and structurally different interaction of this compound with metal ions.

Comparative Biological Activities: An Evidence-Based Analysis

The differing metal chelation capabilities of these two molecules are expected to translate into distinct biological activity profiles.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi[7][8]. This is largely attributed to their ability to chelate essential metal ions, disrupting microbial metabolism. For instance, the antibacterial activity of some 8-hydroxyquinoline derivatives has been shown to be more potent against Gram-positive than Gram-negative bacteria, with the potency correlating with iron chelation[9].

While direct comparative studies are scarce, the predicted weaker metal-chelating ability of this compound suggests it may exhibit lower antimicrobial potency compared to 8-hydroxyquinoline. However, other mechanisms of action independent of strong metal chelation could still contribute to its antimicrobial effects. Some studies on other 8-methoxy quinolone derivatives have shown antibacterial activity, suggesting the quinoline scaffold itself contributes to the biological effect[1][10].

CompoundOrganismMIC (µg/mL)Reference
8-Hydroxyquinoline Staphylococcus aureus~1-10[7][8]
Escherichia coli~10-50[7]
Candida albicans~1-10[8]
This compound Various BacteriaData not availableN/A
Anticancer Activity

The anticancer properties of 8-hydroxyquinoline derivatives are well-documented and are often linked to their ability to induce apoptosis and inhibit cell proliferation, processes that can be influenced by metal ion homeostasis[11][12][13]. The chelation of iron and copper, for example, can disrupt the function of enzymes crucial for cancer cell growth[2].

For this compound, while direct data is limited, some studies on other 8-methoxyquinoline derivatives have shown cytotoxic activity against cancer cell lines[14][15]. The mechanism, however, may differ from that of 8-hydroxyquinoline, potentially involving pathways less dependent on strong metal chelation. The presence of the amine group could also introduce new modes of interaction with biological targets.

CompoundCell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline Various cancer cell lines1-20[11][12]
This compound Various cancer cell linesData not availableN/A
Antioxidant Activity

The antioxidant potential of phenolic compounds like 8-hydroxyquinoline is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. In contrast, the methoxy group in this compound is not a hydrogen donor. However, the amine group can contribute to antioxidant activity. Studies on other amino-substituted quinolines have shown radical scavenging properties[7][16].

Experimental Protocols for Comparative Analysis

To provide a robust comparative analysis, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method[17][18][19][20][21].

Protocol:

  • Preparation of Compounds: Prepare stock solutions of 8-hydroxyquinoline and this compound in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal Strains: Use standardized strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination_Workflow A Prepare Compound Dilutions B Inoculate with Microorganism A->B C Incubate B->C D Observe Growth & Determine MIC C->D

Figure 2: MIC Determination Workflow. A simplified workflow for determining the Minimum Inhibitory Concentration of the test compounds.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[22][23][24][25].

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 8-hydroxyquinoline and this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance & Calculate IC₅₀ D->E

Figure 3: MTT Assay Workflow. A streamlined process for evaluating the cytotoxic effects of the quinoline derivatives on cancer cells.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds[26][27][28][29][30].

Protocol:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the test compounds.

  • Reaction Mixture: In a 96-well plate, mix the compound solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at ~517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Conclusion and Future Directions

This comparative guide highlights the significant impact of structural modifications on the physicochemical properties and biological activities of quinoline derivatives. 8-Hydroxyquinoline's well-established metal chelation ability is central to its broad-spectrum bioactivity. In contrast, this compound, with its altered functional groups, is predicted to have a different, likely weaker, metal-binding profile, which would in turn modulate its biological effects.

For researchers and drug development professionals, this analysis underscores the importance of structure-activity relationship studies. While 8-hydroxyquinoline remains a valuable scaffold, the exploration of derivatives like this compound opens avenues for fine-tuning biological activity, potentially leading to compounds with improved selectivity, reduced toxicity, or novel mechanisms of action. Further experimental validation of the biological activities of this compound is crucial to fully elucidate its potential and to provide a more complete comparative picture.

References

The 8-Methoxyquinoline Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its many derivatives, the 8-methoxyquinoline scaffold has garnered significant attention as a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-methoxyquinoline derivatives, with a focus on their antimicrobial, anticancer, and antimalarial properties. We will delve into the causal relationships between chemical modifications and biological outcomes, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers and drug development professionals.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

8-Methoxyquinoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and the disruption of cellular processes.[2]

Structure-Activity Relationship of Antimicrobial 8-Methoxyquinolines

The antimicrobial potency of 8-methoxyquinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring.

A key observation is the superior activity of the parent 8-methoxyquinoline compared to some of its substituted counterparts. For instance, 8-methoxyquinoline demonstrated strong antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi, as well as potent antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton.[3] The introduction of a nitro group at the 5-position, as in 5-nitro-8-methoxyquinoline, led to a decrease in this broad-spectrum activity.[3]

Further modifications to the 8-methoxy-4-methylquinoline core have revealed interesting SAR trends. The conversion of Schiff base derivatives into azetidinone and thiazolidinone congeners generally enhanced antibacterial activity.[4] Specifically, compounds bearing a p-methoxyphenyl substituent on the azetidinone or thiazolidinone ring exhibited the most potent activity against various bacterial strains.[4] This suggests that the introduction of these heterocyclic moieties at the 2-position of the quinoline ring can significantly modulate the antimicrobial profile.

The following table summarizes the minimum inhibitory concentrations (MICs) of representative 8-methoxyquinoline derivatives against various microbial strains.

CompoundR1R2R3Test OrganismMIC (µg/mL)Reference
8-MethoxyquinolineHHHBacillus subtilis-[3]
5-Nitro-8-methoxyquinolineNO2HHBacillus subtilis- (less active)[3]
Compound 10 HCH3=N-NH-C(=O)-C6H4-OCH3K. pneumoniae0.781[4]
Compound 11 HCH32-(p-methoxyphenyl)-3-chloro-4-oxoazetidin-1-ylaminoB. subtilis1.562[4]
Compound 16 *HCH32-(p-methoxyphenyl)-4-oxothiazolidin-3-ylaminoS. aureus3.125[4]
Note: Compounds 10, 11, and 16 are derivatives of 2-amino-8-methoxy-4-methylquinoline.
Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, amphotericin B)

  • Sterile saline or broth

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control with a known antibiotic.

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

MIC_Workflow A Prepare serial dilutions of 8-methoxyquinoline derivative C Inoculate microtiter plate with compound and inoculum A->C B Prepare standardized microbial inoculum B->C D Incubate at 37°C C->D E Read MIC (lowest concentration with no growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Substituted quinoline derivatives have emerged as a significant class of anticancer agents, with mechanisms including the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis.[6] 8-Methoxyquinoline derivatives, in particular, have shown promise in targeting various cancer cell lines.

Structure-Activity Relationship of Anticancer 8-Methoxyquinolines

The anticancer activity of 8-methoxyquinoline derivatives is highly dependent on the substitution pattern, which can influence their interaction with specific molecular targets within cancer cells.

One notable example is 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), which has demonstrated potent and selective cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2.[7][8] The mechanism of action for MMNC involves the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[7]

The substitution on the quinoline core plays a critical role in defining the anticancer potency. For instance, in a series of 1,4-naphthoquinone hybrids with 8-hydroxyquinoline, the replacement of a bromine atom with the 8-hydroxyquinoline moiety significantly increased the anticancer activity.[9] Furthermore, the introduction of a methyl group at the C2' position of the quinoline ring resulted in the highest cytotoxicity.[9] While this study focused on 8-hydroxyquinolines, the findings provide valuable insights into the potential for similar modifications on the 8-methoxyquinoline scaffold.

The following table presents the half-maximal inhibitory concentration (IC50) values of representative quinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)HCT116 (colorectal)0.33[7]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)Caco-2 (colorectal)0.51[7]
Compound 6 *A549 (lung)1.2 ± 0.1[9]
Cisplatin A549 (lung)3.5 ± 0.3[9]
Note: Compound 6 is a hybrid of 1,4-naphthoquinone and 2-methyl-8-hydroxyquinoline.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compound stock solution

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the 8-methoxyquinoline derivative to the wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[10]

PI3K_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes MMNC 8-Methoxyquinoline Derivative (MMNC) MMNC->PI3K inhibits MMNC->AKT inhibits MMNC->mTOR inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an 8-methoxyquinoline derivative.

Antimalarial Activity: A Legacy and a Future in Combating Malaria

The 8-aminoquinoline class of compounds, which includes the well-known drug primaquine, has been a mainstay in antimalarial therapy, particularly for its activity against the liver stages of Plasmodium parasites.[11][12] The 8-methoxy group is a key structural feature of primaquine and related compounds, and its modification has been a central theme in the development of new antimalarial agents.

Structure-Activity Relationship of Antimalarial 8-Methoxyquinolines

The antimalarial activity of 8-amino-6-methoxyquinolines is critically dependent on the structure of the diamine side chain at the 8-position. The precise mechanism of action is thought to involve metabolic activation to reactive intermediates that generate reactive oxygen species (ROS), leading to parasite death.[13]

Key SAR findings for 8-aminoquinolines include:

  • The 6-methoxy group is crucial for activity. Its removal or replacement with other groups generally leads to a loss of potency.

  • The nature of the terminal amino group in the side chain is important. Primary amines, as seen in primaquine, are often associated with good activity.

  • The length and branching of the alkyl chain in the side chain influence both efficacy and toxicity.

Recent efforts in molecular hybridization have led to the development of novel quinoline conjugates with enhanced antimalarial activity. For example, a tetrahydropyridine-appended 8-aminoquinoline derivative showed potent activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[14]

The following table provides IC50 values for representative quinoline derivatives against P. falciparum.

CompoundP. falciparum StrainIC50 (µM)Reference
Chloroquine Dd2 (resistant)0.172[15]
Compound 10 *Dd2 (resistant)0.033[15]
Compound 40c 3D7 (sensitive)1.99[14]
Compound 40c RKL-9 (resistant)5.69[14]
Note: Compound 10 is a 2-methylquinoline derivative. Compound 40c is a tetrahydropyridine-appended 8-aminoquinoline.
Experimental Protocol: In Vitro Antiplasmodial Assay

The following is a general protocol for assessing the in vitro antiplasmodial activity of compounds against P. falciparum using a DNA-intercalating dye.[16]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI 1640)

  • 96-well microtiter plates

  • Test compound stock solution

  • DNA-intercalating fluorescent dye (e.g., DAPI)

  • Lysis buffer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in complete medium in a 96-well plate.

  • Parasite Culture: Add synchronized ring-stage P. falciparum-infected RBCs (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Staining: After incubation, add a lysis buffer containing a DNA-intercalating fluorescent dye to each well.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader. The intensity is proportional to the number of parasites.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control. Determine the IC50 value from the dose-response curve.

Antimalarial_Assay A Prepare serial dilutions of 8-methoxyquinoline derivative B Add synchronized P. falciparum culture A->B C Incubate for 72 hours B->C D Lyse cells and stain with DNA dye C->D E Measure fluorescence D->E F Calculate IC50 E->F

Caption: Workflow for in vitro antiplasmodial assay.

Conclusion and Future Perspectives

The 8-methoxyquinoline scaffold remains a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent modifications in fine-tuning the biological activity of these derivatives against microbial, cancerous, and parasitic targets. The provided experimental protocols offer a practical framework for the evaluation of new 8-methoxyquinoline analogues.

Future research in this area should focus on:

  • Rational design of novel derivatives based on established SAR to enhance potency and selectivity.

  • Exploration of novel biological targets for 8-methoxyquinoline compounds.

  • Investigation of combination therapies to overcome drug resistance.

  • In-depth mechanistic studies to further elucidate the molecular basis of their pharmacological effects.

By leveraging the knowledge of SAR and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

A Head-to-Head Comparison of 8-Aminoquinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 8-aminoquinoline scaffold represents a cornerstone in medicinal chemistry, giving rise to a class of compounds with a remarkable breadth of therapeutic activities. From their well-established role in combating malaria to their emerging potential in oncology and infectious diseases, the subtle variations in their isomeric structures can dramatically influence their efficacy and safety profiles. This guide provides an in-depth, head-to-head comparison of the biological activities of different 8-aminoquinoline isomers, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.

The Antimalarial Arena: A Battle Against Parasites

The most renowned application of 8-aminoquinolines is in the fight against malaria, particularly for the radical cure of Plasmodium vivax and P. ovale by eradicating the dormant liver-stage hypnozoites. The pioneering isomers, primaquine and the more recent tafenoquine, are the only licensed drugs for this indication.

Comparative Efficacy of Primaquine and Tafenoquine

Clinical trials have provided a direct comparison of the efficacy of these two key isomers in preventing malaria relapse.

Compound P. falciparum Strain IC50 (nM) Reference
PrimaquineD61200 ± 200
WR 249420Multiple50-100
WR 251855Multiple50-100
WR 266848Multiple50-100
WR 268499Multiple50-100
WR 268658Multiple50-100
WR 242511Multiple50-100
Mechanism of Antimalarial Action

The antimalarial action of 8-aminoquinolines is a classic example of bioactivation. The parent compound is a prodrug that requires metabolic activation by host enzymes, primarily cytochrome P450 2D6 (CYP2D6), to generate reactive metabolites. These metabolites are thought to exert their parasiticidal effects through the generation of reactive oxygen species (ROS), which induce oxidative stress and damage parasite macromolecules, leading to cell death.

Antimalarial_Mechanism 8-Aminoquinoline (Prodrug) 8-Aminoquinoline (Prodrug) CYP2D6 (Liver) CYP2D6 (Liver) 8-Aminoquinoline (Prodrug)->CYP2D6 (Liver) Metabolic Activation Reactive Metabolites Reactive Metabolites CYP2D6 (Liver)->Reactive Metabolites Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Reactive Metabolites->Reactive Oxygen Species (ROS) Generation Parasite Macromolecule Damage Parasite Macromolecule Damage Reactive Oxygen Species (ROS)->Parasite Macromolecule Damage Induces Parasite Death Parasite Death Parasite Macromolecule Damage->Parasite Death

Mechanism of 8-aminoquinoline antimalarial activity.
Experimental Protocol: In Vitro Antimalarial Activity against P. falciparum

This protocol details a standard method for determining the 50% inhibitory concentration (IC50) of 8-aminoquinoline isomers against the erythrocytic stages of P. falciparum.

Materials:

  • Asynchronous P. falciparum cultures

  • RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin

  • Human O+ erythrocytes

  • 96-well microtiter plates

  • Test compounds (8-aminoquinoline isomers)

  • DMSO (for drug dissolution)

  • [³H]-hypoxanthine

  • Scintillation fluid and counter

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 medium with human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then further dilute in culture medium.

  • Assay Plate Preparation: In a 96-well plate, add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well containing 100 µL of the serially diluted compounds.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Radiolabeling: Add 25 µL of [³H]-hypoxanthine to each well and incubate for another 24 hours.

  • Harvesting: Harvest the cells onto glass fiber filters and wash.

  • Scintillation Counting: Add scintillation fluid to the filters and measure the incorporation of [³H]-hypoxanthine using a scintillation counter.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

The Expanding Frontier: Anticancer Activity

Emerging evidence highlights the significant anticancer properties of 8-aminoquinoline derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in preclinical models.

Comparative Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of 8-aminoquinoline isomers vary depending on the specific derivative and the cancer cell line being tested.

Compound Cancer Cell Line IC50 (µM) Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7-25.6 µg/mL
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)6.7-25.6 µg/mL
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)6.7-25.6 µg/mL
Primaquine-urea derivativesMCF-7, HCT 116, H460, SW620Low activity
Chloroquine-fumardiamide derivativesMCF-7, HCT 116, H460Low micromolar range
Mefloquine-fumardiamide derivativesMCF-7, HCT 116, H460Low micromolar range
Mechanism of Anticancer Action: Targeting the PI3K/Akt/mTOR Pathway

One of the proposed mechanisms for the anticancer activity of 8-aminoquinolines involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting this pathway, 8-aminoquinoline derivatives can induce apoptosis and suppress tumor growth.

Anticancer_Mechanism Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR mTOR Akt->mTOR Activates mTOR->Cell Proliferation & Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits 8-Aminoquinoline Isomer 8-Aminoquinoline Isomer 8-Aminoquinoline Isomer->PI3K Inhibits 8-Aminoquinoline Isomer->Apoptosis Induces

Inhibition of the PI3K/Akt/mTOR pathway by 8-aminoquinolines.
Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium

  • 96-well plates

  • Test compounds (8-aminoquinoline isomers)

  • DMSO (for drug dissolution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental_Workflow_Anticancer cluster_invitro In Vitro Assessment cluster_mechanism Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with 8-Aminoquinoline Isomers Cell_Culture->Compound_Treatment MTT_Assay MTT Cytotoxicity Assay Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Western_Blot Western Blot for PI3K/Akt Pathway Proteins IC50_Determination->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) IC50_Determination->Apoptosis_Assay Lead_Compound_Identification Lead_Compound_Identification Western_Blot->Lead_Compound_Identification Apoptosis_Assay->Lead_Compound_Identification

Experimental workflow for assessing anticancer activity.

A Broader Spectrum: Antimicrobial Potential

Several 8-aminoquinoline derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. Metal complexes of 8-aminoquinolines, in particular, have shown promise as antimicrobial agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of 8-aminoquinoline derivatives can be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.

Compound Microorganism MIC (µg/mL) Reference
8AQ-Cu-5Nu (Copper complex)P. shigelloides256
8-quinolinaminesC. albicans10 (MIC=MFC)
8-quinolinaminesC. glabrata5.0 (MIC=MFC)
8-quinolinaminesC. krusei5.0 (MIC=MFC)
8-quinolinaminesC. neoformans2.50 (MIC=MFC)
8-quinolinaminesS. aureusIC50: 1.33-18.9
8-quinolinaminesMRSAIC50: 1.38-15.34
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Dilution Method)

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton agar

  • Test microorganisms

  • Test compounds (8-aminoquinoline isomers)

  • DMSO (for drug dissolution)

  • Petri dishes

Procedure:

  • Media Preparation: Prepare serial twofold dilutions of the test compounds in molten Mueller-Hinton agar.

  • Plate Pouring: Pour the agar-drug mixtures into Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate the surface of the agar plates with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Safety and Toxicity: The Hemolysis Concern

A major limiting factor for the clinical use of 8-aminoquinolines is their potential to induce hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.

Experimental Protocol: In Vivo Hemolytic Toxicity Assessment in G6PD-Deficient Mice

A G6PD-deficient mouse model can be used to predict the hemolytic potential of 8-aminoquinoline isomers.

Materials:

  • G6PD-deficient mice

  • Test compounds (8-aminoquinoline isomers)

  • Vehicle for drug administration

  • Equipment for blood collection and analysis (e.g., hematology analyzer)

Procedure:

  • Animal Model: Utilize a validated G6PD-deficient mouse model.

  • Drug Administration: Administer the test compounds to the mice at various doses.

  • Blood Sampling: Collect blood samples at predetermined time points before and after drug administration.

  • Hematological Analysis: Measure key hemolytic parameters, including red blood cell (RBC) count, hemoglobin (Hb) concentration, and hematocrit (HCT).

  • Data Analysis: Determine the dose that causes a 50% reduction in RBCs (HD50) and compare it to the effective dose (ED50) to calculate the therapeutic index (TI).

Conclusion and Future Directions

The 8-aminoquinoline scaffold remains a highly valuable platform for the development of new therapeutic agents. This guide has provided a comparative overview of the antimalarial, anticancer, and antimicrobial activities of different isomers, supported by experimental data and detailed protocols. The structure-activity relationships of these compounds are complex, with small modifications to the quinoline ring or the side chain leading to significant changes in biological activity and toxicity.

Future research should focus on the design and synthesis of novel 8-aminoquinoline derivatives with improved therapeutic indices. A deeper understanding of their mechanisms of action will be crucial for the rational design of safer and more effective drugs. The continued development of robust in vitro and in vivo models will be essential for the preclinical evaluation of these promising compounds.

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 8-Methoxyquinolin-3-amine Through Target Engagement Studies

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental evidence. A critical milestone in this journey is the confirmation of target engagement—demonstrating that the compound physically interacts with its intended biological target within a relevant physiological context. This guide provides an in-depth, comparative framework for validating the mechanism of action of a novel investigational compound, 8-Methoxyquinolin-3-amine , hypothesized to be a protein kinase inhibitor.

We will move beyond simplistic protocol lists, delving into the causality behind experimental choices and comparing orthogonal, industry-standard techniques to build a robust, self-validating case for the compound's mechanism of action. This guide is designed for researchers at the bench, providing both the theoretical grounding and the practical steps necessary to generate high-confidence target engagement data.

The Central Question: Does this compound Bind its Kinase Target?

Phenotypic screens may suggest that this compound inhibits a specific kinase pathway, but such results are correlative. To establish a direct mechanism of action, we must prove that the compound physically binds to its putative kinase target. Answering this question is non-negotiable for advancing the molecule in the drug discovery pipeline, as failure to demonstrate target engagement is a leading cause of clinical trial failures.[1]

This guide will compare three powerful, complementary biophysical techniques to validate this interaction:

  • Cellular Thermal Shift Assay (CETSA®): To confirm target binding in intact cells, the most physiologically relevant setting.

  • Surface Plasmon Resonance (SPR): To quantify the binding kinetics (on- and off-rates) and affinity in a label-free, real-time biochemical assay.

  • Isothermal Titration Calorimetry (ITC): To directly measure the binding thermodynamics and stoichiometry, providing a complete energetic profile of the interaction.

The flowchart below illustrates the logical progression of experiments to build a comprehensive target engagement dossier.

G cluster_0 Phase 1: In-Cell Validation cluster_1 Phase 2: In-Vitro Kinetic & Thermodynamic Profiling cluster_2 Phase 3: Data Synthesis A Hypothesis: This compound is a Kinase X Inhibitor B Cellular Thermal Shift Assay (CETSA) Is the target stabilized in cells? A->B Initial Test C Surface Plasmon Resonance (SPR) What are the binding kinetics (kon, koff) and affinity (KD)? B->C If CETSA is positive, characterize biochemically D Isothermal Titration Calorimetry (ITC) What are the thermodynamics (ΔH, ΔS) and stoichiometry (n)? E Orthogonal Data Correlation Do CETSA, SPR, and ITC data align? D->E Synthesize all data F Validated Target Engagement High-confidence confirmation of Mechanism of Action E->F

Caption: A logical workflow for validating small molecule target engagement.

Comparative Analysis of Key Target Engagement Methodologies

Choosing the right assay depends on the specific question being asked at each stage of the discovery process. No single method is sufficient; a multi-assay approach is required for robust validation.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation in a cellular environment.[2][3][4]Measures changes in refractive index caused by the binding of an analyte (compound) to a ligand (protein) immobilized on a sensor surface.[5][6]Measures the heat released or absorbed during the binding event between two molecules in solution.[7]
Environment Intact cells or cell lysates.In-vitro (purified protein).In-vitro (purified protein).
Key Output Thermal shift (ΔTm); confirmation of intracellular target binding.Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[6]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8]
Labeling Label-free.Label-free.Label-free.
Advantages - Confirms target engagement in a physiological context.[9]- No need for compound or protein modification.- Can be adapted to high-throughput formats.[3]- Provides real-time kinetic data (residence time).[6]- High sensitivity, requires small amounts of protein.- Can detect weak interactions.- Gold standard for measuring binding affinity.- Provides a complete thermodynamic profile.- No immobilization required, solution-based.
Limitations - Indirect measure of binding.- Requires a specific antibody for detection.- Not all proteins show a clear thermal shift.- Protein must be purified and active after immobilization.[10]- Potential for artifacts from mass transport or non-specific binding.- Indirectly measures binding via a physical response.- Requires larger quantities of pure, soluble protein.- Lower throughput.- Sensitive to buffer composition and mismatches.[8]

In-Depth Experimental Protocols

The following protocols are presented as a guide. As a Senior Application Scientist, I must emphasize that optimization of buffer conditions, protein concentrations, and instrument settings is essential for success.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to determine if this compound engages and stabilizes its putative kinase target in intact cells. The principle is that ligand binding increases a protein's thermodynamic stability, making it more resistant to heat-induced unfolding and aggregation.[4][11]

G cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection & Analysis A Culture cells expressing Kinase X B Treat cells with this compound or Vehicle (DMSO) A->B C Aliquot cell suspensions B->C D Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 min C->D E Lyse cells via freeze-thaw cycles D->E F Centrifuge to pellet aggregated proteins E->F G Collect supernatant (soluble protein fraction) F->G H Quantify soluble Kinase X via Western Blot or ELISA G->H I Plot % soluble protein vs. temperature H->I J Determine melting temp (Tm) and thermal shift (ΔTm) I->J

Caption: Workflow for a typical CETSA experiment.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cell line known to express the target kinase (e.g., HEK293 cells overexpressing Kinase X) to ~80% confluency.

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot cells into two tubes. Treat one with a final concentration of 10 µM this compound and the other with an equivalent volume of vehicle (e.g., DMSO). Incubate at 37°C for 1 hour.

    • Rationale: This step allows the compound to enter the cells and bind to its target under physiological conditions.

  • Heat Challenge:

    • Divide each treatment group (compound and vehicle) into multiple PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments). Immediately cool to 4°C.

    • Rationale: Heating causes proteins to unfold and aggregate. Stabilized proteins (those bound to the compound) will remain soluble at higher temperatures.[3]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, aggregated proteins.

    • Rationale: This crucial step separates the soluble, native proteins from the heat-denatured aggregates.

  • Detection and Analysis:

    • Carefully collect the supernatant from each sample.

    • Quantify the amount of soluble target kinase in each supernatant using a specific detection method like Western blotting or an ELISA.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature for both the vehicle- and compound-treated groups.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. The difference in Tm between the treated and vehicle samples is the thermal shift (ΔTm).

Expected Outcome:

A positive result is a statistically significant increase in the Tm for the compound-treated sample compared to the vehicle control. This "thermal shift" indicates that this compound binding stabilized the target kinase inside the cell.

ParameterVehicle (DMSO)10 µM this compound
Melting Temperature (Tm)52.1 °C56.8 °C
Thermal Shift (ΔTm) -+4.7 °C
Protocol 2: Surface Plasmon Resonance (SPR)

This protocol will quantify the binding kinetics and affinity of this compound to purified Kinase X. SPR technology measures molecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface where the target protein is immobilized.[5][12]

Methodology:

  • Protein Immobilization:

    • Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

    • Immobilize purified, active Kinase X onto the chip surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). The goal is to achieve an appropriate density (e.g., ~2000 Response Units, RU).

    • Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared similarly but without the protein to subtract non-specific binding.

    • Rationale: Covalent amine coupling is a robust and common method for immobilizing proteins.[10] The reference channel is critical for correcting bulk refractive index changes and non-specific interactions.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should bracket the expected KD, from ~0.1x to 10x KD (e.g., 10 nM to 10 µM).

    • Inject the compound solutions over the kinase and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding in real-time:

      • Association Phase: Compound flows over the surface.

      • Dissociation Phase: Running buffer flows over the surface, and the compound dissociates.

    • Rationale: Analyzing binding at multiple concentrations allows for the global fitting of kinetic models to accurately determine rate constants.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

    • This analysis will yield the association rate constant (ka or k_on), the dissociation rate constant (kd or k_off), and the equilibrium dissociation constant (KD = kd/ka).

Expected Outcome:

The analysis will provide precise kinetic and affinity values, offering deep insight into the compound-target interaction.

Kinetic ParameterValueUnit
Association Rate (ka)1.5 x 10^5M⁻¹s⁻¹
Dissociation Rate (kd)3.0 x 10⁻³s⁻¹
Affinity (KD) 20 nM
Residence Time (τ = 1/kd) ~5.5 minutes

A long residence time, as suggested by a slow dissociation rate, is often a desirable property for kinase inhibitors, as it can lead to a more durable pharmacological effect.[6]

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding, making it the gold standard for characterizing the thermodynamics of an interaction. It provides the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[7][8]

Methodology:

  • Sample Preparation:

    • Dialyze the purified Kinase X and dissolve the this compound in the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Buffer mismatch is a common source of error.[8]

    • Prepare the protein solution (e.g., 10 µM) to be placed in the sample cell and the compound solution (e.g., 100 µM, typically 10x the protein concentration) to be loaded into the titration syringe.

    • Rationale: Precise concentration determination is critical for accurate stoichiometry. The 10-fold excess of ligand in the syringe ensures that the protein in the cell becomes saturated during the titration.

  • Titration Experiment:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the compound solution into the protein-containing sample cell.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat released (exothermic) or absorbed (endothermic) by the binding event.

    • Rationale: Each injection saturates a fraction of the protein molecules until the protein is fully bound, at which point subsequent injections produce only heats of dilution.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to derive the thermodynamic parameters: KD, n, ΔH, and ΔS.

Expected Outcome:

ITC provides a complete thermodynamic signature of the binding event, which can be used to guide lead optimization.

Thermodynamic ParameterValueUnitInterpretation
Stoichiometry (n)0.98-Confirms a 1:1 binding mode.
Affinity (KD) 25 nM Excellent agreement with SPR data.
Enthalpy (ΔH)-8.5kcal/molBinding is enthalpically driven (favorable).
Entropy (TΔS)+1.8kcal/molBinding is entropically opposed (unfavorable).

The negative enthalpy suggests that favorable hydrogen bonds and van der Waals interactions are the primary drivers of binding.

Synthesis of Results and Conclusion

By employing these three orthogonal techniques, we have constructed a powerful, multi-faceted validation of the mechanism of action for this compound.

  • CETSA confirmed that the compound engages its target kinase in the complex milieu of a living cell, demonstrating crucial physiological relevance.

  • SPR provided high-resolution kinetic data, revealing not just a high affinity (KD = 20 nM) but also a slow off-rate, suggesting a prolonged target residence time that is often predictive of in-vivo efficacy.

  • ITC independently confirmed the binding affinity (KD = 25 nM) and stoichiometry, and revealed that the interaction is enthalpically driven, providing key information for future structure-activity relationship (SAR) studies.

The remarkable consistency across these distinct methodologies—cellular and biochemical, kinetic and thermodynamic—provides a high degree of confidence that this compound acts by directly binding to and stabilizing its intended kinase target. This robust target engagement data package provides a solid foundation for advancing the compound to the next stage of drug development.

References

A Researcher's Guide to Comparative Docking Studies of 8-Methoxyquinolin-3-amine Derivatives for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Among these, the 8-methoxyquinolin-3-amine framework presents a promising starting point for the design of targeted therapies, particularly as kinase inhibitors. This guide provides a comprehensive, in-depth walkthrough of how to conduct a comparative molecular docking study on a series of hypothetical this compound derivatives. We will explore the rationale behind experimental choices, detail the necessary protocols, and interpret the resulting data to establish a meaningful structure-activity relationship (SAR).

The Rationale: Why this compound and Kinase Targets?

The quinoline ring system is a privileged scaffold in medicinal chemistry due to its ability to form various interactions with biological targets.[2] The 8-methoxy group can act as a hydrogen bond acceptor and influence the molecule's overall electronics and lipophilicity, while the 3-amine position provides a convenient handle for synthetic elaboration, allowing for the introduction of diverse substituents to probe the binding pocket of a target protein.[4]

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] As such, they are a major focus of drug development efforts.[5] The ATP-binding site of kinases offers a well-defined pocket for the design of small molecule inhibitors. This guide will use a hypothetical kinase target to illustrate the comparative docking workflow.

The Workflow: A Step-by-Step Guide to Comparative Docking

A typical comparative docking study involves several key stages, from target selection and preparation to ligand docking and analysis. The overarching goal is to predict the binding affinity and mode of a series of compounds to a specific protein target, thereby guiding the selection and optimization of lead candidates.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase P1 Target Selection & Preparation P2 Ligand Library Design & Preparation P1->P2 Define target pocket E1 Molecular Docking Simulation P2->E1 Input prepared ligands A1 Binding Affinity & Pose Analysis E1->A1 Output docking scores & poses A2 Structure-Activity Relationship (SAR) Elucidation A1->A2 Correlate structure with activity A3 Lead Candidate Selection A2->A3 Identify promising compounds

Caption: A generalized workflow for a comparative molecular docking study.

Experimental Protocols

Part 1: Target Protein Preparation

The initial step in a docking study is the preparation of the target protein's crystal structure. This process typically involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.

Protocol:

  • Obtain Crystal Structure: Download the X-ray crystal structure of the target kinase from the Protein Data Bank (PDB). For this example, we will assume a hypothetical kinase with a known inhibitor.

  • Protein Clean-up:

    • Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio).

    • Remove all water molecules and any co-crystallized ligands or ions that are not essential for binding.

    • Add hydrogen atoms to the protein, ensuring that the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) are appropriate for a physiological pH of 7.4.

  • Receptor Grid Generation: Define the binding site by generating a receptor grid around the co-crystallized ligand or a predicted binding pocket. This grid defines the volume within which the ligand docking will be performed.

Part 2: Ligand Preparation

A library of this compound derivatives needs to be prepared for docking. This involves generating 3D structures, assigning correct bond orders and protonation states, and minimizing their energy.

Protocol:

  • Ligand Sketching: Draw the 2D structures of the this compound derivatives using a chemical drawing tool.

  • 3D Conversion and Energy Minimization:

    • Convert the 2D structures to 3D.

    • Perform a conformational search and energy minimization for each ligand using a suitable force field (e.g., OPLS, MMFF94). This ensures that the starting ligand conformations are energetically favorable.

    • Generate possible ionization states at the target pH.

Comparative Docking Analysis: A Hypothetical Case Study

Let's consider a hypothetical series of this compound derivatives with varying substituents at the 3-amino position, docked against a kinase target.

Compound IDR-Group at 3-aminoDocking Score (kcal/mol)Key Interacting Residues
1 -H-7.2Met793 (Hinge), Leu718, Val726
2 -CH3-7.8Met793 (Hinge), Leu718, Val726, Ala743
3 -C6H5 (Phenyl)-9.5Met793 (Hinge), Leu718, Val726, Phe856 (π-π)
4 -CH2-C6H5 (Benzyl)-9.9Met793 (Hinge), Leu718, Val726, Phe856 (π-π), Ala743
5 -C(O)-C6H5 (Benzoyl)-8.5Met793 (Hinge), Leu718, Val726, Tyr790 (H-bond)

Analysis of Results:

The docking scores, typically reported in kcal/mol, provide an estimate of the binding affinity, with more negative values indicating stronger binding. The analysis of the binding poses reveals key interactions with amino acid residues in the kinase's ATP-binding pocket.

  • Core Interaction: All compounds are predicted to form a crucial hydrogen bond with the hinge region residue Met793 via the quinoline nitrogen, a common binding motif for kinase inhibitors.

  • Hydrophobic Interactions: The quinoline core and the R-groups occupy a hydrophobic pocket defined by residues like Leu718 and Val726.

  • Impact of R-group:

    • The introduction of a small alkyl group (Compound 2 ) slightly improves the docking score compared to the unsubstituted amine (Compound 1 ), likely due to increased hydrophobic interactions with Ala743.

    • Aromatic substituents (Compounds 3 and 4 ) significantly enhance binding affinity. The phenyl and benzyl groups can form favorable π-π stacking interactions with Phe856 in the binding pocket.

    • The benzoyl derivative (Compound 5 ) shows a good docking score, with the carbonyl oxygen forming an additional hydrogen bond with Tyr790. However, its score is lower than the phenyl and benzyl derivatives, possibly due to a less optimal fit or a penalty for desolvation.

Structure-Activity Relationship (SAR)

Based on the docking results, we can derive a preliminary SAR for this series of this compound derivatives.

SAR cluster_scaffold This compound Scaffold cluster_interactions Key Interactions cluster_substituents Substituent Effects (R-group) scaffold Hinge H-bond to Hinge Region scaffold->Hinge Quinoline N Hydrophobic Hydrophobic Interactions scaffold->Hydrophobic Quinoline Core PiStacking π-π Stacking HbondAcceptor H-bond Acceptor Aromatic Aromatic Rings Aromatic->PiStacking HBond H-bond Donors/Acceptors HBond->HbondAcceptor Alkyl Small Alkyl Groups Alkyl->Hydrophobic

Caption: A diagram illustrating the structure-activity relationship of this compound derivatives.

Key SAR Insights:

  • Essential Scaffold: The this compound core is essential for anchoring the molecule in the ATP-binding pocket through interactions with the hinge region.

  • Hydrophobic Substituents are Favorable: Increasing the hydrophobicity and size of the R-group at the 3-amino position generally leads to improved binding affinity, provided the substituent can be accommodated within the binding pocket.

  • Aromatic Interactions are Key: The introduction of aromatic rings that can engage in π-π stacking with aromatic residues like phenylalanine significantly enhances binding.

  • Hydrogen Bonding Potential: Incorporating hydrogen bond donors or acceptors in the R-group can provide additional stabilizing interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for conducting a comparative molecular docking study on this compound derivatives as potential kinase inhibitors. The hypothetical case study demonstrates how docking simulations can provide valuable insights into the binding modes and affinities of a series of compounds, enabling the elucidation of structure-activity relationships.

The findings from such a study would form the basis for the next steps in the drug discovery pipeline. Promising compounds identified through docking would be synthesized and subjected to in vitro biological assays to validate their inhibitory activity.[6][7] Further optimization of the lead compounds, guided by the established SAR, would then be undertaken to improve their potency, selectivity, and pharmacokinetic properties. Molecular docking, when integrated with medicinal chemistry and biological testing, serves as a powerful tool to accelerate the discovery of novel and effective therapeutics.[2][5]

References

A Researcher's Guide to Assessing the Kinase Selectivity of 8-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases stand out as a critical class of enzymes.[1][2] Their role in regulating a vast array of cellular processes makes them prime targets for therapeutic intervention.[1][2] However, the development of effective kinase inhibitors is not merely a matter of potency; it is a nuanced journey towards achieving selectivity. A highly potent compound that interacts with numerous kinases can lead to unforeseen off-target effects and potential toxicity.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of a novel compound, 8-Methoxyquinolin-3-amine, against a panel of kinases. By synthesizing established methodologies with expert insights, we will navigate the experimental design, execution, and data interpretation necessary to build a robust selectivity profile.

While specific data on the kinase activity of this compound is not extensively documented in publicly available literature, its quinoline scaffold is present in various compounds with diverse biological activities.[4][5][6] This structural motif suggests a potential for interaction with ATP-binding sites, a common feature among kinases, making a thorough selectivity screen an essential step in its characterization. This guide will, therefore, use this compound as a representative novel compound to illustrate the principles and practices of kinase selectivity profiling.

The Cornerstone of Kinase Inhibitor Development: Why Selectivity Matters

Broad-spectrum kinase inhibition can be a double-edged sword. While it may offer therapeutic benefits in certain contexts, the lack of specificity is a significant liability in drug development.[3] Off-target inhibition can confound the interpretation of pharmacological studies and lead to adverse side effects.[7] Therefore, early and comprehensive kinase selectivity profiling is paramount. It allows for:

  • Identification of Primary Targets: Pinpointing the specific kinases that are most potently inhibited by the compound.

  • Unveiling Off-Target Liabilities: Identifying unintended interactions that could lead to toxicity.[3]

  • Guiding Lead Optimization: Providing crucial structure-activity relationship (SAR) data to rationally design more selective analogues.

  • Informing Clinical Strategy: A well-defined selectivity profile is a critical component of the preclinical data package for investigational new drug (IND) applications.

Designing a Robust Kinase Selectivity Screening Campaign

A successful kinase profiling study hinges on a well-conceived experimental plan. Here, we outline the key considerations and a detailed protocol for assessing the selectivity of this compound.

I. Assembling the Kinase Panel: A Strategic Selection

The choice of kinases for the screening panel is a critical first step. A broad panel covering a significant portion of the human kinome provides the most comprehensive overview of a compound's selectivity.[3] Many commercial services offer panels of over 500 kinases.[8] For an initial assessment, a diverse panel of at least 100-200 kinases, representing different branches of the kinome tree, is recommended. This panel should include:

  • Representatives from all major kinase families: (e.g., Tyrosine Kinases, Serine/Threonine Kinases, etc.).

  • Clinically relevant kinases: Including those frequently implicated in cancer and inflammatory diseases (e.g., EGFR, BRAF, VEGFR, JAKs, CDKs).[7][9]

  • Known "promiscuous" kinases: To assess the compound's general tendency for off-target binding.

  • Counter-screen targets: Kinases that are structurally related to the presumed primary target, to demonstrate specificity.

II. Choosing the Right Assay Technology

Several in vitro kinase assay formats are available, each with its own advantages and limitations. For a comprehensive selectivity profile, a robust and high-throughput method is essential. Common methodologies include:

  • Radiometric Assays: The traditional "gold standard," these assays, such as the ³³PanQinase™ assay, directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[3] They are highly sensitive and tolerant of various sample conditions.

  • Fluorescence-Based Assays: These methods, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are well-suited for high-throughput screening (HTS).[1] They measure the phosphorylation of a substrate through changes in fluorescence, offering a non-radioactive alternative.[1]

  • Cell-Based Assays: Techniques like the NanoBRET® Target Engagement Intracellular Kinase Assay provide a more physiologically relevant context by measuring compound binding to kinases within living cells.[10] This can be a valuable secondary screen to confirm hits from biochemical assays.[10]

For the initial broad screen of this compound, a radiometric or TR-FRET-based biochemical assay is recommended due to their robustness and scalability.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a universal workflow for in vitro kinase profiling.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis compound_prep Compound Preparation (this compound & Controls) assay_plate Assay Plate Preparation compound_prep->assay_plate kinase_prep Kinase & Substrate Preparation kinase_prep->assay_plate incubation Incubation (Kinase, Compound, Substrate) assay_plate->incubation atp_addition ATP Addition (Reaction Initiation) incubation->atp_addition reaction_incubation Reaction Incubation atp_addition->reaction_incubation reaction_termination Reaction Termination reaction_incubation->reaction_termination signal_detection Signal Detection (e.g., Radioactivity, Fluorescence) reaction_termination->signal_detection data_analysis Data Analysis (% Inhibition, IC50) signal_detection->data_analysis selectivity_profiling Selectivity Profiling data_analysis->selectivity_profiling

Caption: A generalized workflow for in vitro kinase selectivity profiling.

Detailed Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare stock solutions of positive control inhibitors (e.g., Staurosporine for broad-spectrum inhibition, and a specific inhibitor for a known kinase in the panel) and a negative control (DMSO vehicle).

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Using a liquid handler for precision, dispense the diluted compounds into a 384-well assay plate.

    • Include wells for positive controls, negative controls (DMSO only, representing 100% kinase activity), and no-enzyme controls (background).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the specific kinase, its corresponding substrate (peptide or protein), and the assay buffer. The ATP concentration should be at or near the Km for each kinase to ensure accurate potency assessment.[11]

    • Dispense the kinase/substrate mixture into the assay plate containing the compounds.

    • Allow for a pre-incubation period (e.g., 15-30 minutes) to permit compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP (for radiometric assays, this will be [γ-³³P]ATP).

    • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Signal Detection:

    • Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA or by spotting onto a filter membrane).

    • For radiometric assays, wash the membranes to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • For TR-FRET assays, add the detection reagents (e.g., a europium-labeled anti-phospho-specific antibody) and measure the FRET signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Interpreting the Data: A Comparative Analysis

The output of a kinase selectivity screen is a large dataset of IC50 values. The initial analysis often involves a primary screen at a single high concentration (e.g., 1 or 10 µM) to identify initial "hits." Kinases showing significant inhibition (e.g., >50%) are then selected for full IC50 determination.

Hypothetical Selectivity Profile of this compound

To illustrate the interpretation of results, let's consider a hypothetical dataset for this compound screened against a representative panel of kinases, alongside well-characterized inhibitors for comparison.

KinaseThis compound IC50 (nM)Dasatinib IC50 (nM)SB203580 IC50 (nM)
p38α (MAPK14) 50 28034
SRC 1,5000.8 >10,000
ABL1 2,0000.6 >10,000
VEGFR2 (KDR) 80011>10,000
EGFR >10,00017>10,000
CDK2/cyclin A 5,0006.4>10,000
JNK1 2502,7004,200
GSK3β 8,0005,8003,300
CK1δ 600>10,00013

Data is hypothetical and for illustrative purposes only. Dasatinib and SB203580 data are representative of their known selectivity profiles.[7]

  • Primary Target Identification: this compound shows the highest potency against p38α, suggesting this may be a primary target.

  • Selectivity Profile: The compound demonstrates a degree of selectivity for p38α over other kinases in this panel. For instance, it is significantly less potent against SRC, ABL1, and VEGFR2 compared to the promiscuous inhibitor Dasatinib.[7]

  • Off-Target Activity: There is some notable activity against JNK1 and CK1δ, which would warrant further investigation. The off-target inhibition of CK1δ is a known characteristic of some p38 inhibitors like SB203580, highlighting the importance of counter-screening.[7]

Visualizing Selectivity

A powerful way to represent selectivity data is through a kinome map or a dendrogram, where inhibited kinases are highlighted.

G 8-MQ-3-amine 8-MQ-3-amine p38a p38α 8-MQ-3-amine->p38a 50 nM JNK1 JNK1 8-MQ-3-amine->JNK1 250 nM CK1d CK1δ 8-MQ-3-amine->CK1d 600 nM SRC SRC 8-MQ-3-amine->SRC 1500 nM ABL1 ABL1 8-MQ-3-amine->ABL1 2000 nM VEGFR2 VEGFR2 8-MQ-3-amine->VEGFR2 800 nM

Caption: Hypothetical selectivity of this compound.

Beyond the Primary Screen: Next Steps in Characterization

A primary kinase screen is the beginning, not the end, of selectivity assessment. Positive hits should be confirmed through:

  • Orthogonal Assays: Validating hits using a different assay technology (e.g., confirming a radiometric hit with a TR-FRET assay) to rule out assay-specific artifacts.

  • Cellular Target Engagement Assays: Confirming that the compound can bind to its target kinase in a cellular environment.[10]

  • Downstream Signaling Pathway Analysis: Assessing whether inhibition of the target kinase in cells leads to the expected modulation of downstream signaling events.

Conclusion

The journey of a kinase inhibitor from a novel chemical entity to a potential therapeutic is paved with rigorous scientific evaluation. Assessing the selectivity of a compound like this compound is a cornerstone of this process. By employing a systematic approach that includes strategic panel selection, robust assay technologies, and careful data analysis, researchers can build a comprehensive understanding of a compound's activity across the kinome. This knowledge is not just an academic exercise; it is fundamental to developing safer, more effective medicines. The methodologies and insights provided in this guide offer a robust framework for any researcher embarking on the characterization of a novel kinase inhibitor.

References

A Proposed Benchmark Study: Evaluating the Anti-Infective Potential of 8-Methoxyquinolin-3-amine Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Quest for Novel Anti-Infectives

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] From the potent antimalarial effects of quinine and chloroquine to the broad-spectrum antibacterial activity of fluoroquinolones like ciprofloxacin, quinoline derivatives have consistently yielded powerful therapeutic agents.[3][4] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling researchers to fine-tune biological activity and overcome challenges such as antimicrobial resistance (AMR), a growing global health crisis that threatens the cornerstones of modern medicine.[1][5]

While many positions on the quinoline ring have been extensively explored, 8-Methoxyquinolin-3-amine remains a relatively under-investigated molecule. Its structural analogs, however, have shown significant promise. For instance, various 8-quinolinamines have demonstrated potent antimalarial, antileishmanial, and antifungal activities.[6] Furthermore, derivatives of 8-methoxyquinolone have exhibited potent activity against both gram-positive and gram-negative bacteria.[7][8]

This guide presents a comprehensive, structured proposal for a benchmark study of this compound. The objective is to rigorously evaluate its potential as a novel anti-infective agent by comparing its efficacy and safety profile against established standard-of-care antibiotics. This document is designed for researchers, scientists, and drug development professionals, providing not just a roadmap but the scientific rationale behind each proposed experimental phase, from initial in vitro screening to subsequent in vivo validation.

Hypothesized Mechanism of Action: Targeting Bacterial DNA Replication

Many quinolone-based antibiotics exert their bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, quinolones induce breaks in the bacterial chromosome, leading to a rapid cessation of DNA synthesis and ultimately, cell death.[1][9]

Given its quinoline core, we hypothesize that this compound may function through a similar mechanism. The proposed study is designed to not only measure the compound's activity but also to elucidate its precise molecular target.

Hypothesized_Mechanism_of_Action cluster_bacterium Bacterial Cell Compound This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition Replication_Fork Replication Fork Stabilization DNA_Gyrase->Replication_Fork Prevents re-ligation of DNA DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Cell_Death Bactericidal Effect / Cell Death DS_Breaks->Cell_Death In_Vitro_Workflow Start Synthesize & Purify This compound MIC_Assay Protocol 1: Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay MBC_Assay Protocol 2: Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Cytotoxicity_Assay Protocol 3: Mammalian Cell Cytotoxicity Assay MIC_Assay->Cytotoxicity_Assay Data_Analysis Calculate Selectivity Index (SI) SI = CC50 / MIC MBC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Decision Proceed to In Vivo? (High Potency & High SI) Data_Analysis->Decision

References

A Comparative Guide to the Antibacterial Spectrum of 8-Methoxyquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of Novel Derivatives

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimalarial, and, most notably, antibacterial properties.[1][2][3] The clinical success of quinolone antibiotics like Ciprofloxacin and Levofloxacin is a testament to the scaffold's potential in combating bacterial infections.[1] However, the rise of antimicrobial resistance necessitates a continuous search for novel structural analogues with improved potency and a broader spectrum of activity.[1]

This guide focuses on the prospective antibacterial profile of a specific, under-researched class: 8-Methoxyquinolin-3-amine derivatives . While direct and extensive experimental data for this exact chemical series is limited in publicly accessible literature, we can construct a robust comparative analysis by examining structurally related compounds. By dissecting the influence of substituents at the C8 and C3 positions, we can hypothesize the likely antibacterial spectrum of these novel derivatives and provide a comprehensive framework for their experimental validation. This guide is intended for researchers and drug development professionals actively engaged in the discovery of new antibacterial agents.

Comparative Analysis of the Antibacterial Spectrum: Insights from Structural Analogs

To build a predictive model for the activity of this compound derivatives, we will evaluate the known antibacterial profiles of quinolines with substitutions at the C8 and C3 positions.

The Influence of the 8-Position Substituent: The Role of the Methoxy Group

The substituent at the 8-position of the quinoline ring is known to significantly modulate biological activity. The most studied analogue is 8-hydroxyquinoline (8HQ), a potent metal-chelating agent with broad-spectrum antimicrobial activity.[4][5]

8HQ itself demonstrates strong inhibitory action, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as fungi such as Candida albicans.[4] Its activity is often attributed to its ability to disrupt essential metal ion homeostasis within microbial cells.[4] Derivatives of 8HQ, such as 5,7-dichloro-8-hydroxy-2-methylquinoline, have shown exceptionally high potency against Mycobacterium tuberculosis and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.1 µM and 1.1 µM, respectively.[2][6]

Replacing the 8-hydroxyl group with an 8-alkoxy group, such as the 8-methoxy group of interest, can alter the compound's lipophilicity and chelating properties, thereby impacting its antibacterial spectrum. While direct comparisons are scarce, studies on 8-alkoxyquinoline derivatives suggest that while the core activity is retained, potency can be modulated.[2][6] It is plausible that the 8-methoxy group, by influencing electron density and steric factors, will result in a distinct but potentially potent antibacterial profile compared to its 8-hydroxy counterparts.

The Influence of the 3-Position Substituent: The Role of the Amino Group

The 3-position of the quinoline ring is another critical site for functionalization. While less common than substitutions at C2, C4, or C7 in established quinolone antibiotics, modifications at C3 can profoundly impact activity. Studies on 3-quinolinecarboxylic acid derivatives have shown that attaching substituted amino groups can yield compounds with significant antibacterial potency.[7] For instance, the 1-methylamino analogue of pefloxacin, amifloxacin, demonstrated an in vitro MIC of 0.25 µg/mL against Escherichia coli.[7]

This suggests that the presence of an amino group, particularly one that can be further derivatized, is a viable strategy for generating potent antibacterial agents. The 3-amine moiety in our target compounds provides a key handle for chemical modification, allowing for the synthesis of a library of derivatives to optimize activity.

Comparative Data Summary

The following table summarizes the reported MIC values for various classes of quinoline derivatives against common bacterial pathogens. This comparative data provides a baseline for hypothesizing the potential activity of this compound derivatives.

Compound Class Derivative Example Gram-Positive Bacteria Gram-Negative Bacteria Mycobacterium Reference
S. aureus (MIC, µM) E. coli (MIC, µg/mL) M. tuberculosis (MIC, µM)
8-Hydroxyquinolines 5,7-dichloro-8-hydroxy-2-methylquinoline2.2 (MSSA), 1.1 (MRSA)-0.1[2][6]
8-Hydroxyquinolines 8-Hydroxyquinoline~27.58~220.61 µM (~32 µg/mL)-[4]
7-Methoxyquinolines 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide-7.81-[8]
3-Quinolinecarboxylic Acids Amifloxacin (1-methylamino derivative)-0.25-[7]
4-Aminoquinolines 4-Aminoquinoline-isatin hybrid (HD6)128--[9]

Note: MIC values are converted for comparison where possible. Direct comparison is challenging due to variations in testing protocols and reported units.

Based on this comparative analysis, it is reasonable to hypothesize that This compound derivatives will likely exhibit activity against Gram-positive bacteria , owing to the general trend of 8-substituted quinolines. The activity against Gram-negative bacteria is more variable but could be significant, as seen with some methoxy- and amino-substituted quinolines.[7][8] The potential for antimycobacterial activity should also be strongly considered.

Experimental Protocol: Determining the Antibacterial Spectrum via Broth Microdilution

To confirm the hypothesized antibacterial spectrum, a standardized and reproducible method for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method is a gold-standard technique that allows for the efficient testing of multiple compounds against various microbial strains.

Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay.

MIC_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Prepare standardized bacterial inoculum (0.5 McFarland standard) p2 Prepare serial two-fold dilutions of This compound derivatives in a 96-well plate p3 Prepare positive (standard antibiotic) and negative (no drug) controls e1 Inoculate each well with the bacterial suspension p3->e1 Proceed to Experiment e2 Incubate plates under appropriate conditions (e.g., 37°C for 16-20 hours) e1->e2 a1 Visually or spectrophotometrically assess bacterial growth (turbidity) e2->a1 Proceed to Analysis a2 Determine MIC: Lowest concentration with no visible growth a1->a2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology

1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
  • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions (in a 96-well microtiter plate):

  • Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
  • Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).
  • In well 1, add 100 µL of the test compound at twice the highest desired final concentration.
  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
  • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

3. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. The final volume in these wells will be 100 µL.
  • Add 50 µL of sterile broth to well 12.
  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Following incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as observed in the clear wells. This can be done visually or with a microplate reader.

Logical Framework for Compound Evaluation

To systematically evaluate a new series of this compound derivatives, a logical testing cascade should be employed.

Evaluation_Logic Start Synthesized Derivative Library PrimaryScreen Primary Screen: Gram-Positive Panel (S. aureus, E. faecalis) Start->PrimaryScreen GramNegScreen Gram-Negative Panel (E. coli, P. aeruginosa) PrimaryScreen->GramNegScreen If Active Inactive Inactive PrimaryScreen->Inactive If Inactive MycobacteriumScreen Mycobacterium Panel (M. smegmatis, M. tuberculosis) GramNegScreen->MycobacteriumScreen If Active Hit Active 'Hit' Compound (MIC ≤ Threshold) GramNegScreen->Hit If Inactive MycobacteriumScreen->Hit If Active or Inactive LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt

Caption: Logical cascade for antibacterial screening of new derivatives.

Conclusion and Future Directions

While the existing literature does not provide a direct antibacterial profile for this compound derivatives, a systematic comparison with structural analogues provides a strong foundation for hypothesizing their activity. The evidence suggests a promising profile, particularly against Gram-positive pathogens, with a clear potential for broader-spectrum activity depending on the specific substitutions on the 3-amino group.

The primary directive for researchers in this area is to conduct rigorous experimental validation. The provided broth microdilution protocol offers a standardized path to generating the crucial MIC data needed to confirm the antibacterial spectrum. Subsequent studies should focus on establishing structure-activity relationships (SAR) by synthesizing and testing a diverse library of analogues, exploring the mechanism of action, and evaluating the cytotoxicity of the most potent compounds to determine their therapeutic index. The convergence of rational design, guided by the principles outlined here, and systematic screening will be paramount in determining if this compound derivatives can be developed into the next generation of effective antibacterial agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 8-Methoxyquinolin-3-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and responsible laboratory practice. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the principles of safe chemical handling.

Part 1: Hazard Identification and Characterization

Compounds like 8-Hydroxyquinoline, 6-Methoxyquinoline, and other amino-quinolines exhibit a range of hazards including acute toxicity, skin and eye irritation, and significant environmental toxicity.[1][2][3][4] Therefore, this compound must be treated as a hazardous substance until proven otherwise.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassDescription & RationalePrecautionary Statement Codes (Example)
Acute Toxicity (Oral) Structurally similar compounds like 8-Hydroxyquinoline are toxic if swallowed.[1] It is prudent to assume a similar level of oral toxicity.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Skin & Eye Irritation/Damage Quinolines and aromatic amines are often irritants. 8-Hydroxyquinoline can cause serious eye damage, and related compounds cause skin irritation.[1][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Environmental Hazard Many quinoline derivatives are very toxic to aquatic life with long-lasting effects.[1][5] Discharge into the environment or sewer systems must be strictly avoided.[6][7]P273: Avoid release to the environment.[1]
Reactivity Amines are generally incompatible with strong oxidizing agents and strong acids.[2][8] Mixing with such materials can cause vigorous, hazardous reactions.N/A (Handled through segregation protocols)

Part 2: Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][10]

  • EPA (RCRA): This act provides a "cradle-to-grave" framework for hazardous waste management.[9] It requires generators of hazardous waste to identify and classify their waste, manage it safely on-site, and ensure it is transported to and disposed of at a permitted facility.[11][12]

  • OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the "Lab Standard" (29 CFR 1910.1450) mandate that employers inform and train employees about the chemical hazards in their workplace and develop a Chemical Hygiene Plan to minimize exposure.[13][14]

Your institution's Environmental Health & Safety (EHS) department is the primary resource for navigating these regulations and will have specific protocols that align with federal, state, and local laws.

Part 3: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the inferred hazard profile, stringent adherence to PPE protocols is non-negotiable. The causality is simple: to prevent exposure via inhalation, ingestion, or skin/eye contact.

  • Eye/Face Protection: Wear tightly fitting safety goggles. A face shield should be used in addition to goggles when there is a risk of splashing.[15]

  • Skin Protection: A standard laboratory coat is required. For handling waste, wear impervious clothing.[7] Use chemically resistant gloves (e.g., nitrile); inspect them before use and dispose of them properly after handling the waste.[7][15]

  • Respiratory Protection: All handling of this compound, especially in its solid form to avoid dust, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][15]

Part 4: Step-by-Step Disposal Protocol

This protocol ensures that waste containing this compound is handled safely, segregated correctly, and disposed of in compliance with regulations.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste stream. This prevents dangerous chemical reactions and ensures the waste is sent to the appropriate disposal facility.

  • Action: Designate a specific waste container for this compound and materials contaminated with it.

  • Causality: Amines are chemically incompatible with acids and strong oxidizers.[2][6] Mixing these can lead to violent reactions, heat generation, and the release of toxic gases. Segregation is a fundamental principle of laboratory safety to prevent such incidents.[10][16]

  • Procedure:

    • Establish a dedicated solid waste container for items like contaminated gloves, weigh boats, and paper towels.

    • Establish a dedicated liquid waste container for solutions containing this compound.

    • Crucially, never mix this amine waste stream with acidic waste, halogenated solvent waste, or waste containing oxidizing agents. [6][17]

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by the EPA and are essential for safety and regulatory compliance.[11]

  • Action: Select a compatible container and label it accurately before adding any waste.

  • Causality: The container must be chemically resistant to the waste to prevent leaks.[6] Accurate labeling informs all personnel of the container's contents and associated hazards, which is critical for safe handling, storage, and emergency response.[18]

  • Procedure:

    • For Liquid Waste: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap.[17] Ensure it does not leak.[9]

    • For Solid Waste: Use a sturdy, sealable container, such as a puncture-proof sharps container for contaminated sharps or a labeled plastic bucket with a lid for other solid debris.[19]

    • Labeling: Affix your institution's hazardous waste label to the container. At a minimum, it must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Waste this compound"

      • A list of all components and their approximate concentrations.

      • The primary hazards (e.g., "Toxic," "Environmental Hazard").[16]

      • The date accumulation started.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action: Store the sealed waste container in a designated, safe location.

  • Causality: Proper storage minimizes the risk of spills, exposure to personnel, and release into the environment. Containers must be kept closed to prevent the release of fumes.[6][9]

  • Procedure:

    • Keep the waste container tightly sealed at all times, except when adding waste.[9][18] An open waste container is a common and serious EPA violation.[9]

    • Store the container in a secondary containment bin to catch any potential leaks.[16]

    • The storage location should be a cool, well-ventilated area, away from direct sunlight and sources of ignition.[6]

    • Ensure the container is stored away from incompatible materials (acids, oxidizers).[6]

    • Do not fill containers beyond 90% capacity to allow for expansion.[18]

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Action: Contact your institution's EHS department for waste pickup.

  • Causality: Hazardous waste disposal is a highly regulated process that requires specialized permits and facilities. The standard and accepted method for this type of waste is high-temperature incineration at a licensed chemical destruction plant.[7][20][21] This ensures the complete destruction of the hazardous compound.

  • Procedure:

    • Once the waste container is full (or you are finished with the project), complete the hazardous waste label with the final details.

    • Submit a chemical waste pickup request through your EHS department's online portal or designated procedure.

    • Do not attempt to dispose of the chemical yourself by pouring it down the drain, putting it in the regular trash, or allowing it to evaporate.[6][7][16] This is illegal and environmentally harmful.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (this compound) is_solid Solid or Liquid? start->is_solid solid_waste Solid Waste (Gloves, Paper, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions) is_solid->liquid_waste Liquid select_solid_container Select Labeled, Sealable Solid Waste Container solid_waste->select_solid_container select_liquid_container Select Labeled, Compatible Liquid Waste Carboy (HDPE) liquid_waste->select_liquid_container check_incompatible Is Waste Incompatible? (e.g., Acidic, Oxidizer) select_solid_container->check_incompatible select_liquid_container->check_incompatible add_to_container Add Waste to Designated Container store_saa Seal Container & Store in Secondary Containment in Satellite Accumulation Area (SAA) add_to_container->store_saa check_incompatible->add_to_container No segregate STOP! Segregate Waste. Use Separate Container. check_incompatible->segregate Yes request_pickup Request Pickup from Environmental Health & Safety (EHS) store_saa->request_pickup end_disposal Disposal via Licensed Hazardous Waste Vendor (Incineration) request_pickup->end_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

Part 5: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Personal Protection: Before cleaning a small spill, don the appropriate PPE (gloves, goggles, lab coat).

  • Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a chemical spill kit) to prevent it from spreading.[7]

  • Cleanup: Carefully collect the material using spark-proof tools and place it in a designated hazardous waste container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

References

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